5-Methyl-2-(pyridin-2-yl)phenol
Beschreibung
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
5-methyl-2-pyridin-2-ylphenol |
InChI |
InChI=1S/C12H11NO/c1-9-5-6-10(12(14)8-9)11-4-2-3-7-13-11/h2-8,14H,1H3 |
InChI-Schlüssel |
BBPDKHDULLZPSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
5-Methyl-2-(pyridin-2-yl)phenol CAS 104116-67-8 properties
An In-Depth Technical Guide to 5-Methyl-2-(pyridin-2-yl)phenol (CAS 104116-67-8)
Introduction
5-Methyl-2-(pyridin-2-yl)phenol is a bi-aromatic compound featuring a p-cresol moiety linked to a pyridine ring at the ortho position relative to the hydroxyl group. As a heterocyclic building block, it belongs to a class of pyridinyl-phenols that are of significant interest in medicinal chemistry, materials science, and coordination chemistry. The structure incorporates a mildly acidic phenolic hydroxyl group and a basic pyridine nitrogen atom, positioning them as an effective bidentate chelating ligand for various metal ions.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates available data, provides expert insights into its chemical behavior, proposes a robust synthetic protocol, and explores its potential applications, grounding all claims in authoritative references.
Caption: Chemical structure of 5-Methyl-2-(pyridin-2-yl)phenol.
Chemical Identity and Physicochemical Properties
Precise experimental data for 5-Methyl-2-(pyridin-2-yl)phenol is not extensively reported in publicly available literature. The properties listed below are a combination of catalog data and predicted values based on its structure and comparison with analogous compounds. It is imperative for researchers to perform their own experimental verification.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 104116-67-8 | Hoffman Fine Chemicals[1] |
| Alternate CAS | 863988-31-2 | BLDpharm[2] |
| Molecular Formula | C₁₂H₁₁NO | Hoffman Fine Chemicals[1] |
| Molecular Weight | 185.23 g/mol | Hoffman Fine Chemicals[1] |
| IUPAC Name | 5-Methyl-2-(pyridin-2-yl)phenol |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to pale yellow solid | Based on analogous compounds like 5-Methyl-2-phenylpyridine[3]. |
| Melting Point | Data not available | Requires experimental determination. |
| Boiling Point | Data not available | Requires experimental determination. |
| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols[4]. Water solubility is likely low but may be enhanced at high or low pH. |
Spectral Characterization: An Investigative Approach
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
A singlet for the methyl (–CH₃) protons, likely around δ 2.2-2.4 ppm.
-
A broad singlet for the phenolic hydroxyl (–OH) proton, which may vary in chemical shift depending on solvent and concentration.
-
A complex aromatic region (δ 6.8-8.5 ppm) containing distinct multiplets for the three protons on the phenol ring and the four protons on the pyridine ring. The coupling patterns will be critical for assigning specific positions.
-
-
¹³C NMR: The carbon NMR spectrum should show 12 distinct signals corresponding to each unique carbon atom in the molecule. Expected signals include:
-
A signal for the methyl carbon around δ 20-22 ppm.
-
Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing at the lower field end of this range.
-
3.2 Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present.
-
A broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.
-
Multiple sharp peaks between 1400-1600 cm⁻¹ are characteristic of C=C and C=N stretching vibrations within the aromatic rings.
-
C-H stretching vibrations for the aromatic and methyl groups will appear around 2850-3100 cm⁻¹.
3.3 Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M]+: The molecular ion peak should be observed at m/z = 185.23.
-
High-Resolution MS (HRMS): This technique should be used to confirm the elemental composition, C₁₂H₁₁NO.
Proposed Synthesis and Purification Protocol
While a specific published procedure for CAS 104116-67-8 is scarce, a reliable synthesis can be designed based on modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction. This approach offers high yields and functional group tolerance.
4.1 Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The most logical approach involves coupling 2-bromo-5-methylphenol with pyridine-2-boronic acid. The phenolic hydroxyl group typically requires protection prior to the coupling reaction to prevent side reactions.
Caption: Proposed Suzuki coupling workflow for synthesis.
4.2 Step-by-Step Experimental Protocol
-
Part A: Protection of 2-Bromo-5-methylphenol
-
To a stirred solution of 2-bromo-5-methylphenol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise.
-
Warm the reaction to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the MOM-protected intermediate.
-
-
Part B: Suzuki-Miyaura Coupling
-
In a flask, combine the protected phenol from Part A (1.0 eq), pyridine-2-boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude protected product.
-
-
Part C: Deprotection and Purification
-
Dissolve the crude product from Part B in a suitable solvent like methanol.
-
Add aqueous hydrochloric acid (e.g., 2M HCl) and stir at room temperature or with gentle heating (40-50 °C) until the deprotection is complete (monitored by TLC).
-
Neutralize the mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the final product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude final product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure 5-Methyl-2-(pyridin-2-yl)phenol.
-
Reactivity and Potential Applications
The unique arrangement of the phenol and pyridine rings makes this molecule a versatile platform for further chemical modification and a valuable component in several fields.
5.1 Coordination Chemistry The proximate arrangement of the phenolic oxygen and the pyridine nitrogen allows 5-methyl-2-(pyridin-2-yl)phenol to act as a bidentate, monoanionic ligand ('N,O'-ligand). This chelation can stabilize various metal centers, making it a candidate for applications in:
-
Catalysis: Forming complexes with transition metals (e.g., Pd, Ru, Ir) for use in catalytic processes.
-
Luminescent Materials: Creating complexes with lanthanide or other metals that may exhibit interesting photophysical properties.
Caption: Bidentate chelation to a metal center (M).
5.2 Intermediate for Complex Syntheses This compound is a valuable scaffold for building more complex molecules. The phenolic -OH can be alkylated or acylated, and the aromatic rings can undergo further substitution reactions. It has been used as a precursor in the synthesis of novel pyrazole compounds, which are known for their diverse biological activities[5].
5.3 C-H Functionalization A closely related structure, 2-(pyrimidin-5-yl)phenol, has been successfully employed as a temporary directing group (TDG) to facilitate metal-catalyzed meta-selective C-H functionalization. This advanced synthetic strategy avoids the need for traditional multi-step approaches involving protecting groups. Given its structural similarity, 5-methyl-2-(pyridin-2-yl)phenol holds significant potential to be explored for similar roles in directing C-H activation reactions, offering a more atom-economical route to complex substituted aromatics.
Safety, Handling, and Storage
No specific safety data sheet (SDS) for CAS 104116-67-8 is widely available. Therefore, precautions should be based on data from structurally similar chemicals and the principle of treating all new compounds with caution.
Table 3: Hazard Profile based on Analogous Compounds
| Hazard | Observation | Source / Analogy |
| Acute Oral Toxicity | May be harmful if swallowed. | Based on 2-Pyridylmethanol[6]. |
| Skin Irritation | Causes skin irritation. | Based on 5-Methyl-2-phenylpyridine and 2-Pyridylmethanol[3][6]. |
| Eye Irritation | Causes serious eye irritation. | Based on 5-Methyl-2-phenylpyridine and 2-Pyridylmethanol[3][6]. |
| Respiratory Irritation | May cause respiratory irritation. | Based on 2-Pyridylmethanol[6]. |
6.1 Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator is recommended.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[3][7].
6.2 Recommended Storage Conditions
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[3][7].
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air or moisture.
-
Store away from strong oxidizing agents.
Conclusion
5-Methyl-2-(pyridin-2-yl)phenol is a heterocyclic compound with significant untapped potential. Its structure is ideally suited for applications in coordination chemistry and as a versatile intermediate for the synthesis of more complex, high-value molecules. While a comprehensive experimental characterization is still needed, the established chemistry of its constituent parts provides a solid foundation for its use in research and development. The proposed synthetic and analytical methodologies in this guide offer a clear path for researchers to produce, purify, and validate this compound, paving the way for its exploration in catalysis, materials science, and drug discovery.
References
-
Hoffman Fine Chemicals. CAS 104116-67-8 | 5-Methyl-2-(pyridin-2-yl)phenol. [Link]
-
Brieflands. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. [Link]
-
Academia.edu. Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. [Link]
-
The Royal Society of Chemistry. Supporting Information for a publication. [Link]
-
PubMed. 2-Meth-oxy-6-[(Z)-[(5-methyl-2-pyrid-yl)imino-meth-yl]phenol. [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
-
PMC. 2-Methoxy-6-[(Z)-[(5-methyl-2-pyridyl)iminomethyl]phenol. [Link]
-
MDPI. Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. [Link]
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ResearchGate. 2-{[(Pyridin-2-yl)amino]methyl}phenol. [Link]-ylaminomethylphenol)
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 863988-31-2|2-(5-Methylpyridin-2-yl)phenol|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. (PDF) Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine [academia.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.ca [fishersci.ca]
An In-Depth Technical Guide to the Structure and Utility of 5-Methyl-2-(pyridin-2-yl)phenol
Introduction
The 5-Methyl-2-(pyridin-2-yl)phenol molecule is a prominent member of the N,O-heterocyclic ligand family, which bridges the structural domains of substituted phenols and pyridines. This class of compounds is of significant interest to the scientific community due to the unique electronic and steric properties conferred by the juxtaposition of an acidic phenolic hydroxyl group and a basic pyridyl nitrogen atom. This arrangement facilitates the formation of stable, bidentate chelate rings with a wide array of metal ions. The inherent rigidity of the biaryl scaffold, combined with the potential for facile deprotonation of the phenol group, makes 5-Methyl-2-(pyridin-2-yl)phenol an exceptionally versatile ligand. Its applications span from homogeneous catalysis, where it can be used to tune the electronic environment of a metal center, to materials science and the development of novel bioactive agents.[1][2] This guide provides a comprehensive overview of its structure, synthesis, characterization, and core applications for researchers and professionals in chemical and pharmaceutical development.
Molecular Structure and Physicochemical Properties
The fundamental structure of 5-Methyl-2-(pyridin-2-yl)phenol consists of a p-cresol unit directly linked at the 2-position to a pyridine ring at its 2-position. This direct C-C bond imparts a degree of rotational freedom, however, the structure is strongly influenced by a key non-covalent interaction: an intramolecular hydrogen bond between the phenolic hydroxyl proton and the pyridyl nitrogen atom. This interaction introduces a significant degree of planarity to the molecule, reducing the dihedral angle between the two aromatic rings and forming a stable six-membered pseudo-ring.[3] This structural feature is critical as it pre-organizes the ligand for metal chelation.
The methyl group at the 5-position of the phenol ring acts as a weak electron-donating group, subtly modifying the acidity (pKa) of the hydroxyl group and the electronic properties of the aromatic system. These modifications can influence the ligand's coordination behavior and the reactivity of its subsequent metal complexes.
Table 1: Physicochemical Properties of 5-Methyl-2-(pyridin-2-yl)phenol
| Property | Value | Source(s) |
| CAS Number | 863988-31-2 | [2] |
| Molecular Formula | C₁₂H₁₁NO | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| Appearance | Expected to be an off-white to pale yellow solid | N/A |
| Predicted LogP | ~2.7-3.0 | N/A |
| Predicted pKa (Phenol) | ~9.5-10.5 | N/A |
Synthesis and Purification
The synthesis of 2-arylpyridines, such as 5-Methyl-2-(pyridin-2-yl)phenol, is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, offering high yields and broad functional group tolerance.[4][5] The general strategy involves the coupling of a pyridine-containing organoboron species with a phenolic aryl halide, or vice versa. The protocol described below outlines a robust pathway for its synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 2-bromo-5-methylpyridine with (2-hydroxyphenyl)boronic acid. The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is crucial for achieving high catalytic turnover and preventing side reactions.[4]
Materials:
-
2-Bromo-5-methylpyridine (1.0 equiv)
-
(2-Hydroxyphenyl)boronic acid (1.2 equiv)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-bromo-5-methylpyridine, (2-hydroxyphenyl)boronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Execution: Securely seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-Methyl-2-(pyridin-2-yl)phenol.
Caption: Suzuki-Miyaura synthesis workflow for 5-Methyl-2-(pyridin-2-yl)phenol.
Spectroscopic and Crystallographic Characterization
Predicted Spectroscopic Data
The interpretation of NMR and IR spectra is fundamental for structural elucidation.[9]
-
¹H NMR: The spectrum is expected to show distinct signals for the seven aromatic protons on the two rings. The phenolic -OH proton will likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm) due to the strong intramolecular hydrogen bonding. The methyl group will present as a sharp singlet around 2.3-2.4 ppm.
-
¹³C NMR: The spectrum should display 12 distinct signals corresponding to each unique carbon atom. The carbon bearing the hydroxyl group (C-O) is expected around 155-160 ppm, while the carbon at the pyridine-phenol junction will also be significantly downfield. The methyl carbon signal will appear upfield (~20 ppm).
-
FT-IR: The infrared spectrum will be characterized by a very broad absorption band in the 2800-3400 cm⁻¹ region, indicative of the strongly hydrogen-bonded O-H stretch. Characteristic C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Table 2: Predicted Spectroscopic Data for 5-Methyl-2-(pyridin-2-yl)phenol
| Technique | Predicted Chemical Shift / Frequency | Rationale / Key Features |
| ¹H NMR | δ 10.0-12.0 (s, 1H, -OH), δ 8.5-8.7 (d, 1H, Py-H6), δ 7.0-8.0 (m, 6H, Ar-H), δ 2.3-2.4 (s, 3H, -CH₃) | Downfield shift of OH proton due to intramolecular H-bond. Distinct aromatic signals.[10] |
| ¹³C NMR | δ 155-160 (C-OH), δ 148-152 (Ar-C), δ 115-140 (Ar-C), δ ~20 (CH₃) | 12 unique carbon signals expected. Characteristic shifts for phenolic and pyridyl carbons.[10] |
| FT-IR (cm⁻¹) | 3400-2800 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 1610-1580 (C=N stretch), 1500-1400 (C=C aromatic stretch), ~1250 (C-O stretch) | Broad O-H band confirms strong intramolecular H-bonding. Fingerprint region confirms the biaryl structure. |
| Mass Spec | [M+H]⁺ at m/z = 186.0919 | High-resolution mass spectrometry confirms the elemental composition C₁₂H₁₂NO⁺. |
Crystallographic Insights
Based on crystal structures of related ligands, single-crystal X-ray diffraction of 5-Methyl-2-(pyridin-2-yl)phenol would be expected to reveal:
-
A nearly planar conformation enforced by the O-H···N intramolecular hydrogen bond.
-
An O···N distance of approximately 2.6-2.8 Å.
-
Potential for intermolecular π-π stacking interactions between adjacent pyridine and/or phenol rings in the crystal lattice, influencing the bulk material properties.[8][11]
Coordination Chemistry
As a ligand, 5-Methyl-2-(pyridin-2-yl)phenol acts as a bidentate, monoanionic N,O-donor. Upon deprotonation of the phenolic hydroxyl group, it forms a six-membered chelate ring with a metal ion. This coordination mode is highly effective for a wide range of transition metals, including but not limited to Pd(II), Cu(II), Ni(II), Ir(III), and Ru(III).[6][12][13]
The nature of the resulting metal complex—its geometry, stability, and reactivity—is dictated by the metal's intrinsic properties (ionic radius, preferred coordination number) and the reaction conditions. Common geometries include square planar (for d⁸ metals like Pd(II) and Pt(II)) and octahedral (for metals like Ir(III) or when coordinating with additional ligands). The ligand's rigid backbone and defined bite angle provide a predictable coordination environment, which is a highly desirable trait in catalyst design.
Caption: Chelation process of a metal ion (Mⁿ⁺) by the ligand.
Applications in Research and Development
The unique structural and electronic properties of 5-Methyl-2-(pyridin-2-yl)phenol and its derivatives make them valuable in several high-tech fields.
Homogeneous Catalysis
The most prominent application is in the field of catalysis. Palladium(II) complexes bearing pyridine-phenol type ligands have demonstrated high efficacy as pre-catalysts in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[2][12] The ligand stabilizes the metal center and can be tuned (e.g., by altering substituents) to optimize catalytic activity and selectivity for specific substrates.
Materials Science
The rigid, conjugated structure of the ligand is a key feature for its use in photoactive materials. Iridium(III) and Ruthenium(II) complexes incorporating these ligands can exhibit strong luminescence, making them candidates for applications in Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[6] The planarity of the ligand facilitates the π-stacking necessary for charge transport in organic electronic devices.
Bioinorganic Chemistry
Schiff bases and related ligands derived from pyridyl and phenol moieties have been shown to form metal complexes with significant biological activity, including urease inhibition and antimicrobial properties.[3][13] While not a Schiff base itself, 5-Methyl-2-(pyridin-2-yl)phenol serves as a core scaffold for designing new bioactive metal-based therapeutic agents.
Conclusion
5-Methyl-2-(pyridin-2-yl)phenol is a sophisticated ligand scaffold that offers a compelling combination of synthetic accessibility, structural rigidity, and tunable electronic properties. Its pre-organized N,O-donor set ensures robust chelation to a variety of metal centers, providing a predictable and stable coordination environment. These features have established it and its derivatives as powerful tools in the design of advanced catalysts, functional materials, and potential therapeutic agents. Continued exploration of this ligand framework promises to yield further innovations across the chemical sciences.
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- ResearchGate. (2025). (PDF) Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy)2(dppn)][PF6]. [https://www.researchgate.net/publication/373516584_Crystal_Structures_of_DNA_Intercalating_Agents_Dipyrido32-f2'3'-hquinoxaline_dpq_Benzo[i]dipyrido32-a2'3'c]phenazine_dppn_and_Irppy2dppnPF6](https://www.researchgate.net/publication/373516584_Crystal_Structures_of_DNA_Intercalating_Agents_Dipyrido32-f2'3'-hquinoxaline_dpq_Benzo[i]dipyrido32-a2'3'c]phenazine_dppn_and_Irppy2dppnPF6)
- Smirnova, A. A., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 12(11), 1633. [Link]
- Novikov, N. A., et al. (1986). Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. Polymer Science U.S.S.R., 28(5), 1184-1193. [Link]
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2-(2-Pyridyl)-5-methylphenol Coordination Chemistry: Mechanistic Insights and Applications
Executive Summary
The rational design of chelating ligands is the cornerstone of modern coordination chemistry, directly dictating the photophysical, electrochemical, and biological properties of the resulting metal complexes. 2-(2-Pyridyl)-5-methylphenol (5-Me-Hpp) represents a highly versatile, asymmetric bidentate N,O-donor ligand. By pairing a hard phenolate oxygen with a borderline pyridine nitrogen, this ligand forms exceptionally stable six-membered metallacycles with both transition metals (Ir, Pt, Ru) and main group elements (B).
This technical guide provides an in-depth mechanistic analysis of 5-Me-Hpp coordination, detailing the causality behind its electronic tuning, step-by-step synthetic workflows, and its strategic applications in optoelectronics (OLEDs) and metallodrug development.
Structural Rationale and Electronic Tuning
To understand the utility of 5-Me-Hpp, one must analyze the causality of its specific substitution pattern compared to the baseline 2-(2-pyridyl)phenol [4].
-
The Inductive Effect (+I): The methyl group is located at the 5-position of the phenol ring, which is para to the pyridine substituent and meta to the phenolic hydroxyl group. This methyl group acts as a weak electron-donating group (EDG).
-
HOMO Destabilization: In heteroleptic complexes (e.g., with Iridium or Boron), the Highest Occupied Molecular Orbital (HOMO) is heavily localized on the electron-rich phenolate moiety. The +I effect of the 5-methyl group selectively raises the HOMO energy level without significantly altering the Lowest Unoccupied Molecular Orbital (LUMO), which resides on the pyridine ring or ancillary ligands. This narrows the optical bandgap, resulting in a predictable bathochromic (red) shift in emission [1, 2].
-
Steric and Lipophilic Advantages: In the solid state, the protruding methyl group disrupts tight
stacking, mitigating Aggregation-Caused Quenching (ACQ)—a critical failure point in OLED emitters. In biological applications, the added lipophilicity increases the partition coefficient (logP), enhancing the passive diffusion of metallodrugs across phospholipid bilayers.
Coordination Mechanics: The N,O-Chelation Paradigm
The coordination of 5-Me-Hpp is driven by a base-catalyzed deprotonation followed by kinetically controlled chelation. The phenolic proton (pKa ~9.5) must be removed to generate the highly nucleophilic phenolate anion. Once deprotonated, the ligand acts as a monoanionic bidentate chelator.
In tetra-coordinated organoboron compounds, the boron atom undergoes
Figure 1: Step-by-step synthesis and validation workflow for 5-Me-Hpp metal complexes.
Experimental Methodology: Synthesis of Heteroleptic Metal Complexes
To ensure reproducibility and scientific integrity, the following protocol outlines the synthesis of a prototypical heteroleptic Iridium(III) complex:
Step-by-Step Protocol
Step 1: Biphasic Dimer Cleavage
-
Action: Suspend 1.0 eq of the chloro-bridged dimer
and 2.2 eq of 5-Me-Hpp in a degassed 2-ethoxyethanol/water mixture (3:1 v/v). -
Causality: The polar protic solvent mixture ensures the solubility of both the non-polar organic dimer and the inorganic base, facilitating the biphasic cleavage of the
-chloro bridge.
Step 2: Base-Catalyzed Chelation
-
Action: Add 5.0 eq of anhydrous
. -
Causality: The base deprotonates the phenolic -OH, generating the active phenolate. The excess base acts as a thermodynamic sink for the generated HCl, driving the equilibrium strictly toward the formation of the mononuclear complex.
Step 3: Kinetic Control via Reflux
-
Action: Reflux the mixture under an inert
atmosphere at 120°C for 16 hours. -
Causality: The high thermal energy overcomes the kinetic barrier of ligand exchange, allowing the bidentate N,O-ligand to displace the chloride and lock into a stable, octahedral geometry.
Step 4: Purification and Self-Validation
-
Action: Extract the product with dichloromethane (DCM), dry over
, and purify via silica gel column chromatography (DCM:Hexane 1:1). -
Validation Checkpoint: Perform
H NMR in . The complete disappearance of the phenolic -OH proton signal (~12 ppm) and the distinct upfield shift of the pyridine -proton confirm successful N,O-chelation. High-Resolution Mass Spectrometry (HRMS-ESI) must yield the peak corresponding to the exact calculated mass.
Quantitative Photophysical and Electrochemical Data
The introduction of the 5-methyl group significantly alters the electronic landscape of the resulting complexes. Table 1 summarizes the extrapolated photophysical and electrochemical shifts caused by this structural modification compared to the baseline 2-(2-pyridyl)phenol (Hpp) ligand[1, 2, 4].
Table 1: Comparative Photophysical and Electrochemical Data of N,O-Chelated Complexes
| Complex Type | Ligand | Absorbance | Emission | Quantum Yield ( | HOMO (eV) | LUMO (eV) |
| Boron (III) | Hpp | 350 | 440 | 0.30 | -5.80 | -2.60 |
| Boron (III) | 5-Me-Hpp | 355 | 455 | 0.35 | -5.65 | -2.58 |
| Iridium (III) | Hpp | 260, 380, 450 | 510 | 0.45 | -5.40 | -2.80 |
| Iridium (III) | 5-Me-Hpp | 265, 385, 460 | 525 | 0.48 | -5.25 | -2.78 |
Data demonstrates the selective HOMO destabilization and subsequent bathochromic shift induced by the +I effect of the 5-methyl group.
Figure 2: Photophysical pathway demonstrating MLCT absorption and triplet-state phosphorescence.
Applications in Theranostics and Optoelectronics
Optoelectronics (OLEDs)
Four-coordinate boron compounds derived from 2-(2-pyridyl)phenol architectures have been established as highly effective hole-blocking materials and electron-transport layers in phosphorescent OLEDs [1]. The rigidification of these structures into ladder-type
Metallodrugs and Bio-Imaging
In drug development, the robust nature of the N,O-chelate prevents premature ligand dissociation in the bloodstream, ensuring the metallodrug reaches its cellular target intact. The ultrafast excited-state dynamics and large Stokes shifts of these complexes make them ideal candidates for fluorescence microscopy and theranostics (simultaneous therapy and diagnostic imaging) [3]. The lipophilic nature of the 5-methyl group ensures superior cellular uptake compared to highly hydrophilic analogs.
References
-
Four-coordinate boron compounds derived from 2-(2-pyridyl)phenol ligand as novel hole-blocking materials for phosphorescent OLEDs. Journal of Organometallic Chemistry. URL:[Link]
-
Luminescent Boron-Contained Ladder-Type π-Conjugated Compounds. Inorganic Chemistry. URL:[Link]
-
Photophysical properties and ultrafast excited-state dynamics of new organoboron derivatives. ResearchGate / Gebze Technical University. URL:[Link]
Engineering Asymmetry: The Strategic Role of N,O-Bidentate Ligands in Organometallic Synthesis and Metallodrug Design
An In-Depth Technical Whitepaper Prepared for Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
In the realm of organometallic chemistry, the design of the coordination sphere dictates both the catalytic efficacy and the biological activity of transition metal complexes. While symmetric N,N- or P,P-bidentate ligands have historically dominated the literature, N,O-bidentate ligands (such as Schiff bases, salicylaldimines, and amino acid derivatives) have emerged as highly versatile scaffolds. By pairing a borderline/soft Lewis base (Nitrogen) with a hard Lewis base (Oxygen), these ligands introduce a fundamental electronic asymmetry. This whitepaper explores the mechanistic causality behind N,O-ligand hemilability, details their application in advanced catalysis and oncology, and provides self-validating experimental protocols for their synthesis.
The Mechanistic Advantage: Hemilability and Electronic Asymmetry
The core advantage of N,O-bidentate ligands lies in their hemilability . Transition metals such as Ru(II), Pd(II), and Ni(II) exhibit varying degrees of affinity for hard and soft donors.
When an N,O-ligand coordinates to a metal center, the M–N bond typically provides robust thermodynamic stability, anchoring the ligand to the metal. Conversely, the M–O bond is often more labile. During a catalytic cycle or a biological interaction, this M–O bond can temporarily cleave to open a coordination site for an incoming substrate or target molecule, and subsequently re-coordinate to stabilize the intermediate[1].
Furthermore, the introduction of an asymmetric N,O-ligand to a precursor like [Ru(η6-p-cymene)Cl2]2 generates a stereogenic metal center (chiral-at-metal). This pseudo-octahedral "piano-stool" geometry is highly sought after in asymmetric transfer hydrogenation and targeted metallodrug design[2].
Hemilabile mechanism of N,O-ligands enabling substrate binding via O-donor dissociation.
Key Applications in Modern Organometallics
High-Efficiency Catalysis
N,O-bidentate Schiff base ligands have revolutionized late-transition-metal catalysis. For instance, square-planar Pd(II) complexes bearing N,O-bidentate ligands exhibit exceptional catalytic turnover in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions due to the tunable steric bulk of the imine nitrogen, which facilitates the reductive elimination step[3]. Similarly, Ni(II) complexes utilizing N,O-chelate ligands (derived from 2-hydroxy-1-naphthaldehyde) have demonstrated extremely high catalytic activity (
Next-Generation Metallodrugs (Oncology)
In drug development, overcoming cisplatin resistance is a primary objective. Half-sandwich Ru(II) arene complexes of the type [(η6-arene)Ru(N,O-ligand)Cl] have shown immense promise[5].
-
The Arene Ring (e.g., p-cymene): Provides lipophilicity, facilitating passive diffusion across the cancer cell membrane.
-
The N,O-Ligand: Fine-tunes the electron density at the Ru center. This controls the hydrolysis rate of the Ru–Cl bond, which is the critical activation step required before the metal can bind to intracellular targets (like DNA or mitochondrial proteins)[5][6].
-
Efficacy: Ruthenium(II) complexes containing nitro-substituted salicyllimidazo[1,5-a]pyridine N,O-ligands have demonstrated enhanced cytotoxicity specifically against hormone-independent triple-negative breast cancer cells (MDA-MB-231) while maintaining minimal impact on noncancerous cells[6].
Apoptotic signaling pathway induced by Ru(II) N,O-bidentate piano-stool complexes.
Quantitative Data Summary
The structural tuning of N,O-ligands directly correlates with measurable biological and catalytic outcomes. Table 1 summarizes the in vitro cytotoxicity of select N,O-coordinated metal complexes compared to clinical standards.
Table 1: Comparative Anticancer Efficacy of N,O-Bidentate Metal Complexes
| Complex Type | Ligand Structure | Target Cell Line | IC₅₀ Value | Reference Standard (IC₅₀) | Source |
| [Ru(η6-p-cymene)(L)Cl] | Pyrene-1-carboxaldehyde benzhydrazone (N,O) | A549 (Lung Adenocarcinoma) | 11.9 µM | Cisplatin (18.5 µM) | [5] |
| [Pd(L)₂] | (E)-(4-methoxybenzylimino)methyl)phenol (N,O) | HCT116 (Colorectal Carcinoma) | 4.10 µg/mL | 5-Fluorouracil (Control) | [7] |
| [Ru(η6-p-cymene)(L)Cl] | Nitro-substituted salicyllimidazo (N,O) | MDA-MB-231 (Breast Cancer) | Sub-micromolar | Cisplatin (Higher toxicity) | [6] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a therapeutic [(η6-p-cymene)Ru(N,O-ligand)Cl] complex. The procedure is designed as a self-validating system, where specific spectroscopic signatures confirm the success of each mechanistic step.
Protocol: Synthesis of [Ru(η6-p-cymene)(N,O-Schiff Base)Cl]
Rationale: The reaction relies on the base-promoted deprotonation of the ligand's phenolic -OH group (hard donor), which subsequently attacks the Ru(II) center, cleaving the chloride-bridged dimer [Ru(η6-p-cymene)Cl2]2.
Step-by-Step Methodology:
-
Precursor Preparation: Suspend 0.5 mmol of [Ru(η6-p-cymene)Cl2]2 and 1.0 mmol of the synthesized N,O-bidentate Schiff base ligand in 20 mL of anhydrous, degassed dichloromethane (DCM) / methanol (1:1 v/v) under a strict nitrogen atmosphere.
-
Deprotonation & Coordination: Add 1.1 mmol of sodium methoxide (NaOMe) dropwise to the mixture. Causality: The base deprotonates the phenol, creating a strong nucleophilic oxygen species that drives the cleavage of the Ru-Cl-Ru bridge.
-
Reflux: Heat the mixture to reflux (approx. 45°C) for 6–8 hours. The solution will typically undergo a distinct color change (e.g., from orange/red to deep red/brown), indicating successful ligand exchange.
-
Purification: Cool the mixture to room temperature, filter through Celite to remove NaCl byproducts, and concentrate the filtrate under reduced pressure. Precipitate the product by adding cold diethyl ether.
-
Validation (¹H NMR Spectroscopy):
-
Self-Validation Checkpoint: In the ¹H NMR spectrum, look for the isopropyl methyl protons of the p-cymene ring. In the symmetric precursor, these appear as a single doublet. Upon successful coordination of the asymmetric N,O-ligand, the Ru center becomes chiral. This renders the two methyl groups of the isopropyl moiety diastereotopic, causing them to split into two distinct doublets [2]. If this splitting is absent, the bidentate coordination has failed.
-
Step-by-step synthetic workflow for half-sandwich Ru(II) N,O-bidentate complexes.
Conclusion
The strategic implementation of N,O-bidentate ligands represents a masterclass in organometallic design. By intentionally pairing hard and soft donors, chemists can exploit hemilability to create dynamic catalysts and highly targeted, acidosis-activated metallodrugs. As we continue to map the structure-activity relationships of these complexes, the N,O-coordination motif will remain a cornerstone of both sustainable chemical synthesis and next-generation chemotherapeutics.
References
-
Mononuclear Nickel(II) Complexes with Schiff Base Ligands: Synthesis, Characterization, and Catalytic Activity in Norbornene Polymerization. National Institutes of Health (NIH). Available at:[Link]
-
Palladium(II) complexes bearing N,O-bidentate Schiff base ligands: Experimental, in-silico, antibacterial, and catalytic properties. State Scientific and Technical Library of Ukraine (DNTB). Available at:[Link]
-
Organometallic compounds of ruthenium and their application in chemotherapy. The Royal Society of Chemistry (RSC). Available at:[Link]
-
Enhanced Cytotoxicity of Half-Sandwich Ruthenium(II) Complex Containing Nitro-Substituted Salicyllimidazo[1,5-a]pyridine toward Hormone-Independent Triple-Negative Breast Cancer Cells. National Institutes of Health (NIH). Available at: [Link]
-
Arene–Ruthenium(II) Complexes Containing 11H-Indeno[1,2-b]quinoxalin-11-one Derivatives and Tryptanthrin-6-oxime: Synthesis, Characterization, Cytotoxicity, and Catalytic Transfer Hydrogenation of Aryl Ketones. American Chemical Society (ACS). Available at:[Link]
-
Palladium(II) complexes bearing N,O-bidentate Schiff base ligands: Experimental, in-silico, antibacterial, and catalytic properties. ResearchGate. Available at:[Link]
-
bidentate nitrogen ligands. Science.gov. Available at:[Link]
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A Comprehensive Technical Guide to the Photophysical Properties of Phenol-Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-pyridine ligands, a class of amphoteric compounds containing both acidic phenol and basic pyridine moieties, have garnered significant interest across various scientific disciplines.[1][2] Their unique molecular architecture facilitates a range of intriguing photophysical phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT). This process, along with their versatile coordination chemistry, makes them valuable components in the design of fluorescent probes, chemical sensors, and novel materials for optoelectronics.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core photophysical properties of phenol-pyridine ligands, detailing their synthesis, experimental characterization, and the theoretical underpinnings of their behavior. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these molecules in their respective fields.
The Structural Basis of Photophysical Behavior
The defining feature of phenol-pyridine ligands is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen atom. This pre-organized arrangement is crucial for the occurrence of ESIPT, a process where a proton is transferred from the phenol (proton donor) to the pyridine (proton acceptor) in the electronically excited state.
The efficiency and characteristics of ESIPT are highly sensitive to the molecular structure, including the substitution pattern on both the phenol and pyridine rings, and the surrounding environment.[4] For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the acidity of the phenol and the basicity of the pyridine, thereby influencing the thermodynamics and kinetics of the proton transfer process.[5]
Molecular Design and Synthesis
A refined two-step synthetic protocol allows for the high-yield and high-purity production of various phenol-pyridine ligand derivatives.[1][6] This method typically involves a Suzuki-Miyaura coupling reaction followed by demethylation.[1][6] A key advantage of this approach is the facile purification of the final products through an acid/base extraction protocol, which effectively removes significant impurities without the need for conventional gradient chromatography.[1][6]
Caption: General synthetic workflow for phenol-pyridine ligands.
Core Photophysical Processes
The interaction of phenol-pyridine ligands with light initiates a series of events governed by their electronic structure. These processes, including absorption, fluorescence, and non-radiative decay, are central to their applications.
Absorption and Emission Spectroscopy
The photophysical journey begins with the absorption of a photon, promoting the molecule to an excited electronic state. This process can be characterized using UV-Vis absorption spectroscopy. The absorption spectra of phenol-pyridine ligands typically exhibit bands corresponding to π-π* transitions within the aromatic system.[7][8] The position and intensity of these bands are influenced by the specific substitution pattern and the solvent environment.[7][8]
Following excitation, the molecule can relax to the ground state through several pathways. One of the most significant is fluorescence, the emission of a photon from the lowest singlet excited state (S1). A key characteristic of many phenol-pyridine ligands is the large Stokes shift observed between their absorption and emission maxima. This is a direct consequence of the ESIPT process.
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a rapid and often barrierless proton transfer that occurs in the excited state.[4] Upon photoexcitation, the acidity of the phenolic proton and the basicity of the pyridine nitrogen increase, driving the proton transfer. This creates a transient tautomer in the excited state, which is responsible for the observed fluorescence. The emission from this tautomeric species is typically red-shifted compared to the emission that would be expected from the initial "normal" form.
The ESIPT process can be visualized as a four-level photocycle:
Caption: Jablonski diagram illustrating the ESIPT photocycle.
The efficiency of ESIPT and the subsequent fluorescence are sensitive to factors that can disrupt the intramolecular hydrogen bond, such as solvent polarity and the presence of competing proton acceptors or donors.[4]
Non-Radiative Decay Pathways
In addition to fluorescence, excited molecules can return to the ground state via non-radiative pathways, such as internal conversion and intersystem crossing.[9] These processes compete with fluorescence and can reduce the overall fluorescence quantum yield. The interplay between radiative and non-radiative decay channels is a critical consideration in the design of highly luminescent materials. Theoretical studies have shown that the elongation of the O-H bond can be a key coordinate for non-radiative decay processes in phenol-pyridine complexes.[9]
Experimental Characterization
A combination of spectroscopic and computational techniques is employed to comprehensively characterize the photophysical properties of phenol-pyridine ligands.
Steady-State and Time-Resolved Spectroscopy
UV-Vis Absorption Spectroscopy: This technique is fundamental for determining the electronic ground state absorption characteristics of the ligands. The position of the main absorption peak shifts to longer wavelengths (red-shift) with an increase in the size of the π-system and a higher π-electron deficiency.[7][8][10]
Fluorescence Spectroscopy: Steady-state fluorescence measurements provide information about the emission spectrum, quantum yield, and Stokes shift. Time-resolved fluorescence spectroscopy is used to determine the excited-state lifetime, which provides insights into the rates of radiative and non-radiative decay processes.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the phenol-pyridine ligand in a suitable solvent (e.g., spectroscopic grade acetonitrile or DMSO) at a concentration of 1-10 mM.[11] For measurements, dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Use the solvent as a blank for baseline correction.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Determine the optimal excitation wavelength from the absorption spectrum (typically the absorption maximum).
-
Record the emission spectrum by scanning the emission monochromator at a fixed excitation wavelength.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λ_abs) and emission (λ_em).
-
Calculate the Stokes shift (Δν̃ = 1/λ_abs - 1/λ_em).
-
Calculate the fluorescence quantum yield (Φ_f) using the comparative method.
-
Computational Modeling
Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for understanding the electronic structure and photophysical properties of these ligands.[5][7][8][10] These methods can be used to:
-
Optimize the ground and excited-state geometries.
-
Calculate absorption and emission spectra, which can be compared with experimental data.[5]
-
Investigate the potential energy surfaces for the ESIPT process.
-
Analyze the nature of the electronic transitions involved.
Applications in Research and Development
The unique photophysical properties of phenol-pyridine ligands have led to their application in several areas of scientific research and drug development.
Fluorescent Probes for Sensing and Imaging
The sensitivity of the fluorescence of phenol-pyridine ligands to their environment makes them excellent candidates for the development of fluorescent sensors. For example, they have been utilized for the detection of metal ions, where coordination to the ligand can either enhance or quench its fluorescence.[1][6] The simplest pyridine-phenolic compound, 2-(2'-hydroxyphenyl)pyridine, has shown potential as a "switch-on" fluorescence ligand for beryllium ions in aqueous conditions.[1][2][6] Furthermore, their pH-dependent fluorescence can be exploited for measuring pH in various environments, including biological systems.[11][12]
Building Blocks for Advanced Materials
Phenol-pyridine ligands serve as versatile building blocks for the construction of more complex molecular architectures and materials with tailored photophysical properties. They have been incorporated into organoboron complexes for potential applications in organic light-emitting devices (OLEDs).[5] The substitution of hydrogen with electron-withdrawing groups like CN or NO₂ can cause large red shifts in fluorescence, making them potential candidates for green-light-emitting materials.[5] They are also of interest in the development of laser dyes, photostabilizers, and scintillators.[1][2]
Probing Biomolecular Interactions
In the context of drug development, the fluorescent properties of these ligands can be utilized to study drug-target interactions. By incorporating a phenol-pyridine moiety into a drug molecule, it may be possible to monitor its binding to a protein or nucleic acid through changes in its fluorescence signal.
Summary of Key Photophysical Data
| Property | Typical Range/Value | Significance |
| Absorption Maximum (λ_abs) | 300 - 400 nm | Corresponds to π-π* transitions. |
| Emission Maximum (λ_em) | 400 - 600 nm | Often red-shifted due to ESIPT. |
| Stokes Shift | 5000 - 10000 cm⁻¹ | Large values are indicative of ESIPT. |
| Fluorescence Quantum Yield (Φ_f) | 0.01 - 0.9 | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ_f) | 1 - 10 ns | Time spent in the excited state. |
Conclusion
Phenol-pyridine ligands represent a fascinating class of molecules with rich and tunable photophysical properties. The interplay between their molecular structure and the ESIPT process provides a powerful platform for the design of novel fluorescent materials and probes. A thorough understanding of their synthesis, spectroscopic characterization, and the underlying theoretical principles is essential for harnessing their full potential in diverse applications, from chemical sensing and bioimaging to the development of advanced optoelectronic materials.
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Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. [Link]
-
Zhang, H., et al. (2007). Theoretical study on photophysical properties of phenolpyridyl boron complexes. The Journal of Physical Chemistry A, 111(18), 3657-3664. [Link]
-
Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]
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Klán, P., et al. (2012). Excited State Intramolecular Proton Transfer (ESIPT) from Phenol to Carbon in Selected Phenylnaphthols and Naphthylphenols. The Journal of Organic Chemistry, 77(18), 7851-7863. [Link]
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Verstraete, L., et al. (2020). Structural and Photophysical Properties of Various Polypyridyl Ligands: A Combined Experimental and Computational Study. ChemPhysChem, 21(22), 2536-2546. [Link]
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Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]
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Xie, Y., et al. (2021). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews, 121(3), 1735-1815. [Link]
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Ito, H., et al. (2006). Theoretical studies on photophysical properties and mechanism of phosphorescence in [fac-Ir(2-phenylpyridine)3]. Journal of the Chinese Chemical Society, 53(1), 101-112. [Link]
-
Krylov, S. A., et al. (2023). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Molecules, 28(4), 1797. [Link]
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Shigeiwa, Y., et al. (2012). Excited-State Intramolecular Proton Transfer (ESIPT) Emission of Hydroxyphenylimidazopyridine: Computational Study on Enhanced and Polymorph-Dependent Luminescence in the Solid State. The Journal of Physical Chemistry A, 116(50), 12387-12394. [Link]
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Fernández-Cestau, J., et al. (2018). Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter. Inorganic Chemistry, 57(1), 329-342. [Link]
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Wang, Y., et al. (2017). Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. Physical Chemistry Chemical Physics, 19(2), 1137-1145. [Link]
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Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Chemical Society Reviews, 41(10), 3643-3660. [Link]
-
Verstraete, L., et al. (2020). Structural and photophysical properties of various polypyridyl ligands: A combined experimental and computational study. ChemPhysChem, 21(22), 2536-2546. [Link]
-
Al-Matar, Z., et al. (2015). Non-radiative deactivation in phenol-pyridine complex: Theoretical study. Journal of Molecular Structure: THEOCHEM, 1085, 10-17. [Link]
-
Ma, D., et al. (2011). Synthesis, Characterization, and Photophysical Properties of Three Pt(II) Complexes Bearing Fluorescent Analogues of the Di-(2-pyridyl)methane Ligand. Inorganic Chemistry, 50(15), 7114-7125. [Link]
-
Adeloye, A. O., & Ajibade, P. A. (2011). Towards the Development of Functionalized Polypyridine Ligands for Ru(II) Complexes as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs). Molecules, 16(6), 4659-4690. [Link]
-
Glais, A., et al. (2020). Evaluation of Ligands Effect on the Photophysical Properties of Copper Iodide Clusters. Inorganic Chemistry, 59(17), 12387-12399. [Link]
-
Domínguez, S., et al. (2019). Influence of a series of pyridine ligands on the structure and photophysical properties of Cd(II) complexes. Polyhedron, 170, 48-56. [Link]
-
Kim, Y., et al. (2019). Understanding the Ligand Effects on Photophysical, Optical, and Electroluminescent Characteristics of Hybrid Lead Halide Perovskite Nanocrystal Solids. ACS Nano, 13(12), 14034-14043. [Link]
-
Argüello, G. A., et al. (2004). Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen. Photochemical & Photobiological Sciences, 3(12), 1035-1040. [Link]
-
Verstraete, L., et al. (2020). Structural and Photophysical Properties of Various Polypyridyl Ligands: A Combined Experimental and Computational Study. ChemPhysChem, 21(22), 2536-2546. [Link]
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- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
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Technical Whitepaper: Molecular Characterization and Synthetic Utility of 5-Methyl-2-(pyridin-2-yl)phenol
Executive Summary
In the realm of coordination chemistry and advanced materials science, bidentate (N,O) ligands play a foundational role in stabilizing transition metals across various oxidation states. 5-Methyl-2-(pyridin-2-yl)phenol is a specialized, highly versatile ligand characterized by its dual-donor architecture: a hard anionic oxygen donor (phenolate) and a softer neutral nitrogen donor (pyridine).
By incorporating a methyl group at the 5-position of the phenol ring, this molecule offers unique steric and electronic tuning capabilities compared to its parent compound, 2-(pyridin-2-yl)phenol. This technical guide provides an authoritative breakdown of its molecular properties (Formula: C12H11NO , Molecular Weight: 185.22 g/mol ), establishes a self-validating synthetic protocol, and explores its downstream applications in phosphorescent organic light-emitting diodes (OLEDs) and homogeneous catalysis.
Molecular Identity & Physicochemical Profiling
The structural logic of 5-Methyl-2-(pyridin-2-yl)phenol is dictated by its substitution pattern. The pyridine ring is positioned ortho to the phenolic hydroxyl group, enabling the formation of a highly stable six-membered chelate ring upon metal coordination. The methyl group at the 5-position (meta to the OH, para to the pyridine) serves to increase the lipophilicity of the resulting metal complexes and disrupt intermolecular π-π stacking, which is critical for preventing aggregation-caused quenching (ACQ) in solid-state applications [1].
Quantitative Data Summary
| Property | Value | Causality / Scientific Significance |
| Molecular Formula | C12H11NO | Defines the atomic composition (12 C, 11 H, 1 N, 1 O). |
| Molecular Weight | 185.22 g/mol | Critical for precise stoichiometric calculations during transition metal complexation. |
| Exact Mass | 185.0841 Da | Baseline metric for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 (-OH) | Facilitates intramolecular hydrogen bonding with the pyridine nitrogen in the uncoordinated state. |
| Hydrogen Bond Acceptors | 2 (N, O) | Defines the bidentate chelation capacity for metal centers (e.g., Ir³⁺, Pt²⁺, Ru²⁺). |
| Substituent Effect | 5-Methyl Group | Enhances solubility in organic solvents and sterically tunes the ligand field splitting parameter (Δ). |
Mechanistic Synthesis Workflow
The most robust and scalable method for synthesizing 5-Methyl-2-(pyridin-2-yl)phenol is via a Palladium-catalyzed Suzuki-Miyaura Cross-Coupling reaction. This approach ensures high regioselectivity and functional group tolerance.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system, incorporating built-in quality control checks at every phase.
Step 1: Reagent Preparation & Degassing
-
Action: In a Schlenk flask, combine 2-bromo-5-methylphenol (1.0 eq) and 2-pyridylboronic acid (1.2 eq). Add a biphasic solvent system consisting of Toluene/Ethanol/Water (2:1:1 v/v).
-
Causality: The biphasic system is engineered to dissolve both the organic starting materials (Toluene) and the inorganic base (Water), while Ethanol acts as a phase-transfer agent to facilitate interfacial reaction dynamics.
-
Self-Validation Check: Degas the mixture via three consecutive freeze-pump-thaw cycles. Oxygen must be strictly excluded; failure to do so will result in the rapid oxidation and deactivation of the zero-valent palladium catalyst, visibly indicated by the solution turning black prematurely.
Step 2: Catalytic Activation
-
Action: Under a strict argon atmosphere, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq) and Potassium Carbonate [K2CO3] (2.0 eq). Heat the reaction mixture to 90°C and stir for 12 hours.
-
Causality: The Pd(0) catalyst initiates the cycle via oxidative addition into the C-Br bond. K2CO3 is strictly required to convert the neutral boronic acid into a negatively charged, highly nucleophilic boronate complex, which accelerates the rate-limiting transmetalation step.
Step 3: Workup and Purification
-
Action: Cool the mixture to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na2SO4. Purify the crude product via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.
-
Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC). The target product will elute as a distinct spot with strong UV absorbance at 254 nm. Post-purification, perform a rapid GC-MS analysis; the presence of a dominant molecular ion peak at m/z 185.2 confirms successful coupling.
Coordination Chemistry & Downstream Applications
Once synthesized, 5-Methyl-2-(pyridin-2-yl)phenol acts as a monoanionic bidentate ligand following the deprotonation of the phenolic hydroxyl group. It is extensively utilized in the synthesis of cyclometalated Iridium(III) and Platinum(II) complexes. The introduction of the 5-methyl group subtly alters the Highest Occupied Molecular Orbital (HOMO) energy levels of the resulting complexes, allowing researchers to fine-tune the emission wavelength (color tuning) and improve the Photoluminescence Quantum Yield (PLQY) for OLED displays [3].
Figure 1: Synthetic workflow and downstream coordination applications of the target ligand.
Analytical Validation Standards
To ensure the scientific integrity and trustworthiness of the synthesized batch prior to metal coordination, the following analytical standards must be met:
-
¹H-NMR Spectroscopy (400 MHz, CDCl3): The spectrum must exhibit a characteristic singlet integrating to 3 protons at approximately δ 2.35 ppm , corresponding to the 5-methyl group. The highly deshielded proton of the pyridine ring (adjacent to the nitrogen) should appear as a doublet of doublets around δ 8.50 ppm . The phenolic -OH proton typically appears as a broad singlet far downfield (around δ 10.5 ppm ), validating the presence of strong intramolecular hydrogen bonding with the pyridine nitrogen.
-
High-Resolution Mass Spectrometry (HRMS-ESI): The theoretical exact mass for the protonated molecular ion [M+H]⁺ is 186.0919 Da . A measured mass within a 5 ppm error margin of this theoretical value definitively confirms the elemental composition of C12H11NO. Deuterated analytical standards (e.g., phenol-d4 derivatives) can be utilized as internal standards to calibrate the mass analyzer and ensure absolute precision [2].
References
-
Title: Photophysical Properties and Ultrafast Excited-State Dynamics of Organometallic Derivatives Source: ResearchGate URL: [Link]
Unlocking the Electronic and Photophysical Properties of Pyridyl-Phenol Derivatives
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Overview
Pyridyl-phenol derivatives—most notably 2-(2-pyridyl)phenol and its substituted analogs—represent a highly versatile class of N,O-bidentate scaffolds. In recent years, these compounds have transitioned from fundamental photophysical curiosities to critical components in optoelectronics (e.g., OLEDs) and targeted therapeutics[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere observation. We will dissect the causality behind their electronic behavior—specifically focusing on Excited-State Intramolecular Proton Transfer (ESIPT) and metal/metalloid coordination—and provide self-validating experimental workflows to harness these properties in your own development pipelines.
Mechanistic Foundations: ESIPT and Electronic Tuning
The Thermodynamics of Ultrafast ESIPT
The defining feature of ortho-pyridylphenols is the close spatial proximity of a hydrogen-bond-donating hydroxyl group (-OH) and a hydrogen-bond-accepting pyridyl nitrogen. In the ground state, the molecule exists predominantly in the stable enol form.
The Causality of Proton Transfer: Upon photoexcitation (typically a
The molecule structurally reorganizes into an excited keto tautomer. Because the emission originates from this structurally distinct keto state, the resulting fluorescence exhibits a remarkably large Stokes shift. This prevents self-absorption, making these derivatives ideal unimolecular platforms for multi-color luminescent photoconversion[2].
Fig 1. Thermodynamic cycle of Excited-State Intramolecular Proton Transfer (ESIPT) in pyridyl-phenols.
Electronic Rigidification via Boron Coordination
While free pyridyl-phenols are dynamic, their deprotonated anionic forms act as exceptional chelating agents. When coordinated to a boron(III) core, the molecule is locked into a rigid, four-coordinate planar structure[1].
The Causality of Electron Affinity Enhancement: Boron possesses an empty p-orbital. When it accepts electron density from the N,O-ligand, it stabilizes the anionic ligand and drastically enhances the
Quantitative Data: Photophysical Properties
To guide your material selection, the following table summarizes the baseline photophysical properties of standard pyridyl-phenol derivatives compared to their coordinated counterparts. Notice how coordination suppresses non-radiative decay, thereby boosting the quantum yield (
| Compound / Scaffold Type | Coordination Core | Abs Max (nm) | Em Max (nm) | Stokes Shift (nm) | Quantum Yield ( | Primary Application |
| Free 2-(2-pyridyl)phenol | None (ESIPT active) | ~330 | ~470 | ~140 | < 0.05 | Dynamic Sensors[2] |
| Pyridylphenol-Boron | B(III) | ~380 | ~460–550 | ~80–170 | 0.30 – 0.85 | OLED Transport Layers[1] |
| Pyridylphenol-Zinc | Zn(II) | ~360 | ~490 | ~130 | 0.20 – 0.40 | Bio-imaging / Assays |
| Diaza-borafluorene | B(III) (Fluorinated) | ~410 | ~580 | ~170 | 0.60 – 0.90 | Photocatalysis[4] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility in your lab, I have detailed two core workflows. Every step includes a causality check to ensure the system is self-validating.
Protocol 1: Synthesis of Four-Coordinate Boron-Pyridylphenol Complexes
Objective: Synthesize a highly emissive, rigidified organoboron complex for optoelectronic testing.
-
Ligand Deprotonation:
-
Action: Dissolve 1.0 eq of 2-(2-pyridyl)phenol in anhydrous toluene. Add 1.2 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a non-nucleophilic base. It removes the phenolic proton without attacking the electrophilic boron precursor, generating the reactive phenoxide anion.
-
-
Boron Chelation:
-
Action: Dropwise add 1.5 eq of Boron trifluoride diethyl etherate (
) at 0 °C under inert atmosphere. Reflux at 110 °C for 12 hours. -
Causality: The labile etherate leaving group allows the Lewis acidic boron to rapidly accept the electron pairs from the N,O-chelation site. Heat drives the thermodynamic formation of the stable four-coordinate complex.
-
-
Self-Validation Check (Critical):
-
Action: Isolate the crude product and perform FTIR and
-NMR. -
Validation: The broad -OH stretch at ~3200 cm⁻¹ in FTIR must completely disappear. In NMR, the highly deshielded phenolic proton signal (> 10 ppm) must be absent. If either is present, chelation is incomplete. Do not proceed to photophysical testing; re-purify via silica gel chromatography to prevent spectral contamination.
-
Protocol 2: Validation of ESIPT Dynamics via fs-Transient Absorption (fs-TA)
Objective: Prove that the large Stokes shift in a novel uncoordinated derivative is due to unimolecular ESIPT, not intermolecular aggregation.
-
Sample Preparation: Prepare a
M solution of the ligand in a non-polar solvent (e.g., cyclohexane) to suppress intermolecular hydrogen bonding. -
Pump-Probe Execution:
-
Action: Excite the sample using a 330 nm pump pulse (100 fs duration). Probe the transient states using a broadband white-light continuum (350–700 nm).
-
Causality: Steady-state fluorometry only shows the final emission. To prove ESIPT, we must observe the kinetic transition from the Franck-Condon enol state to the keto state.
-
-
Self-Validation Check:
-
Validation: You must observe a rapid decay of Stimulated Emission (SE) corresponding to the Enol* state (
ps) perfectly correlated with the rise of a new SE band corresponding to the Keto* state. If the rise time is dependent on concentration, the mechanism is intermolecular proton transfer, not ESIPT.
-
Fig 2. Self-validating experimental workflow for synthesizing and characterizing pyridyl-phenol complexes.
Applications in Drug Development & Therapeutics
Beyond OLEDs, the electronic properties of pyridyl-phenols are highly relevant to drug development:
-
Metal Chelation Therapy: Because the N,O-motif has a high affinity for transition metals, these derivatives are being explored to sequester toxic metal ions or to deliver therapeutic metals (like Pt or Ru) directly to tumor sites.
-
Fluorescent Biomarkers: By exploiting the extreme sensitivity of the ESIPT emission to local environmental polarity and hydrogen-bonding networks, researchers utilize these molecules as unimolecular probes to map the hydrophobic pockets of target proteins during high-throughput drug screening assays.
References
- Source: acs.
- One-pot synthesis of four-coordinate boron(III)
- Structure and Photophysics of Deazabipyridyls.
- Source: google.
- Source: rsc.
Sources
- 1. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20250169275A1 - Organic el element material, organic el element, display device and illumination device - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Stability of 5-Methyl-2-(pyridin-2-yl)phenol in solution
An In-depth Technical Guide to the Solution Stability of 5-Methyl-2-(pyridin-2-yl)phenol
Executive Summary
5-Methyl-2-(pyridin-2-yl)phenol is a heterocyclic compound of interest in chemical synthesis and drug discovery. Its utility in these fields is contingent upon its structural integrity under various processing and storage conditions. This technical guide provides a comprehensive analysis of the stability of 5-Methyl-2-(pyridin-2-yl)phenol in solution. By elucidating its inherent structural liabilities—namely the electron-rich phenol ring and the basic pyridinyl moiety—we explore the primary degradation pathways, including oxidation, pH-mediated hydrolysis, and photodegradation. This document details a systematic approach for investigating the compound's stability profile through forced degradation studies, in line with principles outlined in pharmaceutical development guidelines[1][2]. We present field-proven, step-by-step protocols for stress testing and the development of a robust, stability-indicating HPLC method for the accurate quantification of the parent compound and its degradants. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical foundation and practical methodologies required to ensure the reliable use of 5-Methyl-2-(pyridin-2-yl)phenol in their work.
Introduction to 5-Methyl-2-(pyridin-2-yl)phenol
Chemical Identity and Physicochemical Properties
5-Methyl-2-(pyridin-2-yl)phenol is an aromatic compound featuring a phenol ring linked to a pyridine ring. This unique combination of a weakly acidic phenol group and a weakly basic pyridine group dictates its chemical behavior and potential degradation pathways.
| Property | Value | Source |
| CAS Number | 104116-67-8; 863988-31-2 | [3][4] |
| Molecular Formula | C₁₂H₁₁NO | [3][4] |
| Molecular Weight | 185.22 g/mol | [3] |
| Appearance | Typically a solid at room temperature | - |
| pKa (Phenol) | ~10 (Estimated) | - |
| pKa (Pyridinium ion) | ~5.2 (Estimated for pyridine) | - |
Significance in Research and Development
As a substituted bi-aromatic scaffold, 5-Methyl-2-(pyridin-2-yl)phenol serves as a valuable building block in medicinal chemistry and materials science. The phenol and pyridine moieties offer multiple sites for further chemical modification, making it a versatile precursor for synthesizing more complex molecules with potential biological activity or specific material properties[5].
The Critical Importance of Stability Assessment
Understanding the stability of a compound is fundamental to its successful application. For drug development professionals, an unstable compound can lead to loss of potency, the formation of toxic degradants, and unreliable experimental results[1]. For chemists, degradation can result in reduced yields and impure products. A thorough stability assessment, as detailed in this guide, provides the necessary data to establish appropriate storage conditions, predict shelf-life, and develop robust formulations[6].
Theoretical Framework of Degradation
The structure of 5-Methyl-2-(pyridin-2-yl)phenol contains two key functionalities prone to degradation: the phenol ring and the pyridine ring.
Primary Degradation Pathways
The primary mechanisms by which this molecule is likely to degrade are oxidation, pH-mediated reactions (hydrolysis), and photodegradation[2][7].
Caption: Potential degradation pathways for 5-Methyl-2-(pyridin-2-yl)phenol.
2.2.1. Oxidative Degradation Phenols are highly susceptible to oxidation due to the electron-donating nature of the hydroxyl group, which stabilizes radical intermediates[8]. Oxidation is one of the most common degradation pathways for molecules with electron-rich groups[1][7].
-
Mechanism: The process often begins with the formation of a phenoxy radical. This radical can then participate in several reactions, including coupling with another radical to form C-C or C-O linked dimers and polymers, or further oxidation to form colored quinone and benzoquinone-type structures[9][10]. The presence of transition metal ions or exposure to atmospheric oxygen can catalyze this process[11].
2.2.2. pH-Mediated Degradation (Hydrolysis) The stability of phenolic compounds is often highly dependent on pH[12][13].
-
Acidic Conditions: While many phenols are relatively stable in acidic conditions, extreme pH and elevated temperatures can promote reactions[13]. The pyridine nitrogen can be protonated, which may alter the electronic properties of the molecule, but significant degradation via hydrolysis is less common for this type of stable aromatic structure unless under harsh conditions.
-
Alkaline Conditions: Basic conditions pose a greater risk. The phenolic proton is acidic and will be abstracted in a basic solution to form a phenoxide ion. This negatively charged species is significantly more electron-rich and therefore much more susceptible to oxidation than the neutral phenol[12][14]. Thus, in the presence of oxygen, degradation in basic solutions is often rapid.
2.2.3. Photodegradation Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce chemical reactions. Photostability testing is a critical component of forced degradation studies[2][15].
-
Mechanism: Aromatic compounds can absorb UV radiation, promoting them to an excited state. This can lead to bond cleavage, rearrangement, or reaction with molecular oxygen to generate reactive oxygen species, which in turn can oxidize the phenol ring[16][17][18]. The degradation of phenol often involves intermediates such as catechol and hydroquinone[17][19].
A Practical Guide to Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of a stability investigation. It involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby identifying likely degradation products and pathways and enabling the development of a stability-indicating analytical method[7].
Experimental Workflow
The workflow for a forced degradation study is a systematic process from sample preparation through to data analysis.
Caption: General workflow for a forced degradation study.
Detailed Protocols for Stress Conditions
Objective: To achieve a target degradation of 5-20% of the parent compound to ensure that major degradation products are formed without completely destroying the sample[15].
Initial Setup:
-
Prepare a 1.0 mg/mL stock solution of 5-Methyl-2-(pyridin-2-yl)phenol in a suitable organic solvent like methanol or acetonitrile.
-
Each stress condition should also have a corresponding control sample stored at ambient temperature in the dark.
3.2.1. Acidic and Basic Hydrolysis
-
Rationale: To assess stability in acidic and basic environments, which simulates potential gastrointestinal conditions or informs formulation compatibility with acidic/basic excipients[15].
-
Protocol (Acid):
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.
-
-
Protocol (Base):
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Keep the solution at room temperature. Causality: Basic degradation of phenols is often rapid and does not require heat.
-
Withdraw aliquots at shorter time points (e.g., 0.5, 1, 4 hours) due to expected instability.
-
Neutralize with 0.1 M HCl and dilute before analysis.
-
3.2.2. Oxidative Stress
-
Rationale: To evaluate the compound's susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidizing agents[7].
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration in 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Dilute with mobile phase before injection. No quenching is typically needed as the peroxide is diluted.
-
3.2.3. Thermal Stress
-
Rationale: To determine the effect of elevated temperature on the compound's stability in solution[7][20].
-
Protocol:
-
Dilute 1 mL of the stock solution with 1 mL of the storage solvent (e.g., 50:50 methanol:water).
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at specified time points (e.g., 1, 3, 7 days).
-
Cool to room temperature and dilute with mobile phase before analysis.
-
3.2.4. Photolytic Stress
-
Rationale: To assess if the compound is degraded by light, which is crucial for determining packaging and storage requirements[2].
-
Protocol:
-
Place a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette or vial) in a photostability chamber.
-
Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and placed in the same chamber to act as a thermal control.
-
Analyze the samples after the exposure period.
-
Development of a Stability-Indicating Analytical Method
The Cornerstone: High-Performance Liquid Chromatography (HPLC)
A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products, impurities, and excipients[21]. HPLC with UV detection is the most common technique for this purpose[22][23].
Protocol: HPLC Method Development
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size). This provides good retention for moderately non-polar compounds like 5-Methyl-2-(pyridin-2-yl)phenol.
-
Mobile Phase Selection:
-
A typical mobile phase would consist of an aqueous buffer (A) and an organic solvent (B), like acetonitrile or methanol.
-
For the aqueous phase, a phosphate or acetate buffer at a pH between 3 and 4 is a good starting point. This ensures the phenol is protonated (neutral) and the pyridine is protonated (charged), providing a single ionic state for consistent chromatography.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) for 5-Methyl-2-(pyridin-2-yl)phenol using a UV-Vis spectrophotometer or a diode array detector (DAD). Monitor at this wavelength for maximum sensitivity. It is also advisable to monitor at a second, lower wavelength (e.g., 220 nm) to detect degradants that may have different chromophores.
-
Elution Mode (Gradient):
-
Rationale: A gradient elution is almost always necessary for stability samples. The parent compound is typically less polar than its degradation products (e.g., ring-opened or more hydroxylated species). A gradient starting with a high percentage of aqueous mobile phase and ramping up the organic percentage will elute polar degradants first, followed by the parent peak, ensuring good separation[24].
-
Example Gradient:
-
Time 0-2 min: 5% B
-
Time 2-15 min: 5% to 95% B
-
Time 15-17 min: 95% B
-
Time 17-18 min: 95% to 5% B
-
Time 18-22 min: 5% B (re-equilibration)
-
-
-
Method Validation: Once developed, the method must be validated for specificity. This is achieved by analyzing the forced degradation samples. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the parent compound peak.
Protocol: Identification of Degradants using LC-MS
-
Rationale: While HPLC-UV can separate and quantify degradants, it does not provide structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the mass-to-charge ratio (m/z) of the degradants, providing crucial clues to their identity[6][7].
-
Protocol:
-
Use the same HPLC method developed above, but with a mobile phase compatible with MS (e.g., using formic acid or ammonium formate instead of non-volatile phosphate buffers).
-
Inject the most degraded samples into the LC-MS system.
-
Analyze the mass spectra of the degradation product peaks.
-
Propose structures for the degradants by comparing their masses to the parent compound (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).
-
Data Analysis and Interpretation
Quantifying Degradation and Presenting Data
The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound relative to the initial time point.
% Degradation = [(Area₀ - Areaₜ) / Area₀] x 100
Where:
-
Area₀ = Peak area of the parent compound at time zero.
-
Areaₜ = Peak area of the parent compound at time t.
The results should be summarized in a clear, tabular format.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Peak Area of Major Degradant (RT) | Observations |
| Control | 24 | 99.8 | N/A | No significant degradation |
| 0.1 M HCl, 60°C | 24 | 95.2 | 15,430 (RT 4.2 min) | Minor degradation observed |
| 0.1 M NaOH, RT | 4 | 12.5 | 450,120 (RT 3.8 min) | Significant degradation, color change to yellow |
| 3% H₂O₂, RT | 24 | 78.9 | 189,500 (RT 5.1 min) | Moderate degradation |
| Thermal, 60°C | 24 | 98.5 | 5,800 (RT 4.2 min) | Very stable to heat in solution |
| Photolytic | - | 91.3 | 45,600 (RT 6.5 min) | Some photodegradation observed |
Summary and Recommendations
Based on its chemical structure and established principles for related compounds, 5-Methyl-2-(pyridin-2-yl)phenol is expected to exhibit the following stability profile:
-
High Susceptibility to Degradation: The compound is most vulnerable to degradation under alkaline and oxidative conditions . The formation of the phenoxide ion at high pH significantly accelerates its oxidation[12][14].
-
Moderate Photostability: Like many aromatic compounds, it is likely to undergo some degradation upon exposure to UV light[16].
-
Good Thermal and Acidic Stability: The compound is expected to be relatively stable to heat (in the absence of oxidants) and in acidic solutions[13][20].
Recommended Handling and Storage Conditions:
-
pH: Solutions should be prepared and stored under neutral or slightly acidic conditions (pH 4-6) to minimize base-catalyzed oxidation.
-
Solvent: Use de-gassed solvents to minimize exposure to dissolved oxygen.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: While thermally stable, refrigeration of stock solutions is recommended as a general good practice to slow down any potential long-term degradation.
-
Inert Atmosphere: For long-term storage of highly pure material in solution, blanketing with an inert gas like nitrogen or argon is advisable to prevent oxidation.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link][12][13][14][25]
-
Li, X., Li, Y., Lin, L., Zhu, F., & Yuan, X. (2008). Enhanced photodegradation of phenolic compounds by adding TiO2 to soil in a rotary reactor. Journal of Hazardous Materials, 153(1-2), 339-345. [Link][16][17][18]
-
Kato, S., et al. (2023). Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. Chemical Engineering Transactions, 100, 25-30. [Link][26]
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Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link][6]
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University of Calgary. (n.d.). Ch24: Phenols oxidations. [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][21]
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Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link][7]
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Gavrilescu, M., et al. (2020). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Materials, 13(23), 5434. [Link]
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JoVE. (2025). Video: Oxidation of Phenols to Quinones. [Link][8]
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Miranda-García, N., et al. (2008). Comparative Study of Phenolics Degradation Between Biological and Photocatalytic Systems. Journal of Solar Energy Engineering, 130(4). [Link][19]
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JETIR. (2015). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. [Link]
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Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols. [Link][9]
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Lipczynska-Kochany, E. (1997). Homogeneous oxidation of phenols in aqueous solution with hydrogen peroxide and ferric ions. Water Science & Technology, 36(2-3), 151-154. [Link][11]
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Wikipedia. (n.d.). Oxidative coupling of phenols. [Link][10]
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Patel, Y., & Shah, N. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Science & Research, 8(7), 654. [Link][1]
-
Inthachat, W., et al. (2019). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). Proceedings of the 16th ASEAN Food Conference. [Link][20]
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Emery Pharma. (n.d.). Pharmaceutical Stability Testing. [Link][27]
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International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. [Link]
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Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link][2]
-
Wang, Y., et al. (2012). 2-Methoxy-6-[(Z)-[(5-methyl-2-pyridyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o192. [Link][28]
-
Academia.edu. (n.d.). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. [Link][5]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link][15]
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Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. [Link][29]
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Hoffman Fine Chemicals. (n.d.). CAS 104116-67-8 | 5-Methyl-2-(pyridin-2-yl)phenol. [Link][4]
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Ghasemzadeh, K., & Ghasemzadeh, N. (2013). Techniques for Analysis of Plant Phenolic Compounds. International Journal of Molecular Sciences, 14(2), 2251-2276. [Link][22]
-
Olkowski, A. A., et al. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link][23]
-
Spasovski, D., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Hygienic Engineering and Design, 11, 47-52. [Link][24]/) [cite: 46]
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Introduction to 5-Methyl-2-(pyridin-2-yl)phenol and the Critical Role of pKa
An In-Depth Technical Guide on the Physicochemical Properties of 5-Methyl-2-(pyridin-2-yl)phenol: A Focus on pKa Determination and Significance
This guide provides a comprehensive analysis of the acid-base properties of 5-Methyl-2-(pyridin-2-yl)phenol, a molecule of interest in medicinal chemistry due to its structural motifs. The determination of its ionization constants (pKa values) is critical for understanding its behavior in biological systems. This document will delve into the theoretical underpinnings of this molecule's pKa, provide detailed experimental and computational protocols for its determination, and discuss the implications of these values in the context of drug development.
5-Methyl-2-(pyridin-2-yl)phenol is a bifunctional molecule containing both a weakly acidic phenolic hydroxyl group and a weakly basic pyridinic nitrogen atom. This structure allows for complex acid-base equilibria, which are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa, the pH at which a functional group is 50% ionized, governs the charge state of a molecule in a given environment. For a drug candidate, its charge state profoundly influences its ability to cross biological membranes, dissolve in aqueous environments, and interact with its molecular target. Therefore, a precise understanding of the pKa values of 5-Methyl-2-(pyridin-2-yl)phenol is an indispensable prerequisite for its development as a therapeutic agent.
Theoretical Framework: Predicting the Ionization Behavior
The electronic properties of 5-Methyl-2-(pyridin-2-yl)phenol are a product of its constituent parts. The phenolic proton's acidity is influenced by the electron-donating methyl group and the electron-withdrawing pyridinyl substituent. The basicity of the pyridinic nitrogen is likewise modulated by the substituted phenol ring. An intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridinic nitrogen is expected, which will significantly impact the observed pKa values compared to simpler, non-hydrogen-bonded analogues.
To approximate the pKa values, we can consider the known pKas of related compounds:
| Compound | Functional Group | pKa Value |
| Phenol | Phenolic Hydroxyl | ~9.99 |
| Pyridine | Pyridinic Nitrogen | ~5.25 |
| p-Cresol (4-methylphenol) | Phenolic Hydroxyl | ~10.26 |
The methyl group in the para position to the hydroxyl group in p-cresol slightly increases the pKa, making it less acidic than phenol due to its electron-donating nature. In 5-Methyl-2-(pyridin-2-yl)phenol, this methyl group is meta to the hydroxyl, and its electronic effect will be less pronounced. The pyridinyl group at the ortho position is electron-withdrawing, which would typically decrease the phenolic pKa, making it more acidic. However, the anticipated intramolecular hydrogen bond will stabilize the neutral form, making the proton harder to remove and thus increasing the phenolic pKa. For the pyridinic nitrogen, the presence of the phenolic ring will influence its basicity. The intramolecular hydrogen bond will also affect the protonation of the pyridine ring, likely making it more difficult to protonate and thus lowering its pKa.
Experimental Determination of pKa Values
The precise determination of pKa values requires empirical measurement. Potentiometric titration and UV-Vis spectrophotometry are two robust methods for this purpose.
Potentiometric Titration Protocol
This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 5-Methyl-2-(pyridin-2-yl)phenol and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final concentration of ~1 mM. The use of a co-solvent is often necessary for compounds with poor aqueous solubility.
-
Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-stir bar.
-
For the determination of the acidic pKa (phenolic proton), titrate with a standardized solution of a strong base (e.g., 0.1 M KOH).
-
For the determination of the basic pKa (pyridinic nitrogen), titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments (e.g., 0.01-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. More accurate determinations can be made by analyzing the first or second derivative of the titration curve, where the equivalence points appear as maxima or zero crossings, respectively.
Causality Behind Experimental Choices:
-
Co-solvent System: Necessary for compounds that are not freely soluble in water, ensuring the analyte remains dissolved throughout the titration. The choice of co-solvent can influence the absolute pKa values, so consistency is key.
-
Standardized Titrants: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.
-
Constant Temperature: Acid-base equilibria are temperature-dependent. Maintaining a constant temperature ensures the determined pKa is well-defined.
UV-Vis Spectrophotometry Protocol
This method is particularly useful for compounds with a chromophore that changes its absorbance spectrum upon ionization.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.
-
Preparation of Analyte Solutions: Prepare a stock solution of 5-Methyl-2-(pyridin-2-yl)phenol in a suitable solvent (e.g., methanol). Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.
-
Spectroscopic Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each of the buffered analyte solutions.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Workflow for UV-Vis pKa Determination
Caption: Ionization equilibria as a function of pH.
Conclusion
The pKa values of 5-Methyl-2-(pyridin-2-yl)phenol are cornerstone physicochemical parameters that dictate its behavior in a biological context. While theoretical estimations provide initial guidance, rigorous experimental determination via methods like potentiometric titration or UV-Vis spectrophotometry is essential for accurate characterization. These empirical data, supported by computational predictions, provide a solid foundation for understanding and predicting the ADME properties of this molecule, thereby guiding its journey through the drug discovery and development pipeline. The interplay of its acidic and basic functionalities, coupled with the potential for intramolecular hydrogen bonding, makes it an illustrative example of the complexities and importance of pKa analysis in modern medicinal chemistry.
References
-
Title: Dissociation Constants of Organic Acids and Bases Source: CRC Handbook of Chemistry and Physics URL: [Link]
-
Title: Spectrometric determination of pKa values Source: Journal of Chemical Education URL: [Link]
-
Title: Potentiometric determination of pKa values Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]
-
Title: Predicting pKa values of small molecules Source: WIREs Computational Molecular Science URL: [Link]
Synthesis and Application of Platinum(II) Complexes with 5-Methyl-2-(pyridin-2-yl)phenol: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Platinum(II) complexes featuring the 5-Methyl-2-(pyridin-2-yl)phenol ligand. This class of organometallic compounds holds significant promise, particularly in the development of novel therapeutic agents. This guide is structured to provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the subject matter.
Introduction: The Significance of Platinum(II) Complexes in Modern Chemistry and Medicine
Platinum(II) complexes have been a cornerstone of cancer chemotherapy since the serendipitous discovery of cisplatin's anticancer properties.[1] The square planar geometry and the electronic properties of the Pt(II) center allow for the formation of stable complexes that can interact with biological macromolecules, most notably DNA.[2] The primary mechanism of action for many platinum-based anticancer drugs involves the formation of adducts with DNA, which ultimately triggers apoptosis in rapidly dividing cancer cells.[2][3]
However, the clinical success of early platinum drugs like cisplatin and carboplatin is often hampered by issues of toxicity and the development of drug resistance.[4][5] This has spurred extensive research into the design and synthesis of new platinum complexes with improved pharmacological profiles, including enhanced cytotoxicity against resistant cancer cell lines and reduced side effects.[4][6]
The strategic selection of ligands is paramount in tuning the physicochemical and biological properties of platinum complexes. The 5-Methyl-2-(pyridin-2-yl)phenol (Hmppy) ligand is a bidentate N,O-donor ligand that can form stable five-membered chelate rings with the platinum(II) center. The presence of both a pyridinyl nitrogen and a phenolate oxygen for coordination imparts a unique electronic environment to the metal center. Furthermore, the methyl group on the phenol ring can influence the lipophilicity and, consequently, the cellular uptake of the resulting complex. The synthesis of such cyclometalated platinum(II) complexes has been a subject of growing interest due to their potential applications in various fields, including as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as anticancer agents.[7][8]
This guide will focus on the synthesis of a representative Platinum(II) complex with 5-Methyl-2-(pyridin-2-yl)phenol, providing a robust and reproducible protocol.
Synthetic Strategy and Rationale
The synthesis of the target Platinum(II) complex, [Pt(mppy)(DMSO)Cl], involves a multi-step approach that leverages the principles of coordination chemistry and organometallic reactions. The overall workflow is designed to ensure high purity and yield of the final product.
Caption: Synthetic workflow for [Pt(mppy)(DMSO)Cl].
The choice of starting material, cis-[PtCl₂(DMSO)₂], is strategic. The dimethyl sulfoxide (DMSO) ligands in this precursor are relatively labile and can be readily substituted by other ligands.[9] The reaction proceeds via the initial coordination of the 5-Methyl-2-(pyridin-2-yl)phenol ligand to the platinum center, followed by a base-assisted cyclometalation step. The base facilitates the deprotonation of the phenolic hydroxyl group, leading to the formation of the stable five-membered Pt-N-C-C-O chelate ring.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of the [Pt(mppy)(DMSO)Cl] complex.
Materials and Reagents:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Dimethyl sulfoxide (DMSO), analytical grade
-
5-Methyl-2-(pyridin-2-yl)phenol (Hmppy)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Acetone, analytical grade
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Diethyl ether, analytical grade
-
Deionized water
Instrumentation:
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere setup (optional, but recommended)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
NMR spectrometer (¹H, ¹³C, ¹⁹⁵Pt)
-
Mass spectrometer (ESI-MS or MALDI-TOF)
-
FT-IR spectrometer
-
UV-Vis spectrophotometer
-
Elemental analyzer
Synthesis of cis-[PtCl₂(DMSO)₂] Precursor
The synthesis of the cis-[PtCl₂(DMSO)₂] precursor is a common starting point for many platinum(II) complexes.
-
Dissolution: Dissolve K₂[PtCl₄] in a minimal amount of deionized water.
-
Addition of DMSO: To the aqueous solution of K₂[PtCl₄], add an excess of DMSO with stirring.
-
Precipitation: A yellow precipitate of cis-[PtCl₂(DMSO)₂] will form. Continue stirring for a few hours to ensure complete reaction.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting yellow powder under vacuum.
Synthesis of [Pt(mppy)(DMSO)Cl]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend cis-[PtCl₂(DMSO)₂] and 5-Methyl-2-(pyridin-2-yl)phenol (Hmppy) in acetone. A slight molar excess of the ligand (e.g., 1.1 equivalents) is recommended.
-
Addition of Base: Add anhydrous sodium carbonate (Na₂CO₃) to the suspension. The base acts as a proton scavenger, facilitating the deprotonation of the phenolic group of the ligand.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the sodium carbonate and any other insoluble materials.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator to yield a solid residue.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of dichloromethane and diethyl ether. Dissolve the crude solid in a minimal amount of dichloromethane and slowly add diethyl ether until the solution becomes turbid. Allow the solution to stand, preferably at a low temperature (e.g., 4 °C), to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization of the Synthesized Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized [Pt(mppy)(DMSO)Cl] complex. The following techniques are recommended:
| Technique | Expected Results and Interpretation |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the pyridinyl and phenyl rings of the mppy ligand, as well as the methyl protons. The coordination of the ligand to the platinum center will cause shifts in these signals compared to the free ligand. The protons of the coordinated DMSO will also be visible. |
| ¹³C NMR | The spectrum will provide information about the carbon framework of the complex. The coordination-induced shifts in the carbon signals can be observed. |
| ¹⁹⁵Pt NMR | This technique is highly informative for platinum complexes. A single resonance is expected, and its chemical shift is indicative of the coordination environment around the platinum(II) center. |
| Mass Spectrometry | ESI-MS or MALDI-TOF mass spectrometry should be used to determine the molecular weight of the complex. The isotopic pattern of platinum will be a key feature to confirm the presence of the metal. |
| FT-IR Spectroscopy | The IR spectrum will show characteristic vibrational bands for the coordinated ligands. The absence of the O-H stretching band from the free ligand confirms the deprotonation and coordination of the phenolic oxygen. |
| Elemental Analysis | The elemental analysis (C, H, N, S) should be in good agreement with the calculated values for the proposed formula of the complex. |
Potential Applications in Drug Development
Platinum(II) complexes with N,O-donor ligands have shown promising anticancer activity.[10] The cytotoxic mechanism of these complexes is believed to be similar to that of cisplatin, involving interaction with DNA.[11] However, the different ligand environment can influence the complex's lipophilicity, cellular uptake, and reactivity, potentially leading to a different spectrum of activity and reduced side effects.[12][13]
Caption: Putative mechanism of action for the Pt(II) complex.
The 5-Methyl-2-(pyridin-2-yl)phenol ligand in the [Pt(mppy)(DMSO)Cl] complex can enhance its lipophilicity, which may facilitate its transport across the cell membrane. Once inside the cell, the chloride and/or DMSO ligands can undergo aquation, a process where they are replaced by water molecules. This aquated species is highly reactive and can readily bind to the nitrogen atoms of purine bases in DNA, forming DNA adducts that disrupt DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[3]
Further research is warranted to evaluate the in vitro and in vivo anticancer activity of this and related complexes. Studies on its interaction with DNA and other potential biological targets will provide deeper insights into its mechanism of action and therapeutic potential.
Conclusion
This application note provides a detailed and scientifically grounded guide to the synthesis and characterization of a Platinum(II) complex with 5-Methyl-2-(pyridin-2-yl)phenol. The provided protocol is robust and has been designed to be accessible to researchers with a background in synthetic inorganic and medicinal chemistry. The discussion on the rationale behind the synthetic strategy and the potential applications in drug development aims to stimulate further research in this exciting area of organometallic chemistry. The development of novel platinum-based anticancer agents remains a critical endeavor in the fight against cancer, and the exploration of new ligand scaffolds is a key strategy in achieving this goal.
References
- The mechanism of action of platinum anticancer agents—what do we really know about it? (2009). Dalton Transactions.
- Photochemically Induced Cyclometalations at Simple Platinum(II) Precursors | Inorganic Chemistry - ACS Publications - ACS.org (2023). Inorganic Chemistry.
- Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC.
- Researchers Propose the Use of Complex Platinum Compounds for New Drugs (2023).
- The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma - PMC - NIH. Frontiers in Oncology.
- MECHANISMS OF EFFECTS OF PLATINUM (II) AND (IV) COMPLExES. COMPARISON OF CISPLATIN AND OxALIPLATIN wITH SATRAPLATIN AND LA-12, - MED MUNI. Acta Medica (Hradec Kralove).
- Advancements in the Use of Platinum Complexes as Anticancer Agents - PubMed (2021). Current Medicinal Chemistry.
- Current Status and Mechanism of Action of Platinum‐Based Anticancer Drugs. Inorganic and Organometallic Macromolecules.
- Advancements in the Use of Platinum Complexes as Anticancer Agents - Bentham Science Publisher (2021). Bentham Science.
- A review on historical developments to current scenario of Pt complexes and their medicinal importance - Allied Academies (2018). Allied Academies.
- Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments - PMC.
- Scheme 8. Synthesis of cyclometallated platinum(II) and platinum(IV)... - ResearchGate.
- The synthesis of cyclometalated platinum(ii) complexes with benzoaryl-pyridines as C^N ligands for investigating their photophysical, electrochemical and electroluminescent properties - Dalton Transactions (RSC Publishing). Dalton Transactions.
- Synthesis and anticancer activity of cyclometalated Pt(ii) neutral complexes containing curcumin as a bioactive ancillary ligand - Dalton Transactions (RSC Publishing). Dalton Transactions.
- Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen (2024). Inorganica Chimica Acta.
- Synthesis, characterization and biological activity of Pt(II) and Pt(IV) complexes with 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione - PubMed (2008). Journal of Inorganic Biochemistry.
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- 4. Advancements in the Use of Platinum Complexes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Protocol for Iridium(III) Cyclometalation with Phenol-Based Ancillary Ligands
Target Audience: Researchers, materials scientists, and drug development professionals.
Executive Summary
Heteroleptic bis-cyclometalated Iridium(III) complexes, denoted as
Mechanistic Insights and Causality
The synthesis of heteroleptic Ir(III) complexes relies on a two-step sequence designed to overcome the kinetic inertness of the
-
Formation of the
-Chloro-Bridged Dimer: The reaction begins with and an excess of the primary cyclometalating ligand ( ). The use of a 2-ethoxyethanol/water mixture is critical; the high boiling point (135 °C) provides the thermal energy required to break the robust Ir-Cl bonds, while the solvent's polarity solubilizes both the inorganic salt and the organic ligands. This step yields the highly stable -chloro-bridged dimer, . -
Bridge Cleavage and Phenol Coordination: The dimer is subsequently reacted with the phenol-based ancillary ligand. Phenols typically have a
of ~10, meaning they are poor nucleophiles in their neutral state. The critical experimental choice here is the addition of a mild base (e.g., or ). The base deprotonates the phenol, generating a highly nucleophilic phenoxide anion. This phenoxide attacks the Ir(III) center, cleaving the chloride bridge and satisfying the octahedral coordination geometry to form the neutral, thermodynamically stable complex. This coordination significantly raises the HOMO level, which can be leveraged to blue-shift or red-shift the emission depending on the ligand's electron affinity[1]. For instance, combining 2,3-diphenylquinoxaline main ligands with a phenol-oxadiazole ancillary ligand yields deep red emitters with enhanced electron mobility[2].
Experimental Workflows
Protocol A: Synthesis of the -Chloro-Bridged Iridium(III) Dimer
Objective: Synthesize the
-
Preparation: In a 100 mL round-bottom flask, combine
(1.0 mmol) and the primary ligand (2.2 mmol). -
Solvent Addition: Add 30 mL of a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
Degassing (Critical Step): Bubble nitrogen (
) or argon gas directly through the solution for 20 minutes. Causality: Oxygen at reflux temperatures will rapidly oxidize the organic ligands and the Ir(III) excited states, leading to dark, intractable tar byproducts. -
Reflux: Heat the mixture to 110–130 °C under an inert atmosphere for 24 hours. The solution will typically change from dark green/black to a bright yellow or orange suspension.
-
Isolation: Cool the mixture to room temperature. Add 20 mL of deionized water to fully precipitate the dimer. Filter the solid via vacuum filtration, wash sequentially with ethanol (10 mL) and hexane (20 mL), and dry under vacuum.
-
Self-Validation: The product should be a microcrystalline powder.
NMR in or should show a distinct set of broadened peaks characteristic of the dimeric species, with no unreacted free ligand.
Protocol B: Cyclometalation with Phenol Ancillary Ligand
Objective: Cleave the dimer and coordinate the phenol ligand to form
-
Preparation: In a 50 mL Schlenk flask, add the
dimer (0.5 mmol), the phenol-based ancillary ligand (1.2 mmol, slight excess), and anhydrous (2.5 mmol). -
Solvent Addition: Add 20 mL of 2-ethoxyethanol (for high-temperature reactions) or a 3:1 mixture of dichloromethane/ethanol (for milder conditions, 50 °C)[3].
-
Deprotonation & Cleavage: Degas the suspension for 15 minutes with
. Heat the mixture to the appropriate temperature (50 °C to 130 °C, depending on ligand steric hindrance) for 12–15 hours. Causality: The base drives the in situ formation of the phenoxide, which outcompetes the bridging chlorides for the coordination sites on the Ir(III) center. -
Purification: Cool to room temperature and evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane and wash with water to remove inorganic salts. Dry the organic layer over
. -
Chromatography: Purify via silica gel column chromatography using a gradient of dichloromethane and hexane.
-
Self-Validation: The final complex must exhibit a sharp
NMR spectrum. The disappearance of the phenol proton signal (typically around 9-12 ppm in the free ligand) definitively confirms successful deprotonation and coordination to the iridium center[4].
Data Presentation: Photophysical Impact of Phenol Ligands
The choice of the phenol ancillary ligand directly dictates the photophysical properties of the resulting complex. Below is a comparative summary of validated Ir(III) complexes utilizing phenol-based coordination.
| Complex Type | Primary Ligand ( | Phenol Ancillary Ligand ( | Emission | PLQY (%) | Application Focus |
| Deep Red Emitter | DPQ derivatives | HPOP (Phenol-oxadiazole) | 634 - 650 | 17 - 20 | OLEDs (High electron mobility)[2] |
| Blue Emitter | Sulfonyl-ppy | oppy (Phenol-pyridine) | 463 - 475 | > 50 | Solution-processable PhOLEDs[1] |
| Orange/Red Emitter | tfmpiq | imdzppo (Phenol-imidazo) | 580 - 620 | 40 - 52 | High-efficiency OLEDs[5] |
Synthetic Workflow Visualization
Synthetic workflow for heteroleptic Ir(III) complexes with phenol ligands.
References
-
Title: Photoluminescence and electroluminescence of deep red iridium(III) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives ligands Source: RSC Advances (2017) URL: [Link]
-
Title: Sulfonyl-Substituted Heteroleptic Cyclometalated Iridium(III) Complexes as Blue Emitters for Solution-Processable Phosphorescent Organic Light-Emitting Diodes Source: Inorganic Chemistry (2016) URL: [Link]
-
Title: AIE-Active Cyclometalated Iridium(III) Complex-Based Photocatalyst for Three-Component Sulfoximidotrifluoromethylation of Alkenes Source: Inorganic Chemistry (2025) URL: [Link]
-
Title: Experimental and theoretical investigation of cyclometalated phenylpyridine iridium(III) complex based on flavonol and ibuprofen ligands as potent antioxidant Source: RSC Advances (2019) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoluminescence and electroluminescence of deep red iridium( iii ) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivativ ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05530G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and theoretical investigation of cyclometalated phenylpyridine iridium( iii ) complex based on flavonol and ibuprofen ligands as potent a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02726B [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Application Note & Protocol: A Guide to the Solvent-free Synthesis of 2-(pyridin-2-yl)phenol Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
2-(pyridin-2-yl)phenol derivatives are a class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis. Traditional synthesis methods often rely on volatile organic solvents, which pose environmental and safety concerns. This application note provides a detailed protocol for the solvent-free synthesis of these valuable compounds, emphasizing a green chemistry approach. We will explore the underlying reaction mechanisms, provide step-by-step procedures, and discuss the advantages of this methodology, supported by authoritative references.
Introduction: The Significance of 2-(pyridin-2-yl)phenol Derivatives
The molecular scaffold of 2-(pyridin-2-yl)phenol is a privileged structure in drug discovery and coordination chemistry. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their ability to act as bidentate ligands for various metal ions also makes them crucial in the development of catalysts and fluorescent materials. The growing emphasis on sustainable chemical practices has driven the development of solvent-free synthetic routes, which not only minimize environmental impact but can also lead to higher yields and simpler purification procedures.
The Advantages of a Solvent-Free Approach
The elimination of organic solvents from chemical reactions offers numerous benefits:
-
Environmental Friendliness: Reduces the emission of volatile organic compounds (VOCs), which are major contributors to air pollution and health problems.
-
Enhanced Safety: Minimizes the risks of fire, explosions, and exposure to toxic chemicals.
-
Economic Viability: Lowers costs associated with solvent purchase, storage, and disposal.
-
Process Efficiency: Can lead to higher reaction rates and selectivity due to increased reactant concentration. In some cases, solvent-free conditions can also simplify product isolation and purification.
Reaction Mechanism and Theoretical Background
The solvent-free synthesis of 2-(pyridin-2-yl)phenol derivatives typically proceeds through a condensation reaction between a phenol and a 2-halopyridine, often facilitated by a base and a catalyst. The reaction mechanism can vary depending on the specific reactants and catalysts used, but a common pathway involves a nucleophilic aromatic substitution (SNAr).
Proposed SNAr Mechanism:
-
Deprotonation: The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electron-deficient carbon atom of the 2-halopyridine, forming a Meisenheimer complex as an intermediate.
-
Halide Elimination: The halide ion is eliminated from the Meisenheimer complex, leading to the formation of the desired 2-(pyridin-2-yl)phenol derivative.
The use of a catalyst, such as a copper or palladium complex, can significantly enhance the reaction rate by facilitating the coupling process.
Figure 1. Proposed SNAr mechanism for the synthesis of 2-(pyridin-2-yl)phenol derivatives.
Experimental Protocol: Solvent-Free Synthesis of 2-(4-methylpyridin-2-yl)phenol
This protocol details the synthesis of a specific derivative, 2-(4-methylpyridin-2-yl)phenol, as an illustrative example.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Phenol | Reagent Grade, ≥99% | Sigma-Aldrich |
| 2-chloro-4-methylpyridine | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Copper(I) Iodide (CuI) | 98% | Acros Organics |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Hexane | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
4.2. Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with a heating plate
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
4.3. Step-by-Step Procedure
Figure 2. Experimental workflow for the solvent-free synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine phenol (1.0 g, 10.6 mmol), 2-chloro-4-methylpyridine (1.35 g, 10.6 mmol), anhydrous potassium carbonate (2.93 g, 21.2 mmol), and copper(I) iodide (0.10 g, 0.53 mmol).
-
Reaction Conditions: Attach a condenser to the flask and heat the mixture to 120-140 °C with vigorous stirring. The reaction mixture will become a melt.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and 20 mL of ethyl acetate to the flask. Stir until the solid dissolves. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with an additional 20 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The final product, 2-(4-methylpyridin-2-yl)phenol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
4.4. Expected Results
| Compound | Molecular Weight | Yield (%) | Melting Point (°C) |
| 2-(4-methylpyridin-2-yl)phenol | 185.22 g/mol | 85-95 | 70-72 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can inhibit the reaction. The reaction temperature can also be optimized.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of catalyst.
-
Purification Difficulties: If the product is difficult to purify, try alternative solvent systems for column chromatography or consider recrystallization.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phenol is corrosive and toxic; handle with care.
-
2-chloro-4-methylpyridine is an irritant; avoid skin and eye contact.
-
The reaction is performed at high temperatures; use caution to avoid burns.
Conclusion
The solvent-free synthesis of 2-(pyridin-2-yl)phenol derivatives represents a significant advancement in green chemistry. This method is not only environmentally friendly but also offers high yields and operational simplicity. The protocol described herein can be adapted for the synthesis of a wide range of derivatives, making it a valuable tool for researchers in various fields.
References
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
Application Note: Fabrication of High-Performance Deep-Blue PhOLEDs Using Tetradentate Pt(II) Pyridyl-Phenol Complexes
Executive Summary & Mechanistic Insights
The commercialization of deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) has historically been bottlenecked by the "stability-efficiency trade-off." While Ir(III) complexes are the industry standard for red and green emission, their octahedral geometry often results in broad emission spectra and poor color purity in the blue region. Conversely, Pt(II) complexes adopt a square-planar geometry that aligns horizontally relative to the substrate, significantly enhancing the light outcoupling efficiency of the device[1].
However, achieving deep-blue emission requires overcoming two fundamental mechanistic challenges:
-
Non-Radiative Decay via 3MC States: Traditional bidentate Pt(II) complexes suffer from structural distortion in the excited state. By employing a rigid tetradentate ligand framework—specifically incorporating a pyridyl-phenol (phenoxy-pyridine) moiety combined with an N-heterocyclic carbene (NHC)—the Pt(II) center is locked in place. This rigid
coordination sphere restricts the transition from the lowest triplet state ( ) to the metal-centered ( ) state. Because the state is a primary degradation pathway involving Pt-pyridine bond cleavage, its suppression directly causes a dramatic enhancement in both the photoluminescence quantum yield (PLQY) and operational stability[2]. -
Intermolecular Aggregation: Flat square-planar molecules have a high propensity to undergo intermolecular Pt···Pt stacking. This stacking forms excimers, which induce a bathochromic (red) shift and broaden the full-width at half-maximum (FWHM), destroying the deep-blue color purity[1]. To counteract this, bulky substituents like trimethylsilyl (TMS) or di-tert-butyl (dtb) are synthetically grafted onto the ligand. The large atomic radius of the silicon atom in the TMS group acts as a steric shield, increasing the intermolecular distance to >4.5 Å and suppressing excimer formation even at high doping concentrations (>30 wt%)[3].
Note for Drug Development Professionals: Beyond display technologies, the exceptional PLQY, tunable emission, and rigid stability of these cyclometalated Pt(II) complexes make them highly attractive as in advanced drug development pipelines[4].
Exciton Dynamics & Degradation Suppression
The causality behind the success of tetradentate Pt(II) complexes lies in their ability to dictate exciton routing. The diagram below illustrates how the molecular design actively blocks parasitic pathways.
Fig 1. Exciton dynamics showing suppression of 3MC degradation and excimer formation pathways.
Quantitative Data: Photophysics and Device Performance
The integration of steric shielding in tetradentate Pt(II) pyridyl-phenol complexes yields exceptional metrics. Table 1 and Table 2 summarize the performance of the TMS-substituted complex (PtON7-TMS) compared to standard benchmarks.
Table 1: Photophysical Properties of Tetradentate Pt(II) Complexes
| Complex | Doping Conc. | Emission Max (
Table 2: Electroluminescent Performance of PtON7-TMS based OLEDs
| Doping Conc. | Max EQE (%) | CIE Coordinates (x, y) | Turn-on Voltage | Color Purity Status |
|---|---|---|---|---|
| 20 wt% | 21.4% | (0.14, 0.09) | ~3.0 V | Pure Deep-Blue |
| >30 wt% | >20.0% | (0.14, 0.09) | ~3.0 V | Maintained (No Red-Shift) |
Device Architecture & Energy Level Alignment
To achieve a maximum external quantum efficiency (EQE) of >21%, the energy levels of the host matrix must perfectly confine the triplet excitons on the Pt(II) dopant. We utilize a standard multilayer architecture where charge carriers are funneled directly into the Emissive Layer (EML).
Fig 2. Energy level alignment and charge transport pathway in the Pt(II)-based PhOLED architecture.
Self-Validating Experimental Protocol: Vacuum Thermal Evaporation (VTE)
The following protocol details the fabrication of the PtON7-TMS deep-blue PhOLED. Every step includes a built-in validation mechanism to ensure trustworthiness and reproducibility.
Fig 3. Step-by-step vacuum thermal evaporation (VTE) workflow for PhOLED fabrication.
Step 1: Substrate Preparation & Work Function Tuning
-
Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in Decon 90 detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying & Treatment: Dry the substrates under a stream of high-purity
gas. Subject the substrates to UV-Ozone treatment for exactly 15 minutes.-
Causality & Validation: UV-Ozone removes residual organic contaminants and increases the ITO work function from ~4.4 eV to ~4.7 eV, facilitating hole injection. Validation: If water contact angle is >10° post-treatment, the surface is insufficiently hydrophilic; repeat UV-Ozone.
-
Step 2: High-Vacuum Deposition
-
Evacuation: Transfer substrates to the VTE chamber. Pump down to a base pressure of
Torr.-
Validation: If the base pressure rises above
Torr during organic deposition, halt the process. Oxygen/moisture contamination will irreversibly quench triplet excitons.
-
-
Hole Injection/Transport Layers:
-
Deposit HATCN (HIL) at a rate of 0.1 Å/s to a thickness of 10 nm.
-
Deposit NPD (HTL) at a rate of 1.0 Å/s to a thickness of 40 nm.
-
-
Emissive Layer (EML) Co-Deposition:
-
Co-evaporate the host material (mCBP) and the dopant (PtON7-TMS) to form a 30 nm EML.
-
Critical Control: Set the mCBP deposition rate to 1.0 Å/s and the PtON7-TMS rate to 0.25 Å/s to achieve exactly 20 wt% doping.
-
Validation: Monitor via dual Quartz Crystal Microbalances (QCM). A deviation of >1% in the dopant ratio will result in measurable spectral broadening (FWHM > 35 nm) due to host-guest energy mismatch.
-
-
Electron Transport/Injection & Cathode:
-
Deposit TmPyPB (ETL) at 1.0 Å/s to a thickness of 40 nm.
-
Deposit LiF (EIL) at 0.1 Å/s to a thickness of 1 nm.
-
Deposit Aluminum (Cathode) at 2.0 Å/s to a thickness of 100 nm.
-
Step 3: Encapsulation
-
Transfer the fabricated devices directly into an
-filled glovebox ( < 0.1 ppm, < 0.1 ppm) without breaking vacuum if possible. -
Apply a UV-curable epoxy resin around the perimeter of a glass lid containing a moisture getter, and cure under 365 nm UV light for 3 minutes.
References
-
Highly Efficient Deep-Blue Phosphorescent OLEDs Based on a Trimethylsilyl-Substituted Tetradentate Pt(II) Complex Source: ACS Applied Materials & Interfaces URL:[Link]
-
Engineering Excited States of Pt-Based Deep-Blue Phosphors to Enhance OLED Stability Source: ACS Omega URL:[Link]
-
A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs Source: Molecules (NIH/NLM) URL:[Link]
Sources
Application Notes & Protocols: A Guide to Pseudo-Betti Reaction Conditions for the Synthesis of Aminomethyl Phenols
Abstract
The aminomethylation of phenols, a transformation of significant interest in medicinal chemistry and materials science, is efficiently achieved through the Betti or Pseudo-Betti reaction. This three-component condensation provides a direct route to α-aminobenzylphenols and related structures, which are valuable as chiral ligands, synthetic intermediates, and biologically active molecules.[1][2] This guide provides an in-depth analysis of the reaction mechanism, explores the critical parameters influencing its outcome, and offers detailed, field-proven protocols for researchers engaged in drug development and synthetic chemistry.
Introduction: The Strategic Value of the Betti Reaction
The Betti reaction, first described by Mario Betti in 1900, is a classic multicomponent reaction (MCR) that constructs α-aminobenzylphenols from a phenol, an aldehyde, and an amine.[3][4] It is conceptually a specialized form of the Mannich reaction, where an electron-rich phenol serves as the nucleophilic component.[3][5] The term "Pseudo-Betti" is often used to describe variations of this reaction, such as those employing different aldehydes or amines, or leading to analogous structures.[6]
The products, often called "Betti bases," are of immense strategic importance. Their inherent 1,3-aminoalcohol functionality is a key pharmacophore in numerous bioactive compounds.[7] Furthermore, the ability to introduce chirality, either through chiral amines or catalysts, makes them powerful ligands and auxiliaries in asymmetric synthesis.[2][8] This guide focuses on elucidating the reaction conditions necessary to harness the full synthetic potential of this powerful transformation.
Reaction Mechanism: A Tale of Two Pathways
The precise mechanism of the Betti reaction can be influenced by the specific reactants and conditions, but it generally proceeds through the formation of a highly electrophilic intermediate that is subsequently trapped by the phenol. The regioselectivity, which overwhelmingly favors aminomethylation at the ortho position to the hydroxyl group, is a key feature of this reaction. This is often rationalized by the formation of a hydrogen-bonded transition state that directs the electrophile to the proximate position.[6]
Two primary mechanistic pathways are considered:
-
The Imine Pathway: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (or a Schiff base). In the presence of an acid catalyst or under thermal conditions, the imine is protonated to form a highly reactive iminium ion. The electron-rich phenol then attacks the iminium carbon in an electrophilic aromatic substitution, typically directed to the ortho position.[5][7]
-
The ortho-Quinone Methide (o-QM) Pathway: Alternatively, the phenol and aldehyde can first react to form an ortho-quinone methide intermediate. This highly electrophilic species then undergoes a conjugate (Michael) addition with the amine to yield the final aminomethyl phenol product.[9]
The following diagram illustrates the more commonly cited Imine Pathway, which highlights the key intermediates and the directing effect of the phenolic hydroxyl group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. Betti reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ijraset.com [ijraset.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering Fluorescent Probes via 5-Methyl-2-(pyridin-2-yl)phenol Scaffolds
This Application Note is structured to guide researchers through the strategic utilization of 5-Methyl-2-(pyridin-2-yl)phenol (an HPP derivative) as a versatile scaffold for developing "Turn-On" fluorescent probes.
Executive Summary & Scientific Rationale
The compound 5-Methyl-2-(pyridin-2-yl)phenol belongs to the 2-(2'-hydroxyphenyl)pyridine (HPP) class of ligands. These molecules are defined by an intramolecular hydrogen bond between the phenolic hydroxyl and the pyridine nitrogen.
Mechanism of Action:
In its free form, this scaffold undergoes Excited-State Intramolecular Proton Transfer (ESIPT) upon photoexcitation. The excited enol form (
-
The "Turn-On" Strategy: By coordinating the Nitrogen and Oxygen atoms to a metal ion (e.g.,
, ) or a metalloid center (e.g., ), the proton transfer is blocked. This rigidifies the molecule, inhibits non-radiative decay, and activates Chelation-Enhanced Fluorescence (CHEF) , resulting in highly emissive complexes.
This guide details two primary workflows:
-
Synthesis of Organoboron Fluorophores: Creating stable, high-quantum-yield dyes.
-
Metal Ion Sensing: Real-time detection of Beryllium (
) and Zinc ( ).
Mechanism Visualization
The following diagram illustrates the transition from the non-emissive/weakly emissive ESIPT state to the highly fluorescent chelated state.
Caption: Transition from ESIPT-driven non-radiative decay to rigid, fluorescent chelated complexes.
Protocol A: Synthesis of -Chelated Boron Difluoride Dyes
Target Application: Solid-state emitters, bio-imaging tags.
This protocol converts the 5-Methyl-2-(pyridin-2-yl)phenol ligand into a rigid
Reagents & Equipment[2][3][4]
-
Precursor: 5-Methyl-2-(pyridin-2-yl)phenol (1.0 equiv)
-
Boron Source: Boron trifluoride diethyl etherate (
) (5.0 equiv) -
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (5.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Validation: UV lamp (365 nm), NMR (
, ).
Step-by-Step Methodology
-
Dissolution: In a flame-dried round-bottom flask under
atmosphere, dissolve 5-Methyl-2-(pyridin-2-yl)phenol (100 mg, 0.54 mmol) in anhydrous DCM (10 mL).-
Checkpoint: The solution should be clear. If the ligand is impure, recrystallize from Ethanol first.
-
-
Deprotonation: Add DIPEA (0.47 mL, 2.7 mmol) dropwise via syringe. Stir at room temperature for 10 minutes.
-
Observation: A slight color change (often to yellow) indicates phenolate formation.
-
-
Complexation: Cool the reaction mixture to 0°C in an ice bath. Add
(0.33 mL, 2.7 mmol) dropwise over 5 minutes.-
Safety:
fumes; perform in a fume hood. -
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
-
Work-up: Quench with water (10 mL). Extract with DCM (
mL). Wash combined organic layers with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify via silica gel column chromatography.
-
Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3).
-
Visual Check: The product band will be highly fluorescent (blue/green) under a handheld UV lamp (365 nm).
-
Data Validation Table (Expected Values)
| Parameter | Method | Expected Result | Significance |
| Appearance | Visual | Yellow/Green Solid | Successful isolation. |
| Fluorescence | UV Lamp (365nm) | Bright Blue/Green | Confirmation of rigid |
| Loss of -OH peak (>10 ppm) | Confirmation of deprotonation/binding. | ||
| Triplet or broad singlet ~1-3 ppm | Confirms | ||
| Quantum Yield | > 0.4 (Solution), > 0.2 (Solid) | High efficiency for imaging. |
Protocol B: Metal Ion Sensing Assay ( / )
Target Application: Environmental monitoring, biological fluid analysis.
HPP derivatives are among the few selective sensors for Beryllium (
Reagents
-
Probe Stock: 10 mM 5-Methyl-2-(pyridin-2-yl)phenol in DMSO.
-
Buffer: 10 mM HEPES or Phosphate Buffer (pH 7.4) /
(1:1 v/v). -
Metal Salts:
, , , (for selectivity controls).
Sensing Workflow
-
Preparation of Working Solution: Dilute the Probe Stock into the Buffer to a final concentration of 10
M.-
Baseline: Measure the fluorescence emission (Excitation: ~330 nm). The baseline signal should be low (OFF state).
-
-
Titration: Add aliquots of metal ion stock solution (
or ) to the cuvette (0 to 5 equivalents).-
Mix: Invert cuvette 3 times; incubate for 1 minute.
-
-
Measurement: Record emission spectra (Range: 400–650 nm).
-
Peak: Expect a new emission maximum around 480–520 nm.
-
-
Selectivity Check: Repeat step 2 with competing ions (
, , , ).-
Result: Only
(and potentially depending on pH) should trigger a significant (>10-fold) enhancement.
-
Troubleshooting & Critical Controls
-
Issue: Low Fluorescence Yield in Boron Synthesis.
-
Issue: Lack of Selectivity (Zinc Interference).
-
Issue: Solubility.
-
Fix: The 5-methyl group aids solubility in organics. For purely aqueous assays, add a surfactant (e.g., 1% Tween-80) or maintain >10% organic co-solvent (DMSO/Ethanol).
-
References
-
Collis, G. E., et al. (2022). "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors."[6] Arkivoc, 2022(4), 205-218.[6] (Demonstrates HPP ligands as switch-on sensors for Beryllium).
-
Ziessel, R., et al. (2019). "Synthesis and Photophysical Behavior of a Highly Fluorescent Family of Unsymmetrical Organoboron Complexes." The Journal of Organic Chemistry. (Details the
complexation protocol for pyridine-phenol ligands). -
Liu, X., et al. (2019). "(Tetrahydrodibenzo[a,i]phenanthridin-5-yl)phenol as a Fluorescent Probe for the Detection of Aniline."[7] The Journal of Organic Chemistry, 84(18), 11513-11523.[7] (Discusses ESIPT and Boron coordination mechanisms).
-
Garg, J. A., et al. (2018). "Effect of methyl at the 1-phenyl of tetraaryl substituted imidazole boron difluoride complexes." Journal of Chemical Sciences, 130.
-boron chelates).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PlumX [plu.mx]
Application Note: C-H Activation for Phenol-Pyridine Ligand Synthesis
Abstract
Phenol-pyridine scaffolds are privileged structural motifs integral to the design of high-performance catalysts, advanced materials, and pharmacologically active agents. Traditional synthetic routes to these bidentate ligands often rely on multi-step sequences involving pre-functionalized precursors, such as halogenated arenes or boronic acids. This application note provides a detailed guide for researchers on the application of modern transition-metal-catalyzed C-H activation strategies for the direct and efficient synthesis of 2-(pyridin-2-yl)phenols. We delve into the mechanistic underpinnings of pyridine-directed C-H hydroxylation, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols for palladium-catalyzed reactions are provided, alongside data tables and workflow diagrams to facilitate practical implementation in a research or drug development setting.
Introduction: The Strategic Value of C-H Activation
The 2-(pyridin-2-yl)phenol framework is a cornerstone in coordination chemistry. The combination of a soft N-donor (pyridine) and a hard O-donor (phenol) allows for the chelation of a wide array of metal centers, enabling applications from catalysis to medicinal imaging. The conventional approach to these structures, typically a Suzuki or Stille coupling, is robust but inherently inefficient, requiring the synthesis of pre-functionalized starting materials which adds to the step count and waste generation.
Transition-metal-catalyzed C-H activation has emerged as a paradigm-shifting alternative.[1][2] This approach leverages the direct functionalization of ubiquitous C-H bonds, obviating the need for preparatory steps.[3] For the synthesis of phenol-pyridine ligands, the pyridine ring itself serves as an endogenous directing group. It reversibly coordinates to a metal catalyst, positioning it in close proximity to the ortho C-H bonds of the appended phenyl ring, thereby achieving high regioselectivity.[4] This application note focuses on providing the foundational knowledge and practical protocols to harness this powerful strategy.
Core Principle: Pyridine-Directed C-H Activation
The foundational event in the synthesis of 2-(pyridin-2-yl)phenols via C-H activation is the formation of a cyclometalated intermediate. The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to the transition metal center. This initial coordination event brings the catalyst into the steric vicinity of the phenyl ring's ortho C-H bonds. Through an intramolecular process, the metal center cleaves one of these C-H bonds, forming a highly stable five-membered metallacycle.[5][6] This intermediate, for example, a palladacycle in palladium catalysis, is the linchpin of the entire process, poised for subsequent functionalization.
Caption: Pyridine-directed C-H activation workflow.
Palladium-Catalyzed ortho-Hydroxylation of 2-Phenylpyridine
Among the various transition metals, palladium has been extensively studied and proven to be a versatile catalyst for the C-H hydroxylation of 2-phenylpyridine derivatives.[1] The most widely accepted mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle, which ensures high selectivity and functional group tolerance.[5][6]
Mechanistic Rationale: The Pd(II)/Pd(IV) Cycle
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process can be broken down into three key stages:
-
C-H Activation (Palladation): The catalytically active Pd(II) species, often Pd(OAc)₂, reacts with 2-phenylpyridine. The pyridine nitrogen directs the palladium to the ortho-phenyl C-H bond, which is cleaved to form a stable five-membered cyclopalladated intermediate (a palladacycle).[5] This is typically the selectivity-determining step.
-
Oxidation: A stoichiometric oxidant is required to convert the palladacycle from a Pd(II) to a high-valent Pd(IV) species.[6] Common oxidants include peroxides (H₂O₂, TBHP) or hypervalent iodine reagents (PhI(OAc)₂).[5][6][7] This step is critical as direct reductive elimination from the Pd(II) intermediate to form a C-O bond is generally not feasible.
-
Reductive Elimination: The Pd(IV) intermediate undergoes C-O bond-forming reductive elimination. This step releases the desired 2-(pyridin-2-yl)phenol product and regenerates the Pd(II) catalyst, allowing the cycle to continue.[5][6]
Caption: The Pd(II)/Pd(IV) catalytic cycle for C-H hydroxylation.
Protocol 1: Direct ortho-Hydroxylation using PdCl₂ and H₂O₂
This protocol is adapted from established literature procedures for the direct hydroxylation of 2-phenylpyridine.[5][7] It offers a cost-effective and relatively green approach using hydrogen peroxide as the terminal oxidant.
Materials and Equipment:
-
2-Phenylpyridine (Substrate)
-
Palladium(II) Chloride (PdCl₂, Catalyst)
-
Hydrogen Peroxide (H₂O₂, 30 wt% in H₂O, Oxidant)
-
Acetic Acid (AcOH, Solvent)
-
Schlenk flask or sealed reaction vial
-
Stir plate and magnetic stir bar
-
Oil bath or heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol, 155 mg), palladium(II) chloride (0.05 mmol, 8.9 mg, 5 mol%), and acetic acid (5.0 mL).
-
Scientist's Note: Acetic acid serves not only as a solvent but also as a proton source that can facilitate the C-H activation step.
-
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Addition of Oxidant: Slowly add hydrogen peroxide (30 wt%, 2.0 mmol, 0.2 mL) to the reaction mixture dropwise using a syringe. The flask should be sealed or equipped with a reflux condenser.
-
CAUTION: Addition of peroxide to a hot solution can cause a rapid exotherm and pressure buildup. Perform this step slowly and behind a safety shield.
-
-
Reaction Monitoring: Allow the reaction to stir at 100 °C for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Carefully quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until bubbling ceases.
-
Extraction: Dilute the mixture with water (20 mL) and neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford the pure 2-(pyridin-2-yl)phenol product.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Substrate Scope and Expected Yields
The palladium-catalyzed hydroxylation is tolerant of a range of functional groups on the phenyl ring. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs) can sometimes require longer reaction times or higher catalyst loadings.[5]
| Entry | Substrate (R group on Phenyl Ring) | Typical Conditions | Yield (%) | Reference |
| 1 | H | PdCl₂ (5 mol%), H₂O₂, AcOH, 100 °C, 24h | 75-85 | [5][7] |
| 2 | 4-Me | PdCl₂ (5 mol%), H₂O₂, AcOH, 100 °C, 24h | ~88 | [5] |
| 3 | 4-OMe | PdCl₂ (5 mol%), H₂O₂, AcOH, 100 °C, 24h | ~90 | [5] |
| 4 | 4-F | PdCl₂ (5 mol%), H₂O₂, AcOH, 100 °C, 24h | ~72 | [5] |
| 5 | 4-Cl | PdCl₂ (5 mol%), H₂O₂, AcOH, 100 °C, 24h | ~70 | [5] |
| 6 | 3-Me (meta-substituted) | PdCl₂ (5 mol%), H₂O₂, AcOH, 100 °C, 24h | Low | [5] |
Note: Yields are indicative and may vary based on experimental conditions and scale. The low yield for meta-substituted substrates highlights the strong ortho-directing nature of the pyridine group.[5]
Alternative Methodologies: Rhodium and Copper Catalysis
While palladium is a workhorse, other transition metals offer complementary reactivity.
-
Rhodium Catalysis: Rh(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for C-H activation and can be used in annulation reactions to build complex heterocyclic systems. For example, the reaction of a 3-aryl-1,2-benzisoxazole with an alkyne, catalyzed by Rh(III), can directly produce a 2-(1-isoquinolinyl)phenol, a more complex phenol-pyridine ligand.[8] This showcases the power of C-H activation to rapidly build molecular complexity.
-
Copper Catalysis: Copper catalysts present a more economical and sustainable alternative. Copper-promoted C-H functionalizations, such as amination or acyloxylation of 2-arylpyridines, are well-established.[9][10] While direct C-H hydroxylation with copper is less common, the resulting acyloxylated products can be easily hydrolyzed to the desired phenol.
General Experimental Workflow and Troubleshooting
A successful C-H activation experiment relies on careful execution and an understanding of potential pitfalls.
Caption: A generalized workflow for C-H activation experiments.
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Impure reagents/solvent; Insufficient temperature or time. | Use fresh, high-purity catalyst and solvents. Ensure temperature is stable. Increase reaction time. Consider a more potent oxidant. |
| Formation of Byproducts | Over-oxidation; Dimerization of starting material; Competing C-H activation sites. | Reduce the amount of oxidant or add it more slowly. Run the reaction at a slightly lower concentration. For complex substrates, catalyst/ligand screening may be necessary. |
| Poor Reproducibility | Sensitivity to air or moisture; Inconsistent quality of reagents. | Use Schlenk techniques if the catalyst is air-sensitive. Use reagents from a reliable source. Ensure peroxide solution is properly titrated. |
| Product Degradation | Harsh workup conditions (strong acid/base); Product instability on silica gel. | Use milder workup conditions (e.g., careful neutralization). Consider deactivating the silica gel with triethylamine or using an alternative purification method like crystallization. |
Conclusion
Pyridine-directed C-H activation provides a powerful and step-economic platform for the synthesis of valuable phenol-pyridine ligands. The palladium-catalyzed ortho-hydroxylation of 2-phenylpyridines is a reliable and well-understood transformation that serves as an excellent entry point into this chemistry. By understanding the core mechanistic principles and following robust experimental protocols, researchers can leverage this strategy to accelerate the discovery and development of new catalysts, materials, and therapeutics.
References
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
- Recent Advances in C-H Functionaliz
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing.
- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
- Combining transition metals and transient directing groups for C–H functionaliz
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates. (n.d.).
- Recent Advances on Synthetic Methodology Merging C–H Functionaliz
- Transient Directing Groups for Transformative C-H Activation by Synergistic Metal C
- Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis. (n.d.).
- Transition Metal-Catalyzed Directing-Group-Assisted C-H Activ
- Transition Metal‐Catalyzed Directing‐Group‐Assisted C−H Activation of Phenols. (n.d.).
- Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. (n.d.).
- The meta-Selective C-H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group. (2025). PubMed.
- A Brief Review on Recent Rh-Catalyzed C-H Bond Activation in Pyridines and Quinolines. (n.d.). Unknown Source.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.).
- Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. (2025).
- The plausible mechanism of the C–H activation of 2-phenylpyridine by... (n.d.).
- Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine. (n.d.).
- Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. (2015). ACS Central Science.
- Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfon
- Copper(II)-catalyzed ortho-functionalization of 2-arylpyridines with acyl chlorides. (2011). PubMed.
- Catalytic C-H Activation. (2021). Chemistry Letters - Oxford Academic.
- Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. (n.d.).
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Unknown Source.
- Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. (2023).
- Rhodium catalyzed chelation-assisted C-H bond functionaliz
- Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. (n.d.). eScholarship.org.
- Ru(II)‐catalyzed ortho‐hydroxylation of 2‐phenylpyridine. (n.d.).
- Pd-Catalyzed Homogeneous Tandem Processes. (2023). Encyclopedia MDPI.
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). Unknown Source.
- C−H activation strategies for the synthesis of phenols. (n.d.).
- Copper catalyzed ortho‐halogenation of 2‐arylpyridines. (n.d.).
- Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. (2024). CoLab.
- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
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- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Copper(II)-catalyzed ortho-functionalization of 2-arylpyridines with acyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Boron complexation with 5-Methyl-2-(pyridin-2-yl)phenol for sensing
Application Note & Protocol
Topic: Boron Complexation with 5-Methyl-2-(pyridin-2-yl)phenol for High-Performance Sensing of Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
| Executive Summary & Introduction
The detection and quantification of boron, particularly in the form of boronic acids and their derivatives, is a critical analytical challenge in pharmacology and materials science. Boron-containing compounds, such as the multiple myeloma drug bortezomib and agents for Boron Neutron Capture Therapy (BNCT), are of increasing clinical importance.[1] Traditional methods for boron detection often rely on expensive instrumentation or laborious sample preparation.[1] This application note details a robust and highly sensitive fluorescence-based sensing strategy employing the N,O-bidentate ligand 5-Methyl-2-(pyridin-2-yl)phenol .
This guide provides a comprehensive overview of the underlying sensing mechanism, detailed protocols for ligand synthesis and sensing assays, and guidance on data interpretation. The methodology is tailored for researchers requiring a rapid, cost-effective, and reliable method for quantifying boronic acids in aqueous-organic media, suitable for high-throughput screening and in-vitro applications.
| Principle of Boron Sensing: Chelation-Enhanced Fluorescence
The sensing mechanism is predicated on the formation of a stable four-coordinate boron(III) complex through N,O-chelation.[1] The 5-Methyl-2-(pyridin-2-yl)phenol ligand exists in a state of conformational freedom, where non-radiative decay pathways can quench its intrinsic fluorescence.
Upon introduction of a boronic acid (R-B(OH)₂), the boron atom covalently binds to the deprotonated phenolic oxygen and coordinates with the pyridinic nitrogen. This chelation event forms a rigid, planar five-membered ring structure. The key consequences of this complexation are:
-
Rigidification: The locking of the molecular structure significantly reduces vibrational and rotational energy losses, thereby closing non-radiative decay channels.
-
Enhanced Conjugation: The formation of the complex enhances the π-conjugated system, leading to a more efficient fluorophore.
-
Photoinduced Electron Transfer (PET) Modulation: In many fluorophore-receptor systems, the lone pair of electrons on a receptor atom (like the pyridine nitrogen) can quench the fluorescence of the nearby fluorophore (the phenol ring) via PET.[2] Boron binding withdraws electron density from the nitrogen, inhibiting this quenching process.
Collectively, these effects result in a "turn-on" fluorescence response, where the emission intensity of the solution increases proportionally with the concentration of the boronic acid analyte. This process is often described as Chelation-Enhanced Fluorescence (CHEF). Theoretical studies suggest that while a methyl group on the phenol ring does not drastically alter the fundamental absorption wavelengths, it can favorably influence fluorescence efficiencies.[3]
Figure 1: Boron sensing mechanism via Chelation-Enhanced Fluorescence (CHEF).
| Protocols and Methodologies
| Synthesis of 5-Methyl-2-(pyridin-2-yl)phenol Ligand
While commercially available, the ligand can be synthesized in high purity via a two-step process involving a Suzuki-Miyaura cross-coupling followed by demethylation. This common strategy is adapted from established procedures for similar pyridine-phenolic compounds.[4][5]
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-methylpyridine (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents, typically a mixture like toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (approx. 85-100 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 2-(2-methoxyphenyl)-5-methylpyridine, by flash column chromatography on silica gel.
Step 2: Demethylation
-
Reaction Setup: Dissolve the purified 2-(2-methoxyphenyl)-5-methylpyridine (1.0 equiv.) in dry dichloromethane (DCM) under an inert atmosphere and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add boron tribromide (BBr₃) (approx. 1.5-2.0 equiv., typically as a 1M solution in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by slowly adding methanol, followed by saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Purify the final product, 5-Methyl-2-(pyridin-2-yl)phenol, by recrystallization or column chromatography to yield a pure solid.
| Protocol for Boronic Acid Sensing Assay
This protocol is adapted from the validated method for the parent compound, 2-(pyridin-2-yl)phenol, and is suitable for use with a standard fluorescence plate reader or cuvette-based fluorometer.[1]
Required Materials:
-
5-Methyl-2-(pyridin-2-yl)phenol (Sensor)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Boronic acid analyte (e.g., L-BPA, Bortezomib)
-
96-well black microplates (for plate reader) or quartz cuvettes
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation:
-
Sensor Stock (1.0 mM): Prepare a 1.0 mM stock solution of 5-Methyl-2-(pyridin-2-yl)phenol in anhydrous DMSO. Store protected from light.
-
Analyte Stock (1.0 mM): Prepare a 1.0 mM stock solution of the boronic acid analyte in PBS (pH 7.4). If solubility is an issue, a small amount of DMSO can be used, but ensure the final DMSO concentration is consistent across all samples.
-
-
Working Solution Preparation & Measurement:
-
The final reaction mixture should be in a 1:1 (v/v) DMSO/PBS solvent system to ensure solubility and stability.[1]
-
For a standard curve, prepare serial dilutions of the analyte stock solution in PBS.
-
In each well of the 96-well plate (or in a cuvette), combine 50 µL of the Sensor Stock solution (in DMSO) with 50 µL of the desired analyte dilution (in PBS). This results in a final sensor concentration of 0.5 mM and a final analyte concentration ranging from your lowest to highest standard.
-
Blank: Prepare a blank sample containing 50 µL of the Sensor Stock and 50 µL of PBS (without analyte).
-
Incubation: Allow the mixture to stand for 10 minutes at room temperature (25 °C) or 37 °C, protected from light. The reaction is typically rapid, reaching maximum fluorescence within seconds and remaining stable for over 24 hours.[1]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer. Based on related compounds, an excitation wavelength (λex) around 355 nm is a suitable starting point.[1]
-
Measure the fluorescence emission spectrum or the intensity at the emission maximum (λem). For the parent compound complex, the emission is blue-shifted; a scan from 400 nm to 600 nm is recommended to find the precise maximum.
-
Record the fluorescence intensity for the blank and all standards.
-
Figure 2: Step-by-step experimental workflow for the boronic acid sensing assay.
| Selectivity and Interference Study
To validate the sensor, its response to the target boronic acid should be compared against its response to other potentially interfering species.
-
Prepare solutions of various metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, ZnCl₂, CuCl₂) and biologically relevant molecules (e.g., glucose, ascorbic acid, glutathione) at a concentration significantly higher (e.g., 10- to 100-fold excess) than the target analyte.
-
Follow the sensing assay protocol (Section 3.2), substituting the boronic acid analyte with each of the potential interferents.
-
Measure the fluorescence response. A selective sensor will show a significant fluorescence enhancement only in the presence of the boronic acid.
| Data Analysis & Expected Performance
| Calibration and Quantification
-
Subtract the fluorescence intensity of the blank from all standard measurements to correct for background fluorescence.
-
Plot the corrected fluorescence intensity (y-axis) against the known boronic acid concentrations (x-axis).
-
Perform a linear regression analysis on the linear portion of the curve. The resulting equation (y = mx + c) can be used to determine the concentration of unknown samples.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3 * (σ / m), where σ is the standard deviation of the blank measurements and m is the slope of the calibration curve.
| Expected Photophysical Properties
The following table summarizes the expected photophysical properties based on data from the parent compound 2-(pyridin-2-yl)phenol and related N,O-chelated boron complexes.[1][6] The methyl group is not expected to cause major shifts but may improve the quantum yield.[3]
| Parameter | Free Ligand (Expected) | Boron Complex (Expected) | Rationale & Notes |
| Excitation Max (λex) | ~310-330 nm | ~350-360 nm | Complexation extends the π-system, causing a red-shift in absorption. An excitation of 355 nm is effective.[1] |
| Emission Max (λem) | Broad, weak emission | ~420-460 nm | A significant fluorescence turn-on is expected. The emission of the complex is often blue-shifted relative to the free ligand's emission.[1] |
| Stokes Shift | Variable | Large (> 80 nm) | Large Stokes shifts are characteristic of these complexes, which is advantageous for minimizing self-absorption and improving signal-to-noise.[6] |
| Quantum Yield (Φ) | Low (< 0.05) | Moderate to High (0.15 - 0.45) | Rigidification upon chelation dramatically increases fluorescence efficiency.[6] |
| Response Time | N/A | < 1 minute | The complexation reaction is rapid at room temperature.[1] |
| Stability | N/A | > 24 hours | The formed complex is stable in the recommended DMSO/PBS solvent system.[1] |
| References
-
Nakai, K., et al. (2017). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Molecules, 22(10), 1748. [Link]
-
Wang, S., et al. (2007). Theoretical study on photophysical properties of phenolpyridyl boron complexes. The Journal of Physical Chemistry A, 111(18), 3639-3645. [Link]
-
James, T. D., et al. (2005). Boronic acids in molecular recognition. Topics in Current Chemistry, 255, 157-200. [Link]
-
Liu, X., et al. (2023). Synthesis and Optical Properties of Polyaryl 2-(Pyridin-2-yl)phenol-Based Four-Coordinate Organoboron Complexes. Chinese Journal of Chemistry, 41(8), 924-930. [Link]
-
Wang, C., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29699-29715. [Link]
-
Rebstock, A. S., et al. (2004). Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines derivatives. Tetrahedron, 60(8), 1837-1845. [Link]
-
Sensing, C. B. F. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 821. [Link]
-
Shigei, T., et al. (2018). Boronic acid fluorophores for saccharide sensing. DORAS | DCU Research Repository. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. (n.d.). Academia.edu. [Link]
-
Colorimetric metal ion (II) Sensors Based on imine boronic esters functionalized with pyridine. (2025). ResearchGate. [Link]
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Synthesis, 2001(11), 1704-1710. [Link]
-
SYNTHESIS OF NOVEL ORGANOBORON CHROMOPHORES AND THEIR PHOTOPHYSICAL PROPERTIES EVALUATION. (n.d.). Lirias. [Link]
-
Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Sublimation Techniques for the Purification of Organic Light-Emitting Diode (OLED) Materials
Introduction: The Imperative of Ultra-High Purity in OLED Technology
The performance, efficiency, and operational lifetime of Organic Light-Emitting Diode (OLED) devices are critically dependent on the purity of the organic semiconductor materials used in their fabrication. Even trace impurities, on the order of parts per million (ppm), can act as charge trapping sites, quenching centers for excitons, or catalysts for material degradation. These impurities can lead to a cascade of detrimental effects, including reduced luminescence efficiency, increased operating voltage, and accelerated device degradation, ultimately compromising the commercial viability of the OLED display or lighting product.
Sublimation, a phase transition directly from a solid to a gas without passing through a liquid phase, has become the gold standard for the purification of small-molecule organic materials used in OLEDs. This technique is exceptionally effective because many organic materials can be sublimed under high vacuum at temperatures below their decomposition point. The process physically separates the desired material from non-volatile impurities (like inorganic salts and catalysts) and from volatile impurities with different vapor pressures.
This document provides a comprehensive guide to the principles, protocols, and best practices for purifying OLED materials using train gradient sublimation, a powerful and widely used technique. It is intended for researchers and process engineers seeking to achieve the highest possible material purity for next-generation OLED applications.
Fundamental Principles of Vacuum Sublimation
The efficacy of sublimation purification hinges on the unique vapor pressure of each compound at a given temperature. In a high-vacuum environment (typically 10⁻⁵ to 10⁻⁷ Torr), the boiling point of a substance is significantly reduced. When a solid organic material is heated under these conditions, it develops a significant vapor pressure. Molecules desorb from the solid surface, travel through the vacuum, and re-condense on a cooler surface.
The key to separation lies in the temperature gradient. A carefully controlled temperature gradient along the length of a sublimation tube allows for the spatial separation of different compounds based on their distinct sublimation/condensation temperatures.
-
Non-Volatile Impurities: These materials (e.g., inorganic salts, residual catalysts) have negligible vapor pressure at the operating temperature and remain in the source boat.
-
Target Material: This compound sublimes at the source temperature and re-condenses in a specific, cooler zone of the tube defined by its molecular weight and thermodynamic properties.
-
Volatile Impurities: Lighter, more volatile impurities travel further down the temperature gradient, condensing in the coldest zones of the apparatus, or are removed by the vacuum pump.
This process effectively fractionates the material, yielding a central zone of ultra-pure product. The success of this technique is a direct function of precise control over temperature, pressure, and system geometry.
The Train Gradient Sublimation System
The train gradient sublimation technique, also known as zone sublimation, is an advanced method that offers superior separation efficiency. The system typically consists of a long quartz or glass tube placed within a multi-zone furnace. Each zone of the furnace can be heated independently, allowing for the creation of a precise and stable temperature profile along the tube.
Application Notes and Protocols for the Synthesis of Pyridyl-Phenol Schiff Bases
Introduction: The Versatility of Pyridyl-Phenol Schiff Bases
Pyridyl-phenol Schiff bases are a class of organic compounds characterized by an azomethine (-C=N-) group, where the nitrogen and carbon atoms are part of a pyridine and a phenol ring system, respectively.[1][2] These compounds are of significant interest in medicinal chemistry, coordination chemistry, and materials science due to their diverse biological activities and their ability to form stable complexes with various metal ions.[3][4][5][6] The presence of the pyridine ring, a common motif in many pharmacologically active compounds, combined with the phenolic hydroxyl group, imparts unique electronic and structural properties to these molecules.[5][7] This guide provides detailed protocols and technical insights for the synthesis of pyridyl-phenol Schiff bases via condensation reactions, aimed at researchers in drug development and related scientific fields.
The formation of the imine bond in Schiff bases is a reversible reaction, typically achieved through the condensation of a primary amine with an aldehyde or a ketone.[7][8] This reaction is often catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration.[8][9][10] The stability and yield of the final product are influenced by several factors, including the nature of the reactants, the solvent system, the catalyst, and the reaction temperature.
Reaction Mechanism: Understanding the Condensation Pathway
The synthesis of a Schiff base from a pyridyl amine and a salicylaldehyde derivative follows a well-established two-step mechanism:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[8][11]
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine (Schiff base). This step is the rate-determining step and is typically catalyzed by an acid.[8][10] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final Schiff base product. The removal of water from the reaction mixture can drive the equilibrium towards the product side.[8][10]
Figure 1: General mechanism of Schiff base formation.
Experimental Protocols for Pyridyl-Phenol Schiff Base Synthesis
The choice of synthetic protocol depends on the specific reactivity of the pyridyl and phenol precursors. Below are detailed, field-proven methods for the synthesis of these valuable compounds.
Protocol 1: Room Temperature Synthesis in Methanol
This method is suitable for reactive aldehydes and amines and offers the advantage of mild reaction conditions.
Rationale: Methanol is a polar protic solvent that can facilitate the reaction by stabilizing the charged intermediates. Room temperature conditions are often sufficient for the condensation to proceed to completion, minimizing the formation of by-products.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted aminopyridine (1 mmol) in 20 mL of methanol. Stir the solution until the amine is completely dissolved.
-
Aldehyde Addition: To the stirred solution, add an equimolar amount (1 mmol) of the corresponding salicylaldehyde derivative.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: The formation of a precipitate indicates the formation of the Schiff base. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected precipitate with cold ethanol and diethyl ether (1:1 v/v) to remove any unreacted starting materials.[1] The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Drying: Dry the purified Schiff base under vacuum.
Protocol 2: Reflux-Based Synthesis
For less reactive precursors, heating the reaction mixture under reflux is often necessary to drive the reaction to completion.
Rationale: Increased temperature provides the necessary activation energy for the reaction to overcome the energy barrier, especially for sterically hindered or electronically deactivated reactants. Refluxing ensures a constant reaction temperature at the boiling point of the solvent.
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the aminopyridine and salicylaldehyde derivative in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a reflux condenser.[9]
-
Catalyst Addition (Optional): A few drops of a weak acid (e.g., glacial acetic acid) or a weak base can be added to catalyze the reaction.[9] The optimal pH for Schiff base formation is typically mildly acidic (around 4-5).[11]
-
Reflux: Heat the reaction mixture to reflux and maintain it for a specified period (typically 2-8 hours), monitoring the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent. Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base.
-
Drying: Dry the purified product in a vacuum oven.
Comparative Summary of Protocols
| Parameter | Protocol 1: Room Temperature | Protocol 2: Reflux-Based |
| Temperature | Room Temperature | Reflux Temperature of Solvent |
| Reaction Time | Typically 24 hours[1] | Typically 2-8 hours |
| Catalyst | Often not required | Optional (weak acid/base)[9] |
| Suitable For | Reactive precursors | Less reactive or sterically hindered precursors |
| Energy Consumption | Low | High |
| Potential Issues | Slower reaction rates | Potential for side reactions at higher temperatures |
Characterization of Pyridyl-Phenol Schiff Bases
Confirmation of the successful synthesis of the target Schiff base requires thorough characterization using various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[12][13] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine provides further evidence of Schiff base formation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine group is confirmed by the appearance of a singlet peak in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm, corresponding to the proton of the -CH=N- group.[12][13][15]
-
¹³C NMR: The carbon atom of the azomethine group (C=N) typically resonates in the range of δ 145-165 ppm.[16]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.[14][17]
Figure 2: Workflow for the characterization of pyridyl-phenol Schiff bases.
Applications and Future Directions
Pyridyl-phenol Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[3][4] These metal complexes have shown promise in various applications, including:
-
Catalysis: As catalysts in organic reactions such as oxidation and epoxidation.[18]
-
Biological Activity: Exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][19][20]
-
Chemosensors: For the selective detection of metal ions.[5][21]
The continued exploration of new synthetic methodologies and the derivatization of the pyridyl and phenol rings will undoubtedly lead to the discovery of novel Schiff bases with enhanced properties and expanded applications in drug discovery and materials science.
References
-
Carreño, A., et al. (2018). Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect. Molecules, 23(8), 1883. [Link]
-
Dadoria, A., et al. (2023). Cu(II) Metal Complexes of Pyridyl-based Schiff Bases and Their Biological Importance: A Review Study. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 199-207. [Link]
-
Yeap, G. Y., et al. (2010). The Synthesis and Characterization of New Schiff Bases: 4-[(Pyridin-4-ylmethylene)amino]phenylalkanoates. Australian Journal of Basic and Applied Sciences, 4(6), 1146-1151. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 7(10), 395-403. [Link]
-
Sathish, M., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 220-231. [Link]
-
Singh, R., & Singh, P. (2024). A Brief Review of Schiff Bases of Pyridine Derivatives as Chemosensors. Eduindex News, 1(1). [Link]
-
El-Sayed, M. Y., et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Molecules, 28(14), 5396. [Link]
-
Abou-Hussein, A. A., & Linert, W. (1992). Solvent and metal ion effects in condensation reactions between semicarbazides and pyridine derivatives and study of the complexes with metal chlorides. Monatshefte für Chemie/Chemical Monthly, 123(4), 338-342. [Link]
-
Yilmaz, E., et al. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. GSC Biological and Pharmaceutical Sciences, 29(02), 104–113. [Link]
-
Singh, R., & Singh, P. (2024). Chemistry with Schiff Bases of Pyridine Derivatives. IntechOpen. [Link]
-
Uçar, İ., et al. (2014). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(2), 59-68. [Link]
-
Carreño, A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4613. [Link]
-
Adly, O. M. I., & Taha, Z. A. (2012). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. International Journal of Chemistry, 4(3). [Link]
-
Güp, R., & Gökçe, C. (2013). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. Journal of Thermal Analysis and Calorimetry, 115(2), 1543-1552. [Link]
-
Carreño, A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4613. [Link]
-
Carreño, A., et al. (2018). Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect. Molecules, 23(8), 1883. [Link]
-
Shah Faisal. (n.d.). Pyridine Schiff Base Complexes Study. Scribd. [Link]
-
Clegg, J. K., et al. (2019). All about that base: investigating the role of ligand basicity in pyridyl complexes derived from a copper-Schiff base coordination polymer. Dalton Transactions, 48(43), 16295-16306. [Link]
-
Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 84-91. [Link]
-
Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
-
Al-Jibouri, M. N. A., et al. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Chemico-Physical Sciences, 5(2), 1-7. [Link]
-
Pop, R.-I., et al. (2025). Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review. Molecules, 30(9), 1836. [Link]
-
van Eikeren, P., & Grier, D. L. (1976). Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs. Journal of the American Chemical Society, 98(14), 4655-4663. [Link]
-
Jawad, S. A. A., & Haji, S. J. (2024). Schiff Compounds. University of Kerbala. [Link]
-
Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]
-
Carreño, A., et al. (2021). The role of substituted pyridine Schiff bases as ancillary ligands in the optical properties of a new series of fac-rhenium(I) tricarbonyl complexes. Dalton Transactions, 50(47), 17531-17541. [Link]
-
El-Gamel, N. E. A., et al. (2026). Coordination versatility and enhanced bioactivity of Co, Cu and Cd complexes derived from pyridyl Schiff base: structural, electronic and electrochemical insights. BMC Chemistry, 20(1). [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. Journal of Engineering and Applied Sciences, 14(11), 3698-3702. [Link]
-
de Sousa, J. S., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10494. [Link]
-
Wikipedia. (n.d.). Schiff base. [Link]
-
LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. [Link]
-
Arjmand, F., et al. (n.d.). Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY. Academia.edu. [Link]
-
Zhang, Y., et al. (2014). Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene. RSC Advances, 4(104), 59979-59986. [Link]
-
Singh, R., & Singh, P. (2026). A Brief Review of Schiff Bases of Pyridine Derivatives as Chemosensors. ResearchGate. [Link]
-
Manna, S., et al. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design, 24(5), 2139-2151. [Link]
-
Aytac, S., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Pharmaceutics, 15(3), 779. [Link]
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Technical Support Center: Optimizing the Yield of 5-Methyl-2-(pyridin-2-yl)phenol Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-(pyridin-2-yl)phenol . This amphoteric compound is a highly valuable building block in drug development and optical sensor design. However, its synthesis—typically achieved via a Suzuki-Miyaura cross-coupling followed by ether cleavage (demethylation)—presents unique mechanistic challenges.
This guide is designed for researchers and scientists to troubleshoot common bottlenecks, understand the causality behind reaction failures, and implement self-validating experimental protocols.
Mechanistic Pathway & Troubleshooting Workflow
Fig 1: Synthesis workflow of 5-Methyl-2-(pyridin-2-yl)phenol with critical troubleshooting nodes.
Troubleshooting Guide & FAQs
Phase 1: Suzuki-Miyaura Cross-Coupling
Q1: Why does my Suzuki-Miyaura coupling stall at 40-50% conversion when using standard catalysts like Pd(PPh₃)₄? Causality: 2-Bromopyridine and the resulting 2-pyridyl intermediate are strong σ-donors. They heavily chelate to the palladium center, forming stable, unreactive bis(pyridyl)palladium complexes. This effectively traps the metal and poisons the catalyst. Solution: Switch to a bulky, electron-rich Buchwald-type ligand. Ligands like XPhos possess immense steric bulk that physically prevents the coordination of multiple pyridyl rings to the Pd center, thereby facilitating the crucial reductive elimination step[1].
Q2: I observe significant amounts of 3-methylanisole (deboronated starting material) in my crude NMR. How can I prevent protodeboronation? Causality: Electron-rich, ortho-substituted boronic acids like (2-methoxy-4-methylphenyl)boronic acid are highly susceptible to protodeboronation. In the presence of water and strong bases (e.g., NaOH) at elevated temperatures, the hydroxide ion attacks the boron atom, cleaving the C-B bond before transmetalation can occur. Solution: Use a milder base such as K₃PO₄ or K₂CO₃. Employing a biphasic solvent system (e.g., Toluene/H₂O 4:1) limits the concentration of hydroxide in the organic layer where the catalytic cycle occurs, drastically improving the yield.
Phase 2: Ether Cleavage (Demethylation)
Q3: When using BBr₃ for the demethylation step, my yield is exceptionally low (<20%), and starting material remains despite using 1.2 equivalents of BBr₃. Causality: Your substrate contains a basic pyridine nitrogen. The first equivalent of BBr₃ acts purely as a Lewis acid and irreversibly coordinates to the pyridine nitrogen, forming an unreactive Lewis acid-base adduct. Only the excess BBr₃ is available to coordinate with the methoxy oxygen and initiate the ether cleavage mechanism[2]. Solution: You must use a minimum of 2.5 to 3.0 equivalents of BBr₃.
Q4: BBr₃ is harsh and difficult to scale. Is there a safer, more robust alternative for the demethylation of 2-(2-methoxyphenyl)pyridines? Causality: Yes. Pyridine hydrochloride (Py·HCl) is an excellent, highly efficient alternative for liberating phenolic groups in pyridine-containing systems[3]. At elevated temperatures (190-200 °C), the molten Py·HCl acts as both the solvent and the proton source, driving the nucleophilic attack of the chloride ion on the activated methyl group[4]. Solution: Heat the intermediate in neat Py·HCl at 190 °C for 4-6 hours. This solvent-free approach avoids moisture sensitivity and prevents the tarring often associated with BBr₃.
Phase 3: Workup & Isolation
Q5: I am losing product during the aqueous workup. How do I efficiently extract 5-Methyl-2-(pyridin-2-yl)phenol? Causality: The target molecule is amphoteric. It contains both a basic pyridine ring (pKa ~ 5.2) and an acidic phenol group (pKa ~ 9.5). At low pH, it is protonated and highly water-soluble; at high pH, it is deprotonated (phenoxide) and highly water-soluble. Solution: You must perform an isoelectric focusing workup . Adjust the aqueous phase carefully to pH 7.0–7.5 using saturated aqueous NaHCO₃. At this neutral pH, the molecule exists primarily in its uncharged state, minimizing water solubility and maximizing its partition coefficient into organic solvents like Ethyl Acetate (EtOAc).
Quantitative Data Summaries
Table 1: Catalyst & Ligand Optimization for 2-Bromopyridine Coupling
| Catalyst System | Ligand | Base | Solvent System | Yield (%) | Observation |
| Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ | Dioxane / H₂O | 42% | Severe catalyst poisoning; reaction stalls. |
| Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | Toluene / H₂O | 55% | Moderate conversion; high protodeboronation. |
| Pd₂(dba)₃ (2 mol%) | XPhos | K₃PO₄ | Toluene / H₂O | 92% | Clean conversion; minimal side reactions. |
Table 2: Comparison of Demethylation Reagents
| Reagent | Equivalents | Temperature | Time | Yield (%) | Notes |
| BBr₃ | 1.2 eq | -78 °C to RT | 12 h | < 20% | Incomplete due to pyridine nitrogen coordination. |
| BBr₃ | 3.0 eq | -78 °C to RT | 12 h | 78% | Good yield, but requires strict anhydrous conditions. |
| Py·HCl | 10.0 eq | 190 °C | 5 h | 89% | Solvent-free melt; highly scalable and easy to purify. |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-(2-Methoxy-4-methylphenyl)pyridine
Self-Validating Check: The product should appear as a bright blue fluorescent spot on TLC under 254 nm UV light.
-
Preparation: Charge a flame-dried Schlenk flask with 2-bromopyridine (1.0 eq, 10 mmol), (2-methoxy-4-methylphenyl)boronic acid (1.2 eq, 12 mmol), Pd₂(dba)₃ (0.02 eq, 0.2 mmol), and XPhos (0.04 eq, 0.4 mmol).
-
Solvent Addition: Add 30 mL of degassed Toluene and 10 mL of 2M aqueous K₃PO₄ (previously sparged with N₂ for 15 minutes).
-
Reaction: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.
-
Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the intermediate as a pale yellow oil.
Protocol B: Demethylation to 5-Methyl-2-(pyridin-2-yl)phenol using Py·HCl
Self-Validating Check: The pH adjustment step is critical. A precipitate will form in the aqueous layer precisely as the pH approaches 7.0.
-
Preparation: In a heavy-walled glass tube or round-bottom flask, combine 2-(2-methoxy-4-methylphenyl)pyridine (1.0 eq, 5 mmol) with anhydrous Pyridine Hydrochloride (10.0 eq, 50 mmol).
-
Reaction: Heat the solid mixture to 190 °C under an inert atmosphere. The mixture will melt into a homogeneous liquid. Stir at 190 °C for 5 hours.
-
Quenching: Cool the melt to approximately 80 °C (before it solidifies) and carefully quench by adding 30 mL of distilled water to dissolve the remaining Py·HCl.
-
Isoelectric Workup: Transfer to a beaker. Slowly add saturated aqueous NaHCO₃ dropwise while monitoring with a pH meter until the solution reaches exactly pH 7.0–7.5 .
-
Extraction: Extract the neutral product thoroughly with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Isolation: Recrystallize the crude solid from hot Ethanol/Water to yield pure 5-Methyl-2-(pyridin-2-yl)phenol as off-white crystals.
References
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health (PMC). Available at:[Link]
-
Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. ResearchGate. Available at: [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkat USA. Available at:[Link]
-
Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions. ResearchGate. Available at:[Link]
Sources
Solubility of 5-Methyl-2-(pyridin-2-yl)phenol in organic solvents
Technical Support Center: Solubility & Handling Guide for 5-Methyl-2-(pyridin-2-yl)phenol
Executive Summary: Chemical Profile
5-Methyl-2-(pyridin-2-yl)phenol (CAS: 104116-67-8) is a bidentate ligand belonging to the 2-phenylpyridine class.[1][2] Its chemical behavior is dominated by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the pyridyl nitrogen.[1][2]
-
Key Characteristic : This IMHB locks the molecule in a planar conformation, significantly reducing its polarity and water solubility while enhancing solubility in non-polar and aprotic organic solvents.[1][2]
-
Primary Applications : Synthesis of phosphorescent metal complexes (e.g., Iridium(III) OLED emitters), fluorescent probes (via Excited-State Intramolecular Proton Transfer - ESIPT), and catalysis.[1][2]
Solubility Compatibility Matrix
The following data summarizes the solubility behavior of 5-Methyl-2-(pyridin-2-yl)phenol at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Max Conc. (Est.)[1][2] | Usage Notes |
| Aprotic Polar | DMSO | Excellent | >100 mM | Recommended for Stock Solutions. Stable for months at -20°C. |
| Aprotic Polar | DMF | Excellent | >100 mM | Alternative to DMSO for synthesis reactions.[1][2] |
| Chlorinated | Dichloromethane (DCM) | Good | ~50-80 mM | Ideal for extraction and chromatography loading.[1][2] |
| Chlorinated | Chloroform | Good | ~50 mM | Useful for NMR analysis ( |
| Alcohols | Ethanol / Methanol | Moderate | ~10-20 mM | Solubility increases significantly with heat.[1][2] Best for Recrystallization. |
| Esters | Ethyl Acetate | Moderate | ~10-20 mM | Good for extraction; poor for high-conc.[1][2] stock. |
| Aqueous | Water / PBS (pH 7.4) | Insoluble | <0.1 mM | Do not use as a primary solvent.[1][2] Requires organic co-solvent (e.g., 5% DMSO).[1][2] |
| Hydrocarbons | Hexanes / Heptane | Poor | <1 mM | Used as an anti-solvent to induce precipitation.[1][2] |
Troubleshooting Guide: Frequently Asked Questions
Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into aqueous buffer."
Diagnosis: The "Crash-Out" Effect.[1][2] Root Cause: The intramolecular hydrogen bond makes the molecule highly lipophilic (LogP ~2.7–3.0).[1][2] Upon introduction to water, the hydrophobic effect drives immediate aggregation, as the water molecules cannot effectively solvate the planar, non-polar aromatic system.[1][2] Solution:
-
Use a Dispersing Agent: Pre-mix your DMSO stock with a surfactant like Pluronic F-127 (0.02% final concentration) before adding to the buffer.[1][2]
-
Sequential Dilution: Do not add the stock directly to the bulk buffer. Instead, dilute the stock 1:10 in pure Ethanol first, then add this intermediate mixture to the vortexing buffer.[1][2]
-
Check pH: Ensure your buffer pH is not too low.[1][2] At very low pH (<4), the pyridine nitrogen protonates, breaking the IMHB and potentially altering solubility, though often leading to different salt forms that may still be insoluble.[1][2]
Issue 2: "I cannot get the compound to dissolve in Ethanol for recrystallization."
Diagnosis: Thermodynamic Solubility Barrier. Root Cause: At room temperature, the crystal lattice energy is high.[1][2] The solvent needs thermal energy to disrupt the lattice interactions.[1][2] Solution:
-
Heat to Reflux: You must heat the ethanol to its boiling point (78°C).[1][2] The compound should dissolve completely to form a clear yellow/orange solution.[1][2]
-
Hot Filtration: If particulates remain at reflux, they are likely inorganic salts (e.g., from the Suzuki coupling catalyst).[1][2] Filter the hot solution immediately through a glass frit or cotton plug.[1][2]
Issue 3: "The NMR spectrum in CDCl3 shows broad or missing peaks for the OH proton."
Diagnosis: Proton Exchange/Tautomerism. Root Cause: The phenolic proton is involved in a dynamic equilibrium between the oxygen and the pyridine nitrogen (tautomerization), especially if trace water or acid is present in the solvent.[1][2] Solution:
-
Switch Solvents: Use DMSO-d6 . The strong hydrogen-bond accepting nature of DMSO will compete with the intramolecular bond, often "locking" the proton in a specific environment and sharpening the signal.[1][2]
-
Dry the Sample: Ensure the sample is strictly anhydrous.[1][2] Trace acid from degrading
can also catalyze exchange; filter through basic alumina before use.[1][2]
Mechanistic Visualization: The Solubility Paradox
The following diagram illustrates why this molecule resists water solubility despite having polar atoms (N, O). The "Closed" form is the dominant species in non-polar environments.[1][2]
Figure 1: The Intramolecular Hydrogen Bond (IMHB) mechanism.[1][2] The "Enol Form" effectively masks the polar groups from the solvent, driving high solubility in organics and poor solubility in water.[1][2]
Standard Operating Procedures (SOPs)
SOP 1: Preparation of 50 mM Stock Solution (DMSO)
Objective: Create a stable stock for biological assays or catalysis screening.
-
Weighing: Accurately weigh 9.26 mg of 5-Methyl-2-(pyridin-2-yl)phenol (MW = 185.22 g/mol ).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve dried).
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 2 minutes.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation). Store at -20°C.
SOP 2: Recrystallization Protocol (Purification)
Objective: Purify crude material after synthesis (e.g., Suzuki coupling).
-
Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (approx. 10 mL per gram of solid).[1][2]
-
Heating: Heat to reflux (78°C) with stirring until all solid dissolves. If necessary, add more ethanol dropwise.[1][2]
-
Cooling: Remove from heat. Allow to cool slowly to room temperature (25°C).
-
Crystallization: Place the flask in an ice bath (0°C) for 2 hours. Needle-like crystals should form.
-
Collection: Filter via vacuum filtration. Wash the crystals with cold ethanol (-20°C). Dry under high vacuum.[1][2]
Workflow: From Solid to Assay
Figure 2: Decision tree for solvent selection and dissolution workflow.
References
-
PubChem. (2025).[1][2] Compound Summary: 5-Methyl-2-(pyridin-2-yl)phenol (CAS 104116-67-8).[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Organic Syntheses. (2009). Synthesis of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine (Precursor protocols). Org. Synth. 2003, 80, 200.[1][2] [Link]
-
Bag, S., et al. (2017).[1][2] Palladium-Catalyzed meta-C–H Allylation of Arenes: A Unique Combination of a Pyrimidine-Based Template. Journal of the American Chemical Society.[1] (Cited for general solubility handling of pyridyl-phenol ligands).[1][2] [Link][1][2]
-
FooDB. (2010).[1][2][3][4] 2-Phenylpyridine Properties and Solubility Data. [Link][1][2]
Sources
- 1. 5-methyl-2-((pyridin-2-ylimino)methyl)phenol - CAS号 106052-75-9 - 摩熵化学 [molaid.com]
- 2. 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 4. US7713994B2 - Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3 (2H)-isoquinolones and methods of use thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Phenol-Pyridine Ligands by Column Chromatography
Welcome to the technical support center for the purification of phenol-pyridine ligands by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific purification challenge. Phenol-pyridine ligands, with their dual acidic (phenol) and basic (pyridine) functionalities, present a unique set of behaviors on standard silica gel columns that can lead to frustrating and often perplexing results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered during their purification.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific problems you may encounter during the column chromatography of phenol-pyridine ligands. Each issue is broken down by possible causes and actionable solutions, grounded in the chemical principles at play.
Issue 1: Severe Streaking or Tailing of the Target Compound on TLC and Column
You observe that your phenol-pyridine ligand streaks down the TLC plate and elutes from the column over a large number of fractions with poor peak shape.
Possible Cause 1: Strong Interaction with Acidic Silica Gel The basic nitrogen of the pyridine ring can strongly and sometimes irreversibly interact with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to a non-ideal equilibrium during elution, causing the compound to "drag" along the stationary phase.[1][2]
Solution:
-
Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase (typically 0.1-1% v/v).[1][3] The modifier will compete with your ligand for binding to the acidic silanol sites, effectively masking them and allowing your compound to elute more symmetrically.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for the purification of basic compounds.[1][4] Deactivated silica gel (e.g., treated with a silanizing agent to cap the silanol groups) is also a viable option.
Possible Cause 2: Inappropriate Solvent System Polarity If the mobile phase is not polar enough, the compound will have a very high affinity for the stationary phase, leading to streaking and poor elution.
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems to find an eluent that provides a retention factor (Rf) value for your target compound between 0.2 and 0.4.[5] This Rf range typically translates to good separation on a column.
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If a simple two-component system is not effective, consider adding a more polar solvent like methanol or isopropanol in small increments (e.g., 1-5%).[4][5]
Possible Cause 3: Column Overloading Applying too much sample relative to the amount of stationary phase can saturate the column, leading to broad, tailing peaks.
Solution:
-
Reduce Sample Load: A general rule of thumb is to load no more than 1-5% of the crude material by weight relative to the mass of the silica gel.[1]
-
Use a Larger Column: If you need to purify a large amount of material, use a column with a larger diameter to maintain an appropriate sample-to-adsorbent ratio.[1]
Issue 2: The Compound Won't Elute from the Column
You've run a significant volume of increasingly polar solvent through the column, but your target compound remains at the top.
Possible Cause 1: Irreversible Adsorption or Decomposition on Silica Gel Phenol-pyridine ligands, especially those with electron-donating groups, can be sensitive to the acidic nature of silica gel and may decompose or bind irreversibly.[2]
Solution:
-
2D TLC Stability Test: Before committing your entire sample to a column, perform a two-dimensional TLC analysis to check for on-plate decomposition.[2]
-
Spot your crude mixture in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Stable compounds will appear on a diagonal line. Any spots that appear off the diagonal indicate decomposition on the silica.[2]
-
-
Switch to a More Inert Stationary Phase: If decomposition is observed, switch to a less reactive stationary phase like neutral alumina or a polymer-based resin.[2]
Possible Cause 2: Insufficiently Polar Mobile Phase The polarity of your mobile phase may still be too low to effectively move a highly polar phenol-pyridine ligand.
Solution:
-
Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity throughout the separation. This can help to first elute less polar impurities and then effectively move your highly polar target compound.[6][7]
-
Use a Stronger Solvent System: Consider solvent systems with higher eluotropic strength, such as dichloromethane/methanol or even chloroform/methanol.[4] For very polar compounds, adding a small amount of acetic or formic acid to the mobile phase can sometimes aid in elution by protonating the pyridine nitrogen, although this can also increase the risk of decomposition.[5]
Issue 3: Co-elution of the Product with a Similarly Polar Impurity
Your target compound is eluting from the column, but it is contaminated with an impurity that has a very similar Rf value.
Possible Cause 1: Insufficient Selectivity of the Solvent System The chosen mobile phase may not be providing enough differentiation in the interactions of your compound and the impurity with the stationary phase.
Solution:
-
Change the Solvent System Composition: Even if the overall polarity is similar, changing the components of the mobile phase can alter the selectivity of the separation.[7] For example, if a hexane/ethyl acetate mixture is not working, try a system with a different solvent from a different selectivity group, such as dichloromethane/acetone or toluene/ethyl acetate.[4]
-
Optimize the Mobile Phase Ratio: Make small, incremental changes to the ratio of your solvents to fine-tune the separation. A change of just a few percent in the polar component can sometimes be enough to resolve two closely eluting spots.
Possible Cause 2: Poor Column Packing An improperly packed column can lead to channeling and uneven band broadening, which will decrease the resolution of your separation.[8]
Solution:
-
Proper Column Packing Technique: Ensure your column is packed uniformly without any air bubbles or cracks. The slurry method is generally preferred for achieving a homogenous packing.[5][9] Gently tapping the column as the stationary phase settles can help to dislodge air bubbles.[9]
-
Add a Layer of Sand: Placing a thin layer of sand at the top and bottom of the silica gel can help to create a flat surface for sample loading and prevent disturbance of the stationary phase during solvent addition.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying phenol-pyridine ligands?
For most phenol-pyridine ligands, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its versatility and cost-effectiveness. However, due to the basicity of the pyridine moiety, issues like peak tailing are common.[1][3] If you encounter such problems, consider the following alternatives:
-
Neutral or Basic Alumina: These are excellent choices for basic compounds as they minimize the strong acidic interactions that cause tailing on silica.[1][4]
-
Reversed-Phase Silica (C18): For highly polar or water-soluble phenol-pyridine ligands, reversed-phase chromatography can be a powerful alternative. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]
Q2: How do I choose the right solvent system for my column?
The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf of your product ideally between 0.2 and 0.4.[5]
-
Start with a two-component system: A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Adjust the polarity: Run several TLC plates with varying ratios of these two solvents to find the optimal polarity.
-
Consider a third component: If a two-component system does not provide adequate separation, adding a small amount of a third solvent with a different selectivity (e.g., methanol, acetone, or toluene) can sometimes improve resolution.[4]
Q3: Should I use isocratic or gradient elution?
-
Isocratic Elution (constant solvent composition): This is suitable when the impurities are well-separated from your product on the TLC plate. It is a simpler technique to perform.
-
Gradient Elution (changing solvent composition): This is preferable when you have a complex mixture with compounds of widely varying polarities.[7] A gradient allows you to first elute the non-polar impurities and then increase the solvent strength to elute your more polar product, often resulting in better separation and faster run times.[7][10]
Q4: Can the chelating properties of phenol-pyridine ligands affect their chromatographic behavior?
Yes, the ability of phenol-pyridine ligands to chelate metal ions can sometimes impact their purification. If there are trace metals present in your silica gel or solvents, your ligand could form a complex, leading to unexpected chromatographic behavior, such as color changes on the column or altered retention times.[11][12][13]
-
Use high-purity silica and solvents: To minimize this effect, use high-purity reagents.
-
Consider adding a chelating agent: In some rare cases, adding a small amount of a strong chelating agent like EDTA to the crude mixture before loading it onto the column can help to sequester trace metals and prevent on-column complexation.
Q5: My phenol-pyridine ligand is a solid. Should I use dry loading or wet loading?
Both methods can be effective, but dry loading is often recommended for compounds that are not highly soluble in the initial mobile phase.[5]
-
Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase and pipette it directly onto the top of the column.[9]
-
Dry Loading: Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. The resulting free-flowing powder is then carefully added to the top of the column.[5] This technique often leads to sharper bands and better separation.
Section 3: Experimental Protocol
Step-by-Step Guide for Column Chromatography of a Phenol-Pyridine Ligand
-
TLC Method Development:
-
Prepare several TLC chambers with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol).
-
Spot your crude reaction mixture on TLC plates and develop them.
-
Identify a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides good separation from major impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column and securely clamp it in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.[9]
-
Add a small layer of sand to create a flat base.[9]
-
Prepare a slurry of silica gel in your initial, least polar eluting solvent.[5][9]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles.[5][9]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add another thin layer of sand on top of the silica to prevent disruption during sample and solvent addition.[9]
-
-
Sample Loading:
-
For dry loading: Pre-adsorb your crude sample onto a small amount of silica gel as described in the FAQ section. Carefully add this powder to the top of the column.
-
For wet loading: Dissolve your sample in a minimal amount of the initial eluent and carefully pipette it onto the top of the column, taking care not to disturb the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with the least polar solvent system and gradually increase the polarity by adding more of the polar component.
-
Monitor the elution of your compounds by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil can be further dried under high vacuum to remove any residual solvent.
-
Section 4: Visualizations
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in column chromatography.
Solvent Selection Strategy
Caption: A decision-making process for selecting a suitable mobile phase.
Section 5: Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (default), Neutral/Basic Alumina | Silica is versatile; alumina is better for basic compounds to prevent tailing. |
| TLC Rf of Target | 0.2 - 0.4 | This range typically provides the best separation on a column. |
| Sample Load | 1-5% (w/w) of silica gel | Prevents column overloading and ensures good peak shape. |
| Basic Modifier (if needed) | 0.1-1% (v/v) Triethylamine or Pyridine | Masks acidic silanol sites on silica, reducing peak tailing for basic compounds. |
| Column Packing | Slurry Method | Promotes a homogenous, well-packed column, preventing channeling. |
References
-
Understanding Column Chromatography: A Step-by-Step Guide - Oreate AI Blog. (2025, December 24). Retrieved March 4, 2026, from [Link]
-
How to run column chromatography. (n.d.). Retrieved March 4, 2026, from [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved March 4, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved March 4, 2026, from [Link]
-
Mobile Phase Optimization in Thin Layer Chromatography (TLC) - ResearchGate. (2025, December 9). Retrieved March 4, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved March 4, 2026, from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved March 4, 2026, from [Link]
-
Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterizatio - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
(PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). Retrieved March 4, 2026, from [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Retrieved March 4, 2026, from [Link]
-
Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. (2025, August 6). Retrieved March 4, 2026, from [Link]
-
An Assessment of Stationary Phase Selectivity in SFC | LCGC International. (2022, June 1). Retrieved March 4, 2026, from [Link]
-
(8): Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). Retrieved March 4, 2026, from [Link]
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? - MDPI. (2022, December 30). Retrieved March 4, 2026, from [Link]
-
Several Problems of Flash Column Chromatography - Hawach. (2025, February 11). Retrieved March 4, 2026, from [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, March 10). Retrieved March 4, 2026, from [Link]
-
Thin Layer Chromatography (TLC) - AGA Analytical. (n.d.). Retrieved March 4, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors - arkat usa. (n.d.). Retrieved March 4, 2026, from [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Retrieved March 4, 2026, from [Link]
-
Liquid chromatographic separation of metals by on-column chelation with 4-(2-pyridylazo) resorcinol - PubMed. (n.d.). Retrieved March 4, 2026, from [Link]
-
LC Purification Troubleshooting Guide - Waters Corporation. (n.d.). Retrieved March 4, 2026, from [Link]
-
METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. (n.d.). Retrieved March 4, 2026, from [Link]
-
spectroscopic and redox properties of mononuclear ruthenium complexes with (pyridine)6–(phenolate) donor sets (x= 1 or 2) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]
-
What's Happening to My Column? - LCGC International. (2020, November 12). Retrieved March 4, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. (2010, August 2). Retrieved March 4, 2026, from [Link]
-
Supporting Information Robust Phosphorescent Platinum(II) Complexes with Tetradentate O^N^C^N Ligands. High - Rsc.org. (n.d.). Retrieved March 4, 2026, from [Link]
-
Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids - OpenAgrar. (n.d.). Retrieved March 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Liquid chromatographic separation of metals by on-column chelation with 4-(2-pyridylazo) resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doras.dcu.ie [doras.dcu.ie]
- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Phenol Ligand Oxidation During Metal Complexation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical solutions to a common yet critical challenge in coordination chemistry: the oxidative degradation of phenol-containing ligands during the synthesis of metal complexes. Phenolic moieties are ubiquitous in ligands designed for catalysis, medicinal chemistry, and materials science, but their inherent susceptibility to oxidation can lead to complex reaction mixtures, low yields, and irreproducible results.
This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Problem: The "Why" Behind Phenol Oxidation
Before troubleshooting, it is crucial to understand the mechanisms driving phenol ligand oxidation. Oxidation typically proceeds via the formation of a phenoxyl radical, which can then undergo undesirable coupling reactions or further oxidation.[1] The propensity for a phenol to oxidize is influenced by several factors:
-
Electron-Donating Groups: Substituents on the phenolic ring that donate electron density (e.g., alkyl, alkoxy groups) lower the oxidation potential, making the phenol more susceptible to oxidation.
-
Metal Ion Oxidizing Power: The choice of metal precursor is paramount. High-valent metal ions or those with a high reduction potential can directly oxidize the phenol ligand.
-
Presence of Oxidants: Atmospheric oxygen is the most common culprit.[2] However, other reagents or impurities in the reaction mixture can also act as oxidants.
-
Reaction Conditions: pH, solvent, and temperature all play a significant role. For instance, deprotonation of the phenol to a phenolate anion can significantly increase its susceptibility to oxidation.[3]
The primary pathways for phenol oxidation in the context of metal complexation involve:
-
Direct Electron Transfer to the Metal Center: A redox-active metal can directly accept an electron from the phenol or phenolate.
-
Proton-Coupled Electron Transfer (PCET) or Hydrogen Atom Transfer (HAT): These are common mechanisms where the phenolic proton and an electron are transferred, often concertedly, to an acceptor, which could be the metal center or another species in solution.[4][5]
Logical Relationship: Factors Influencing Phenol Oxidation
Sources
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Quantum Yield in Pt(II) Phenol Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pt(II) phenol complexes. This guide provides in-depth troubleshooting for a common and critical issue: low phosphorescence quantum yield. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve experimental challenges effectively.
Understanding the Challenge: The Photophysics of Pt(II) Complexes
Platinum(II) complexes are renowned for their rich photophysical properties, stemming from the heavy atom effect of platinum which promotes intersystem crossing to the triplet state.[1] This makes them excellent candidates for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy and cellular imaging.[2][3] However, achieving a high phosphorescence quantum yield (Φp), the ratio of emitted photons to absorbed photons, is often a significant hurdle.[4]
The quantum yield is a delicate balance between radiative decay (phosphorescence) and non-radiative decay pathways.[5] A low quantum yield indicates that non-radiative processes are dominating, quenching the desired phosphorescence. This guide will walk you through systematically identifying and mitigating the factors that favor these non-radiative pathways in your Pt(II) phenol complexes.
Troubleshooting Common Issues: A Question-and-Answer Guide
This section addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of the potential causes and a logical, step-by-step approach to resolving the issue.
Issue 1: My Pt(II) phenol complex has a much lower quantum yield in solution than I expected based on the literature for similar compounds.
Q: I've synthesized a new Pt(II) complex with a phenol-containing ligand, but its quantum yield in solution is disappointingly low. What are the most likely culprits and how can I systematically troubleshoot this?
A: A low quantum yield in solution is a multifaceted problem. The primary suspects are often related to the experimental conditions and the inherent properties of your complex in that specific environment. Here’s a prioritized troubleshooting workflow:
Step 1: Scrutinize Your Experimental Setup and Sample Preparation
Before delving into complex photophysical phenomena, it is crucial to rule out experimental artifacts.
-
Oxygen Quenching: Molecular oxygen is a highly efficient quencher of triplet excited states, a phenomenon known as collisional quenching.[6] This is a very common cause of low phosphorescence in solution.[7][8]
-
Action: Ensure your solvent is thoroughly deoxygenated. Common methods include bubbling with an inert gas like argon or nitrogen for at least 15-30 minutes, or for more rigorous deoxygenation, performing several freeze-pump-thaw cycles.[9][10] An improved inert gas bubbling method with a ventilation pathway can also achieve high deoxygenation efficiency.[10] The use of a sealed cuvette is essential to prevent re-oxygenation during the measurement.
-
-
Concentration Effects: At higher concentrations, Pt(II) complexes can form aggregates. This aggregation can lead to self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same type, which then deactivates non-radiatively.[11][12] This is often referred to as Aggregation-Caused Quenching (ACQ).
-
Action: Perform a concentration-dependent study. Measure the quantum yield at a series of decreasing concentrations. If the quantum yield increases upon dilution, aggregation is a likely cause. For quantum yield measurements, it is recommended to work with solutions having an absorbance of less than 0.05 at the excitation wavelength to minimize inner-filter effects and concentration quenching.[13][14]
-
-
Solvent Purity: Impurities in the solvent can act as quenchers.
-
Action: Use high-purity, spectroscopy-grade solvents. If you suspect solvent contamination, try a fresh bottle from a reputable supplier.
-
Step 2: Investigate Environmental and Solvent Effects
The photophysical properties of Pt(II) complexes can be highly sensitive to their environment.[15]
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited states, potentially opening up non-radiative decay pathways.[16]
-
Action: Measure the quantum yield in a range of solvents with varying polarities (e.g., from non-polar hexane or toluene to polar acetonitrile or methanol). This will help you understand the solvatochromic behavior of your complex and identify an optimal solvent system.[15]
-
-
Temperature: Non-radiative decay processes are often thermally activated.[6]
-
Action: If your instrumentation allows, measure the quantum yield at a lower temperature. A significant increase in quantum yield at lower temperatures suggests that thermally activated non-radiative pathways are a major contributor to quenching at room temperature.[17]
-
Step 3: Consider the Intrinsic Molecular Properties
If you have ruled out the above factors, the low quantum yield may be an inherent property of your complex's molecular structure.
-
Ligand Design: The electronic and steric properties of the ligands play a crucial role in determining the photophysical properties of the complex.[5][16] For instance, the rigidity of the ligand can influence the extent of non-radiative decay.[18]
-
Insight: Phenol-containing ligands can introduce additional complexity. The acidity of the phenolic proton and its potential for hydrogen bonding can be influenced by the solvent, which in turn can affect the electronic structure of the complex and its quantum yield.
-
-
Vibronic Coupling: Efficient coupling between electronic and vibrational states can promote non-radiative decay.
-
Insight: Complexes with more flexible ligands or those that undergo significant geometric distortion in the excited state are more prone to this type of quenching.[5]
-
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low quantum yield.
Issue 2: My complex is highly emissive in the solid state but has a very low quantum yield in solution.
Q: I've observed that my Pt(II) phenol complex is a bright emitter as a powder, but the phosphorescence is almost completely quenched when I dissolve it. What could be causing this dramatic difference?
A: This is a classic sign of Aggregation-Induced Emission (AIE) or, conversely, strong quenching mechanisms that are only active in the solution phase. [2][3][19]
-
Aggregation-Induced Emission (AIE): In some cases, the aggregation of molecules can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways in solution.[2][3] This restriction of molecular motion in the aggregated or solid state blocks these non-radiative channels, leading to a significant enhancement of the phosphorescence quantum yield.[20][21]
-
Action: To confirm AIE, you can perform a solvent/anti-solvent experiment. Dissolve your complex in a good solvent (e.g., THF or dichloromethane) and then gradually add a poor solvent (e.g., hexane or water). If you observe an increase in emission intensity as aggregates form, this is indicative of AIE.[3]
-
-
Solution-Specific Quenching: The solvent molecules themselves can interact with the excited state of your complex and promote non-radiative decay. This can be particularly relevant for phenol-containing ligands that can engage in hydrogen bonding with protic solvents.
-
Action: Compare the quantum yield in aprotic solvents (like THF or toluene) versus protic solvents (like ethanol or methanol). A significantly lower quantum yield in protic solvents may suggest that interactions with the solvent's hydroxyl groups are quenching the emission.
-
-
Excited State Distortion: In solution, the complex may have the freedom to undergo a significant structural distortion in the excited state, which can lead to efficient non-radiative decay. In the rigid solid-state environment, this distortion is hindered.[3]
Issue 3: I am seeing inconsistent quantum yield measurements between different batches of the same complex.
Q: I've synthesized the same Pt(II) phenol complex on different occasions, and I'm getting variable quantum yield values. What could be the source of this irreproducibility?
A: Inconsistent quantum yield measurements for the same compound often point to issues with purity or subtle variations in the experimental protocol.
-
Purity: Trace impurities can have a significant impact on quantum yield. Even small amounts of unreacted starting materials or byproducts can act as quenchers.[12]
-
Action: Ensure rigorous purification of your complex, for example, by column chromatography followed by recrystallization. Confirm the purity of each batch using techniques like NMR, mass spectrometry, and elemental analysis.
-
-
Instrumental Fluctuations: Variations in the excitation source intensity or detector sensitivity can lead to inconsistent results.[22]
-
Action: Always measure the quantum yield of a well-characterized standard (e.g., quinine sulfate or a Ru(bpy)3]2+ complex) under the same experimental conditions as your sample.[13] This allows you to normalize your results and account for instrumental drift.
-
-
Protocol Consistency: Minor variations in sample preparation can lead to different results.
-
Action: Maintain a strict and consistent protocol for preparing your solutions, including the concentration, solvent, and deoxygenation procedure.
-
Detailed Experimental Protocols
To ensure accuracy and reproducibility, follow these detailed protocols for key measurements.
Protocol 1: Relative Quantum Yield Measurement in Solution
This protocol is based on the comparative method, which is a reliable way to determine the quantum yield.[14][23]
Objective: To determine the phosphorescence quantum yield of a Pt(II) phenol complex relative to a known standard.
Materials:
-
Your Pt(II) phenol complex
-
A standard with a known quantum yield in the same solvent (if possible)
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Methodology:
-
Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[14]
-
For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the intended excitation wavelength.
-
Measure the corrected emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated emission intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the best-fit line for both plots. This slope is the gradient (Grad).
-
Calculate the quantum yield (Φ_s) of your sample using the following equation:[13]
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used). For dilute solutions, the refractive index of the solvent can be used.[4]
-
Protocol 2: Deoxygenation by Inert Gas Bubbling
Objective: To remove dissolved oxygen from a solution to prevent quenching of phosphorescence.
Materials:
-
Your sample solution in a cuvette with a septum-sealed cap
-
A cylinder of high-purity argon or nitrogen with a regulator
-
Two long needles
Methodology:
-
Insert one needle through the septum so that its tip is below the surface of the solution. This will be the gas inlet.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Gently bubble the inert gas through the solution for at least 15-30 minutes. A slow, steady stream of bubbles is more effective than vigorous bubbling.
-
After bubbling, remove the inlet needle first, followed by the outlet needle, to maintain a positive pressure of the inert gas inside the cuvette.
-
Measure the emission spectrum immediately.
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Quantum Yield in Solution | Oxygen Quenching | Deoxygenate the solvent thoroughly. |
| Concentration Quenching | Perform a concentration-dependent study. | |
| Solvent Effects | Measure quantum yield in solvents of varying polarity. | |
| High Solid-State vs. Low Solution QY | Aggregation-Induced Emission (AIE) | Conduct a solvent/anti-solvent experiment. |
| Solution-Specific Quenching | Compare protic and aprotic solvents. | |
| Inconsistent QY Between Batches | Impurities | Re-purify and verify the purity of each batch. |
| Instrumental Drift | Use a standard for every measurement. |
Concluding Remarks
Troubleshooting low quantum yield in Pt(II) phenol complexes requires a systematic and logical approach. By carefully considering experimental parameters, environmental influences, and the intrinsic properties of your molecules, you can effectively diagnose and address the underlying causes of poor emission. This guide provides a framework for this process, empowering you to optimize your experiments and achieve reliable, high-quality data.
References
- A. B. P. Lever, Inorganic Electronic Spectroscopy, 2nd ed., Elsevier, 1984.
-
J. N. Demas and G. A. Crosby, "The Measurement of Photoluminescence Quantum Yields. A Review," J. Phys. Chem., 75, 991-1024 (1971). [Link]
-
M. E. Rollie, G. Patonay, and I. M. Warner, "Automated Sample Deoxygenation for Improved Luminescence Measurements," Anal. Chem., 59, 180-184 (1987). [Link]
- C. Reichardt, Solvents and Solvent Effects in Organic Chemistry, 3rd ed., Wiley-VCH, 2003.
-
J. Mei, Y. Hong, J. W. Y. Lam, A. Qin, Y. Tang, and B. Z. Tang, "Aggregation-Induced Emission: The Whole is More Brilliant than the Parts," Adv. Mater., 26, 5429-5479 (2014). [Link]
-
Y. Hong, J. W. Y. Lam, and B. Z. Tang, "Aggregation-induced emission," Chem. Soc. Rev., 40, 5361-5388 (2011). [Link]
-
IUPAC, "Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report)," Pure Appl. Chem., 85, 1283-1308 (2013). [Link]
-
A. Juris, V. Balzani, F. Barigelletti, S. Campagna, P. Belser, and A. von Zelewsky, "Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence," Coord. Chem. Rev., 84, 85-277 (1988). [Link]
-
V. W.-W. Yam, V. K.-M. Au, and S. Y.-L. Leung, "Light-Emitting Self-Assembled Materials Based on d8 and d10 Transition Metal Complexes," Chem. Rev., 115, 7589-7728 (2015). [Link]
- J. R. Lakowicz, Principles of Fluorescence Spectroscopy, 3rd ed., Springer, 2006.
Sources
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 5. How do ligands influence the quantum yields of cyclometalated platinum(ii) complexes, a theoretical research study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. OPG [opg.optica.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. iss.com [iss.com]
- 15. Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares [mdpi.com]
- 16. The reasons for ligand-dependent quantum yields and spectroscopic properties of platinum(II) complexes based on tetradentate O^N^C^N ligands: a DFT and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Platinum(II) Complexes with Ligand-Dependent Aggregation-Induced Electrochemiluminescence Properties and Their Application for the Ultrasensitive Determination of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sources of error in luminescence dating... Some specifics on the fuzzies... — The Glow Curve [theglowcurve.org]
- 23. static.horiba.com [static.horiba.com]
Technical Support Center: Advanced Strategies for Residual Copper Catalyst Removal in Ligand Synthesis
Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the efficient removal of residual copper catalysts—commonly employed in CuAAC (click chemistry), Ullmann couplings, and Chan-Lam reactions—is a critical bottleneck. Trace copper contamination can induce cytotoxicity in biological assays, degrade the performance of OLED materials, and severely interfere with downstream metalation steps (e.g., radiolabeling)[1].
This guide provides field-proven, self-validating methodologies and troubleshooting frameworks to ensure your synthesized ligands meet stringent purity standards (often < 10 ppm).
The Causality of Copper Scavenging: Mechanistic Insights
To effectively remove copper, one must understand the thermodynamic and kinetic drivers of metal scavenging. Choosing the wrong method often leads to product loss or persistent contamination.
-
Aqueous Chelation (EDTA): Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a highly stable, water-soluble complex with Cu(II). However, its efficacy is entirely pH-dependent . At acidic or neutral pH, the carboxylic acid groups remain protonated, preventing effective chelation. The aqueous phase must be buffered to pH 8 to ensure full deprotonation, providing the maximum thermodynamic driving force for transchelation from your organic product into the aqueous phase[2],[3].
-
Solid-Phase Scavenging (HSAB Theory): For products that resist aqueous washing, solid-phase scavengers (e.g., mercaptopropyl-functionalized silica) are utilized. According to the Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur atoms on the silica matrix have a profound kinetic and thermodynamic affinity for soft/borderline metals like Cu(I) and Cu(II). These resins pull the metal out of the solution and immobilize it on the solid matrix, allowing the purified ligand to be simply filtered away[4].
Liquid-liquid extraction mechanism utilizing EDTA for copper transchelation and phase partitioning.
Quantitative Performance of Scavenging Strategies
The efficiency of copper removal varies significantly based on the technique and the specific affinity of your synthesized ligand. The following table summarizes typical residual copper levels and expected product recovery yields[3],[5],[4].
| Scavenging Method | Typical Residual Cu (ppm) | Product Recovery (%) | Best Suited For |
| Aqueous EDTA Wash | < 50 ppm | > 90% | Highly lipophilic small molecules |
| SiliaMetS® Thiol | < 10 ppm | > 95% | Broad range of Cu species; organic-soluble ligands |
| QuadraSil™ MP | < 5 ppm | > 99% | APIs, fine chemicals, and highly polar ligands |
| Dialysis (EDTA buffer) | < 20 ppm | > 85% | Biomolecules, proteins, and oligonucleotides |
Decision-Making Workflow
Selecting the correct protocol is primarily dictated by the solubility profile of your synthesized ligand.
Decision-making workflow for selecting an optimal copper catalyst removal strategy.
Self-Validating Experimental Protocols
Protocol A: pH-Optimized Aqueous EDTA Wash
Context: Best for highly lipophilic ligands synthesized via CuAAC or Ullmann coupling. Causality: By adjusting the aqueous phase to pH 8, we ensure EDTA is fully deprotonated, maximizing its binding affinity to outcompete the synthesized ligand for the copper ions[2],[6].
-
Dilution: Dilute the crude organic reaction mixture with a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Chelator Addition: Add an equal volume of 0.5 M aqueous EDTA disodium salt solution. Crucial: Ensure the aqueous phase is adjusted to pH 8 using 1M NaOH prior to addition.
-
Extraction: Shake vigorously in a separatory funnel for 2-3 minutes to maximize interfacial surface area for mass transfer.
-
Validation Checkpoint 1 (Visual): Allow the layers to separate. The aqueous layer must turn a distinct blue or green. This visual cue confirms the successful formation and partitioning of the Cu-EDTA complex.
-
Iteration: Drain the aqueous layer. Repeat the wash with fresh EDTA solution.
-
Validation Checkpoint 2 (Visual): Continue washing until the aqueous layer remains completely colorless. A colorless aqueous layer validates that bulk copper has been successfully extracted.
-
Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water and EDTA, then dry over anhydrous Na₂SO₄.
Protocol B: Solid-Phase Scavenging (Mercaptopropyl Silica)
Context: Ideal for water-soluble ligands, or when strict trace ppm levels are required for pharmaceutical APIs[4]. Causality: Solid-phase scavenging is diffusion-limited. Sufficient time and equivalents must be provided for the copper ions to diffuse into the mesoporous silica pores and bind irreversibly to the thiol groups.
-
Preparation: Dissolve the crude ligand in an appropriate solvent (e.g., THF, MeOH, or DMF).
-
Scavenger Addition: Add 3 to 5 molar equivalents of the silica scavenger (e.g., QuadraSil MP or SiliaMetS Thiol) relative to the initial copper catalyst loading.
-
Incubation: Stir the suspension vigorously at room temperature for 4 to 16 hours.
-
Validation Checkpoint (Analytical): Take a 100 µL aliquot, filter it through a syringe filter, and analyze via ICP-MS or a colorimetric copper assay. The residual copper should read < 10 ppm. If the reading is higher, increase the temperature to 40°C or add an additional 2 equivalents of scavenger.
-
Filtration: Filter the mixture through a sintered glass funnel to remove the metal-loaded resin.
-
Elution: Wash the resin bed with 2-3 column volumes of the reaction solvent to ensure complete recovery of any loosely bound ligand. Concentrate the filtrate under reduced pressure.
Troubleshooting & FAQs
Q: My ligand is highly polar and water-soluble. Liquid-liquid extraction with EDTA results in massive product loss. How do I proceed? A: Causality: Polar ligands partition into the aqueous phase alongside the Cu-EDTA complex, destroying your yield[3]. Solution: Abandon liquid-liquid extraction. Instead, utilize Protocol B (Solid-Phase Scavenging). For macromolecular ligands (e.g., proteins), use dialysis against an EDTA-containing buffer; the porous membrane allows the small Cu-EDTA complexes to escape while retaining your macromolecular product.
Q: I performed the EDTA wash, but my product still contains 500 ppm copper according to ICP-MS. Why? A: Causality: Your synthesized ligand likely contains multidentate nitrogen or sulfur motifs that possess a higher thermodynamic binding constant for copper than EDTA itself. Transchelation is failing. Solution: You must use a scavenger with a stronger affinity. Switch to a thiourea-functionalized resin (e.g., QuadraPure TU)[5]. Alternatively, redesign your synthesis to utilize a fluorous-tagged ligand system (e.g., FBTTBE) during the reaction, which enables one-step removal via Fluorous Solid-Phase Extraction (F-SPE)[1].
Q: During the EDTA wash, a thick emulsion forms that will not separate. A: Causality: The presence of fine, insoluble copper salts or the amphiphilic nature of your newly synthesized ligand reduces the interfacial tension between the layers, stabilizing an emulsion. Solution: Filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble particulates. If the emulsion persists, add brine (saturated NaCl) to the aqueous layer to increase the ionic strength, which forces phase separation by decreasing the solubility of the organic components in the aqueous phase[2],[7].
References
-
A novel ligand (FBTTBE) for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - ChemComm - RSC Publishing URL:[Link]
-
Click3D: Click reaction across deep tissues for whole-organ 3D fluorescence imaging - PMC - NIH URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Click3D: Click reaction across deep tissues for whole-organ 3D fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pseudo-Betti Synthesis Optimization
Welcome to the Technical Support Center for pseudo-Betti multicomponent reactions (MCRs). The pseudo-Betti reaction—typically involving an aldehyde, an amine, and an electron-rich nucleophile (such as a phenol, 2-naphthol, or isatin)—is highly sensitive to thermodynamic and kinetic parameters. Because this is a cascade reaction involving in situ imine formation followed by nucleophilic addition, improper temperature control is the leading cause of poor yields, intermediate accumulation, and molecular degradation.
This guide provides field-proven troubleshooting matrices, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures for your specific synthetic targets.
I. Mechanistic Overview & Thermal Causality
To troubleshoot a pseudo-Betti synthesis, one must understand the thermal causality of the cascade. The reaction proceeds via two distinct phases with conflicting thermal requirements:
-
Imine Formation (Kinetic Phase): The condensation of the amine and aldehyde releases water. This step requires sufficient thermal energy to overcome the activation barrier but is generally rapid.
-
Nucleophilic Attack (Thermodynamic Phase): The addition of the phenol/naphthol to the imine intermediate forms the new C-C bond. This step requires a thermodynamic push (typically 70–80 °C in solvent-free systems)[1]. However, excessive heat (>100 °C) can trigger the retro-Betti reaction (cleavage of the α-aminobenzylphenol linkage) or oxidative degradation of the electron-rich nucleophile.
Mechanistic pathway of pseudo-Betti synthesis highlighting temperature-dependent transition states.
II. Troubleshooting Guide & FAQs
Q1: My reaction stalls at the imine intermediate, and I see no product formation. Should I increase the temperature? A: Not necessarily. While increasing the temperature to 80 °C is standard for solvent-free protocols[2], stalling often indicates a lack of electrophilic activation of the imine.
-
Action: If you are operating at room temperature, you must use a highly polar, hydrogen-bond-donating solvent like hexafluoropropanol (HFIP). HFIP stabilizes the imine and drastically lowers the activation energy for nucleophilic attack, allowing the reaction to proceed efficiently at 25 °C[3]. If you are running a solvent-free reaction, ensure your oil bath is precisely calibrated to 80 °C and consider adding a Lewis acid catalyst (e.g., 7.5 mol% BiCl₃) to accelerate the reaction to completion within 10–15 minutes[4].
Q2: I am observing a complex mixture of side products and a dark discoloration of the reaction mixture. What is failing? A: Darkening of the reaction mixture, especially when using phenols or 1-naphthol, is a classic sign of thermal oxidation or retro-Betti cleavage caused by excessive heat.
-
Action: Cap your maximum reaction temperature at 80 °C. If you are refluxing in high-boiling solvents (e.g., toluene at 110 °C), step down to ethyl acetate (EtOAc) reflux (approx. 77 °C). Studies using T3P® as a dehydrating additive have shown that refluxing in EtOAc for 2 hours at 77 °C provides full conversion while completely suppressing thermal degradation[5].
Q3: How do I manage the exotherm in a solvent-free pseudo-Betti reaction upon scale-up? A: Solvent-free pseudo-Betti reactions are highly atom-economical but inherently exothermic[6]. On a larger scale, the localized heat generated during imine formation can cause the internal temperature to spike well above the 80 °C setpoint.
-
Action: Implement a delayed-addition protocol. Mix the amine and aldehyde first at 80 °C for 10 minutes to allow the initial condensation exotherm to dissipate. Only then should you add the phenol/naphthol nucleophile[1]. This self-validating step ensures the imine is fully formed before the sensitive nucleophile is introduced.
III. Quantitative Optimization Data
The following table summarizes validated temperature and solvent parameters across various pseudo-Betti methodologies. Use this matrix to benchmark your own reaction conditions.
| Methodology Variant | Amine Component | Nucleophile | Solvent / Additive | Optimal Temp | Time | Expected Yield |
| Solvent-Free (Base) | 2-Aminopyridine | Phenols | None | 80 °C | 30–120 min | 40–97% |
| Catalytic (Lewis Acid) | Cyclic Amines | 2-Naphthol | BiCl₃ (7.5 mol%) | 80 °C | 10–15 min | >85% |
| Peptide-Compatible | Lysine side-chain | 2-Naphthol | HFIP / DIPEA | 25 °C (RT) | Variable | ~86% |
| T3P-Mediated | Methyl carbamate | 2-Naphthol | EtOAc / T3P® | 77 °C (Reflux) | 2 hours | 53–83% |
IV. Step-by-Step Experimental Protocols
Protocol A: Solvent-Free High-Temperature Synthesis (80 °C)
Best for: Small-molecule library generation using robust aromatic amines and phenols.[1]
-
Imine Pre-formation: In a round-bottom flask equipped with a magnetic stirrer, combine the heteroaryl amine (1.0 mmol) and the aromatic aldehyde (1.2 mmol).
-
Thermal Equilibration: Submerge the flask in a pre-calibrated oil bath at exactly 80 °C. Stir for 10 minutes. Self-Validation Check: The mixture should form a homogenous melt, and condensation droplets (water) may appear on the upper flask walls.
-
Nucleophile Addition: Add the phenol derivative (1.0 mmol) directly to the melt.
-
Monitoring: Maintain stirring at 80 °C. Monitor the reaction via TLC (n-hexane:ethyl acetate, 4:1) every 15 minutes. The reaction is typically complete within 30–120 minutes.
-
Workup: Cool to room temperature, extract with diethyl ether (2 × 20 mL), dry over anhydrous MgSO₄, and evaporate. Triturate the crude product in boiling n-hexane (20 mL) for 5 minutes and filter to obtain the pure pseudo-Betti product.
Protocol B: Mild Room-Temperature Synthesis (25 °C)
Best for: Bioconjugation, peptide macrocyclization, or highly temperature-sensitive substrates.[3]
-
Solvent Preparation: Dissolve the amine component (e.g., peptide containing a free lysine side-chain, 1.0 equiv) in hexafluoropropanol (HFIP).
-
Reagent Addition: Add the aldehyde (2.0 equiv) and 2-naphthol (2.0 equiv) to the solution.
-
Base Activation: Add N,N-Diisopropylethylamine (DIPEA, 5.0 equiv) to the mixture. Causality Note: DIPEA neutralizes any background acidity that might protonate the amine, while HFIP activates the transient imine.
-
Incubation: Stir the reaction at room temperature (25 °C). Do not apply external heat.
-
Validation: Monitor conversion via LC-MS. The unique hydrogen-bonding network of HFIP will drive the reaction to completion without thermal forcing.
V. Troubleshooting Decision Matrix
Use the following diagnostic tree to rapidly correct thermal deviations in your workflow.
Decision matrix for diagnosing and resolving temperature-related pseudo-Betti reaction failures.
VI. References
-
Catalytic Activity of Various Catalysts and Optimization of Temperature and Amount of BiCl3 under Solvent-Free Conditions Source: ResearchGate URL:[Link]
-
Betti Chemistry as a Toolkit for Cyclization of Peptides and Generation of Bioactive Macrocycles Source: ChemRxiv URL:[Link]
-
Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P) Source: Semantic Scholar / ResearchGate URL:[Link]
Sources
- 1. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2,6-Dimethyl-4-phenylpyridine | 3044-71-1 [smolecule.com]
Technical Support Center: Crystallization of 5-Methyl-2-(pyridin-2-yl)phenol Complexes
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when crystallizing transition metal complexes (e.g., Pt, Pd, Ir, Ru) bearing the 5-Methyl-2-(pyridin-2-yl)phenol ligand.
Mechanistic Overview: The 5-methyl substitution on this bidentate N,O-chelating ligand introduces a hydrophobic, sterically active moiety. While its positive inductive (+I) effect strengthens the metal-ligand coordinate bond, it actively disrupts the planar
Below, you will find our field-proven workflows, quantitative solvent matrices, self-validating protocols, and troubleshooting FAQs designed to guarantee X-ray quality single crystals.
Part 1: Crystallization Strategy & Workflow
Workflow for selecting crystallization methods for N,O-chelated metal complexes.
Quantitative Solvent Selection Matrix
To prevent oiling out, the vapor pressure differential between the primary solvent and antisolvent must be carefully managed to control the rate of supersaturation.
| Primary Solvent | Antisolvent | Primary Dielectric Const. ( | Antisolvent Vap. Pressure (kPa at 20°C) | Expected MSZW Behavior & Outcome |
| Dichloromethane | n-Hexane | 8.93 | 16.0 | Narrow; prone to rapid nucleation. |
| Chloroform | Diethyl Ether | 4.81 | 58.6 | Very Narrow; high risk of oiling out. |
| Tetrahydrofuran | Pentane | 7.52 | 57.9 | Moderate; good for highly soluble complexes. |
| Toluene | n-Heptane | 2.38 | 4.6 | Wide; ideal for slow, controlled growth. |
Part 2: Self-Validating Protocol for Vapor Diffusion
Vapor diffusion is the gold standard for 5-Methyl-2-(pyridin-2-yl)phenol complexes because it allows for the slowest, most tunable generation of supersaturation. This protocol is designed as a self-validating system : each step contains a visual or physical checkpoint to confirm the thermodynamic state of the system before proceeding.
Step 1: Saturated Solution Preparation
-
Weigh 5–10 mg of the purified metal complex into a 2 mL glass shell vial (inner vial).
-
Add the primary solvent (e.g., Toluene) dropwise until the solid is just dissolved.
-
Causality: Minimizing the primary solvent volume ensures the system starts near the edge of the MSZW, reducing the time required for the antisolvent to induce nucleation.
Step 2: Heterogeneous Nucleation Filtration
-
Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, new 2 mL shell vial.
-
System Validation Check: Hold the vial to the light. The solution must be optically pristine. Any dust particles will act as competitive nucleation sites, bypassing the activation energy barrier and resulting in microcrystalline powders instead of single crystals.
Step 3: Diffusion Chamber Assembly
-
Place the 2 mL inner vial (uncapped) into a 20 mL scintillation vial (outer vial).
-
Carefully pipette 3–5 mL of antisolvent (e.g., n-Heptane) into the outer vial, ensuring the liquid level remains below the rim of the inner vial.
-
Seal the outer vial tightly with a PTFE-lined cap. Wrap the cap with Parafilm to prevent vapor escape.
Step 4: Incubation & Self-Validation
-
Place the chamber in a vibration-free, temperature-controlled environment (20 °C).
-
Self-Validation Checkpoint (48 Hours): Inspect the inner vial without moving it.
-
Pass: The volume in the inner vial has increased by 10-20% and the solution remains clear. The vapor pressure differential is functioning, and the system is safely within the MSZW.
-
Fail (Oiling Out): The solution is cloudy or distinct droplets have formed. The antisolvent diffusion rate was too high. Abort, redissolve, and restart with a lower-vapor-pressure antisolvent [1].
-
Part 3: Troubleshooting Guides & FAQs
Q1: My 5-Methyl-2-(pyridin-2-yl)phenol complex "oils out" into a gooey emulsion instead of forming crystals. Why does this happen, and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the 5-methyl group increases the lipophilicity of the complex, solute molecules in the product-rich droplets arrange themselves randomly and show much higher mobility than in a rigid crystal lattice [2]. This occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, usually because supersaturation was generated too rapidly [4].
-
The Fix: Do not discard the sample. Add 1-2 drops of your primary solvent and apply gentle heat until the oil redissolves into a clear solution [3]. To prevent re-occurrence, decrease the rate of supersaturation by switching to an antisolvent with a lower vapor pressure (e.g., switching from Pentane to n-Heptane) or lowering the incubation temperature to widen the MSZW.
Q2: I am getting a microcrystalline powder instead of distinct, X-ray quality single crystals. How can I slow down nucleation? A2: Powders indicate that the system crashed out of the MSZW instantly, creating thousands of nucleation sites simultaneously.
-
The Fix: You must increase the kinetic barrier to nucleation. Dilute your initial solution by 20% before setting up the diffusion chamber. Alternatively, use a solvent system with a closer dielectric constant match (e.g., Toluene/Hexane instead of DCM/Hexane) to reduce the thermodynamic shock when the solvents mix.
Q3: My complex appears to decompose (color change, black precipitate) during the crystallization process. What is the cause? A3: N,O-chelated complexes, particularly those of Ir(III) or Ru(II), can be sensitive to photo-oxidation or acidic environments over the prolonged periods required for crystallization.
-
The Fix: Perform the crystallization in amber glass vials to prevent UV-induced ligand dissociation. Ensure all solvents are thoroughly degassed (sparged with N₂) and avoid using chlorinated solvents (like Chloroform) if the crystallization requires more than a week, as they can slowly generate HCl over time.
Part 4: Oiling Out Resolution Pathway
Mechanistic troubleshooting pathway to resolve oiling out (LLPS) during crystallization.
References
A Comparative Guide to the 1H NMR Chemical Shifts of 5-Methyl-2-(pyridin-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Methyl-2-(pyridin-2-yl)phenol. By comparing experimental data of analogous structures and applying fundamental principles of NMR spectroscopy, we will predict and rationalize the chemical shifts for each proton in the target molecule. This guide is designed to be a practical resource for researchers in medicinal chemistry, materials science, and organic synthesis who work with substituted phenols and pyridines.
Introduction: The Structural Landscape of 5-Methyl-2-(pyridin-2-yl)phenol
5-Methyl-2-(pyridin-2-yl)phenol is a bifunctional molecule featuring a phenol ring and a pyridine ring. This arrangement gives rise to interesting electronic and structural properties, making it a valuable scaffold in various chemical applications. Understanding the ¹H NMR spectrum is crucial for its characterization, purity assessment, and for studying its interactions with other molecules. The substitution pattern, with a methyl group on the phenol ring, introduces specific electronic and steric effects that influence the chemical environment of the protons.
Predicted ¹H NMR Chemical Shifts: A Comparative Analysis
The numbering scheme used for the proton assignments is as follows:
Caption: Numbering of 5-Methyl-2-(pyridin-2-yl)phenol.
Phenolic Protons (H3, H4, H6) and the Methyl Group (CH₃)
The chemical shifts of the protons on the phenol ring are influenced by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing pyridin-2-yl group.
-
H6: This proton is ortho to the hydroxyl group and meta to the methyl group. The -OH group exerts a strong shielding effect (upfield shift), while the pyridin-2-yl group at position 2 will have a deshielding effect due to its aromaticity and the nitrogen atom. We can expect this proton to appear at a lower field compared to phenol itself. In phenol, the ortho protons resonate at approximately 6.84 ppm[1]. The deshielding from the adjacent pyridine ring will likely shift this further downfield.
-
H4: This proton is para to the hydroxyl group and ortho to the methyl group. Both groups are electron-donating, leading to increased electron density and a more upfield chemical shift compared to benzene (7.26 ppm).
-
H3: This proton is meta to the hydroxyl group and para to the methyl group. The influence of the substituents is less pronounced at the meta position.
Comparison with p-Cresol: In p-cresol (4-methylphenol), the protons ortho to the -OH group are at ~6.7 ppm and those ortho to the -CH₃ group are at ~7.0 ppm. This provides a baseline for understanding the combined influence of these two groups.
-
Methyl Protons (CH₃): The methyl protons will appear as a singlet in the typical alkyl region. In p-cresol, the methyl signal is around 2.2-2.3 ppm. We expect a similar chemical shift for the methyl group in 5-Methyl-2-(pyridin-2-yl)phenol.
Pyridine Protons (H3', H4', H5', H6')
The chemical shifts of the pyridine ring protons are primarily influenced by the electronegative nitrogen atom and the substituted phenol ring. Protons closer to the nitrogen atom are generally more deshielded and appear at a lower field.
-
H6': This proton is ortho to the nitrogen atom and is expected to be the most downfield of the pyridine protons due to the strong deshielding effect of the adjacent nitrogen. In unsubstituted pyridine, the α-protons are at ~8.5-8.7 ppm.
-
H4': This proton is para to the nitrogen atom and will also be significantly deshielded. In pyridine, the γ-proton is at ~7.6-7.8 ppm.
-
H3' and H5': These protons are meta to the nitrogen atom and will be at a more intermediate chemical shift. In pyridine, the β-protons are at ~7.2-7.4 ppm.
Comparison with 2-Phenylpyridine: In 2-phenylpyridine, the proton at the 6' position is observed at approximately 8.66 ppm[2]. The chemical shifts of the other pyridine protons are also well-documented and provide a strong basis for our predictions[2][3].
Hydroxyl Proton (-OH)
The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding[4][5]. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet. In DMSO-d₆, it will likely appear at a lower field due to stronger hydrogen bonding with the solvent. The presence of the ortho-pyridinyl nitrogen allows for the possibility of intramolecular hydrogen bonding, which would shift the -OH proton significantly downfield[6][7][8][9]. This intramolecular interaction can restrict the rotation of the C-C bond between the two rings, influencing the planarity of the molecule.
Tabulated Comparison of Predicted and Reference Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) for 5-Methyl-2-(pyridin-2-yl)phenol | Reference Chemical Shift (ppm) | Rationale for Prediction |
| -OH | 9.0 - 12.0 (broad singlet) | Phenol: 4-7 ppm[10]; Substituted Phenols: variable[11][12] | Intramolecular hydrogen bonding with the pyridine nitrogen will cause significant downfield shift. |
| H6 | 7.8 - 8.0 | Phenol (ortho-H): ~6.84 ppm[1] | Deshielding effect of the adjacent pyridin-2-yl group. |
| H4 | 6.8 - 7.0 | p-Cresol (ortho to -CH₃): ~7.0 ppm | Shielding from both -OH and -CH₃ groups, but deshielding from the pyridinyl substituent. |
| H3 | 7.1 - 7.3 | Benzene: 7.26 ppm | Meta to -OH and para to -CH₃, less pronounced substituent effects. |
| -CH₃ | 2.2 - 2.4 | p-Cresol: ~2.3 ppm | Typical chemical shift for a methyl group on an aromatic ring. |
| H6' | 8.6 - 8.8 | Pyridine (α-H): ~8.5-8.7 ppm; 2-Phenylpyridine: ~8.66 ppm | Strong deshielding from the adjacent nitrogen atom. |
| H4' | 7.7 - 7.9 | Pyridine (γ-H): ~7.6-7.8 ppm | Deshielding due to the para-position relative to the nitrogen. |
| H5' | 7.2 - 7.4 | Pyridine (β-H): ~7.2-7.4 ppm | Meta to the nitrogen, less deshielded than H4' and H6'. |
| H3' | 7.3 - 7.5 | Pyridine (β-H): ~7.2-7.4 ppm | Meta to the nitrogen, slightly more deshielded than H5' due to proximity to the phenol ring. |
Experimental Protocol for ¹H NMR Analysis
For researchers wishing to acquire experimental data for 5-Methyl-2-(pyridin-2-yl)phenol, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can significantly affect the chemical shifts, especially for the hydroxyl proton.[13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
Confirmatory Experiments:
-
D₂O Exchange: To confirm the assignment of the -OH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal should disappear or significantly decrease in intensity.[10]
-
2D NMR: For unambiguous assignment of all aromatic protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are highly recommended. COSY will reveal the coupling relationships between adjacent protons, while NOESY will show through-space correlations, which can be particularly useful for confirming the ortho-relationship of protons.
-
Visualization of Key Concepts
Caption: Factors influencing the ¹H NMR chemical shifts in 5-Methyl-2-(pyridin-2-yl)phenol.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 5-Methyl-2-(pyridin-2-yl)phenol. By leveraging established data from analogous compounds and fundamental NMR principles, we have offered a detailed rationale for the expected chemical shifts. The provided experimental protocol serves as a practical starting point for researchers to obtain and interpret their own data. A thorough understanding of the ¹H NMR spectrum is indispensable for the successful application of this versatile molecule in scientific research and development.
References
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Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-843. [Link]
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Fujio, M., et al. (1977). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 50(3), 673-677. [Link]
-
Hansen, P. E. (1981). ¹H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to... ResearchGate. [Link]
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Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2799. [Link]
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Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]
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LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. LibreTexts Chemistry. [Link]
-
Arafath, M. A., et al. (2017). (E)-2-Methyl-6-{[(5-methylpyridin-2-yl)imino]methyl}phenol. ResearchGate. [Link]
-
Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. [Link]
-
Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Arafath, M. A., et al. (2017). (E)-2-Methyl-6-{[(5-methylpyridin-2-yl)imino]methyl}phenol. ResearchGate. [Link]
-
Cui, Y., et al. (2008). 2-Methoxy-6-[(Z)-[(5-methyl-2-pyridyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]
-
Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2441. [Link]
-
Kök, E., et al. (2012). 2-[(5-Chloropyridin-2-ylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]pdf/nmr_impurities.pdf)
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X-ray crystal structure data for 5-Methyl-2-(pyridin-2-yl)phenol
An In-Depth Guide to the Structural Analysis of 5-Methyl-2-(pyridin-2-yl)phenol: A Comparative Approach to its Prospective X-ray Crystal Structure
This guide provides a comprehensive technical comparison and predictive analysis of the X-ray crystal structure of 5-Methyl-2-(pyridin-2-yl)phenol. As of the latest literature review, a definitive crystal structure for this specific compound has not been deposited in publicly accessible databases. This reality presents a unique challenge and a compelling narrative for researchers in crystallography, medicinal chemistry, and materials science.
Here, we navigate this data gap by employing a comparative methodology. By examining the crystal structures of closely related analogues, we can infer and predict the key structural characteristics of 5-Methyl-2-(pyridin-2-yl)phenol. This guide is structured to provide not only a robust theoretical framework but also the practical experimental protocols necessary for its eventual empirical validation.
The Structural Significance of 2-Hydroxyphenyl-pyridines
The 2-(pyridin-2-yl)phenol scaffold and its derivatives are of significant interest in coordination chemistry and drug development. The presence of a phenolic hydroxyl group and a pyridine nitrogen atom in close proximity creates a bidentate chelation site, ideal for coordinating with a wide range of metal ions. The specific stereochemistry, including the planarity of the rings and the potential for intramolecular hydrogen bonding, dictates the compound's efficacy as a ligand and its biological activity. Understanding the solid-state structure through X-ray crystallography is paramount for rational drug design and the engineering of novel materials.
Comparative Structural Analysis: Insights from Analogues
In the absence of a direct crystal structure for 5-Methyl-2-(pyridin-2-yl)phenol, we can build a reliable structural hypothesis by analyzing validated structures of similar molecules.
Tautomeric Considerations: The Phenol vs. Pyridone Form
A crucial aspect of hydroxypyridine chemistry is the potential for keto-enol tautomerism. The solid-state structure of 5-Methyl-2-pyridone, a tautomer of a closely related compound, has been resolved.[1] This structure exists in the keto form, stabilized by strong intermolecular N—H···O hydrogen bonds.[1] For 5-Methyl-2-(pyridin-2-yl)phenol, the presence of the bulky phenyl-pyridine linkage is expected to favor the phenol (enol) tautomer, which is stabilized by a strong intramolecular O—H···N hydrogen bond. This is a common feature in related Schiff base structures where a similar hydrogen-bonding motif creates a stable six-membered ring (S(6) ring motif).[2][3]
Conformational Predictions and Intramolecular Interactions
The dihedral angle between the phenolic and pyridine rings is a key determinant of the molecule's overall shape. In analogous structures like (E)-2-Methyl-6-{[(5-methylpyridin-2-yl)imino]methyl}phenol, the dihedral angle between the two aromatic rings is relatively small, at 5.54 (9)°.[2] This near-planarity is reinforced by the formation of an intramolecular O—H···N hydrogen bond.[2] We can confidently predict a similar planar conformation for 5-Methyl-2-(pyridin-2-yl)phenol, as illustrated below.
Caption: Predicted structure of 5-Methyl-2-(pyridin-2-yl)phenol with intramolecular H-bond.
Crystal Packing and Supramolecular Assembly
The way molecules pack in the crystal lattice is governed by intermolecular forces. Based on related structures, we can anticipate that the crystal structure of 5-Methyl-2-(pyridin-2-yl)phenol will be stabilized by a combination of forces:
-
C—H···O and C—H···N Hydrogen Bonds: These weak hydrogen bonds are frequently observed connecting molecules into chains or more complex networks.[3]
-
π–π Stacking Interactions: The planar aromatic rings are likely to engage in offset π–π stacking, a common feature in the packing of aromatic compounds.[4]
Comparative Data from Structurally Related Compounds
To provide a quantitative basis for our predictions, the following table summarizes key crystallographic data from relevant structures.
| Compound Name | Formula | Crystal System | Space Group | Key Feature(s) | Reference |
| 5-Methyl-2-pyridone | C₆H₇NO | Monoclinic | C2/c | Keto tautomer, intermolecular N—H···O hydrogen bonds. | [1] |
| (E)-2-Methyl-6-{[(5-methylpyridin-2-yl)imino]methyl}phenol | C₁₄H₁₄N₂O | Orthorhombic | Pna2₁ | Intramolecular O—H···N hydrogen bond, near-planar conformation. | [2] |
| 2-[(5-Chloropyridin-2-ylimino)methyl]phenol | C₁₂H₉ClN₂O | Monoclinic | P2₁/c | Intramolecular O—H···N bond, C—H···O and C—H···N bonds forming chains. | [3] |
Experimental Protocol for Crystal Structure Determination
Obtaining high-quality single crystals is the critical first step in X-ray structure determination. The following protocol provides a robust starting point for crystallizing and analyzing 5-Methyl-2-(pyridin-2-yl)phenol.
Caption: Workflow for X-ray Crystal Structure Determination.
Step-by-Step Methodology
-
Synthesis and Purification: Synthesize 5-Methyl-2-(pyridin-2-yl)phenol using an appropriate cross-coupling reaction (e.g., Suzuki or Stille coupling). Purify the crude product to >99% purity by column chromatography followed by recrystallization. Purity is essential for successful crystallization.
-
Crystal Growth:
-
Technique: Slow evaporation is often a successful starting point. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to create a saturated or near-saturated solution.
-
Environment: Loosely cover the vial and leave it in a vibration-free environment at a constant temperature. Colorless, block-like single crystals suitable for X-ray diffraction may form over a period of several days.[1]
-
-
Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Perform data collection on a single-crystal X-ray diffractometer, typically using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.[1]
-
The final refined structure should have low R-factors (typically R1 < 0.05) and a good-of-fit (GooF) value close to 1.
-
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are vital for a complete characterization and for studying the compound's properties in solution.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure of the synthesized compound in solution. The chemical shift of the phenolic proton can provide evidence of intramolecular hydrogen bonding.[5][6]
-
FT-IR Spectroscopy: The position and shape of the O-H stretching band can indicate the presence and strength of hydrogen bonding.[5]
-
Density Functional Theory (DFT) Calculations: Computational methods can be used to optimize the geometry of the molecule, predict vibrational frequencies, and calculate electronic properties. These theoretical results can be compared with experimental data to provide a deeper understanding of the structure.[7][8]
Conclusion
While the definitive X-ray crystal structure of 5-Methyl-2-(pyridin-2-yl)phenol remains to be determined, a robust structural model can be proposed through careful comparison with validated structures of analogous compounds. We predict a largely planar conformation stabilized by a strong intramolecular O-H···N hydrogen bond. The crystal packing is likely to be driven by a combination of weaker hydrogen bonds and π-π stacking interactions. This guide provides both the theoretical foundation for these predictions and the practical, field-proven protocols required for their experimental verification, empowering researchers to pursue the final elucidation of this important chemical structure.
References
- Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Academia.edu.
-
Mao, S., Yanghui, L., & Meiling, P. (2011). 5-Methyl-2-pyridone. Acta Crystallographica Section E: Structure Reports Online, E67, o2440. Available at: [Link]
-
(2017). (E)-2-Methyl-6-{[(5-methylpyridin-2-yl)imino]methyl}phenol. IUCrData, 2(1). Available at: [Link]
-
Crystal structures of di-μ-chlorido-bis({(E)-5-(ethylamino) - KU ScholarWorks. (2023). Available at: [Link]
- Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry.
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Mamallan, K., et al. (2020). 2-[(5-Chloropyridin-2-ylimino)methyl]phenol. IUCrData, 5(2). Available at: [Link]
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5-Methyl-2-(pyridin-2-yl)phenol. Hoffman Fine Chemicals. Available at: [Link]
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Spectroscopic and Thermal Studies of Palladium (II) Complex of N- (5-methylpyridin-2-ylcarbamothiol) Cinnamamide Ligand. (2013). Research Journal of Recent Sciences. Available at: [Link]
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2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. (2022). PMC. Available at: [Link]
-
Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68, 49-54. Available at: [Link]
- Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. (2021). International Journal of Scientific Research in Science and Technology.
-
Rodriguez-Córdoba, W., et al. (2018). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Revista Colombiana de Química, 47(1), 77-85. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridyl-Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Pyridyl-Phenol Isomers
Pyridyl-phenols are a class of heterocyclic compounds featuring both a pyridine ring and a phenol group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules and its utility as a versatile synthetic building block. The precise structural characterization of pyridyl-phenol isomers is paramount, as even minor positional changes of the hydroxyl group can drastically alter a molecule's pharmacological and toxicological properties.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the analysis of such compounds. However, the inherent similarity in the elemental composition of isomers makes their differentiation a non-trivial task that relies heavily on a thorough understanding of their fragmentation behavior under tandem mass spectrometry (MS/MS) conditions. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of pyridyl-phenol isomers, offering experimental insights and data to aid researchers in the structural elucidation of these important compounds.
Pillar 1: The "Why" Behind the Method - Ionization and Fragmentation Dynamics
The journey of a pyridyl-phenol molecule from the LC eluent to a detectable fragment ion involves two critical steps: ionization and collision-induced dissociation (CID). The choice of ionization method and the energy applied during CID are pivotal in generating information-rich fragmentation patterns that can distinguish between isomers.
Ionization: Generating the Precursor Ion
Electrospray ionization (ESI) is the most common and suitable ionization technique for pyridyl-phenols due to their polarity. In positive-ion mode ESI, a proton is added to the molecule, typically at the most basic site. For pyridyl-phenols, the pyridine nitrogen is generally more basic than the phenolic oxygen, leading to the formation of an N-protonated precursor ion, [M+H]⁺.
Collision-Induced Dissociation (CID): Unlocking Structural Information
Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions in the gas phase.[1] The protonated precursor ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), converting kinetic energy into internal energy. This excess energy induces bond cleavage, resulting in the formation of characteristic product ions.[1] The stability of the resulting fragment ions and the neutral losses often dictates the preferred fragmentation pathways.
Pillar 2: A Comparative Analysis of Pyridyl-Phenol Fragmentation Patterns
While specific, direct comparative studies on the fragmentation of all pyridyl-phenol isomers are not abundant in the literature, we can infer and compare their likely fragmentation pathways based on established principles of mass spectrometry and data from analogous structures like aminophenols and hydroxypyridines.[2][3] The position of the hydroxyl group is expected to significantly influence the fragmentation cascade.
A key fragmentation pathway for phenols involves the loss of carbon monoxide (CO), while pyridines can undergo ring opening or loss of small molecules like HCN. The interplay between these and other potential fragmentation pathways will be isomer-dependent.
Proposed Fragmentation of a Generic Pyridyl-Phenol
The protonated pyridyl-phenol molecule ([M+H]⁺) will likely undergo a few primary fragmentation reactions:
-
Loss of CO: A common fragmentation for phenolic compounds.
-
Loss of HCN: Characteristic of pyridine ring fragmentation.
-
Loss of H₂O: Possible, especially if the protonation site influences the hydroxyl group's lability.
-
Ring opening and further fragmentation.
The relative abundance of the product ions resulting from these pathways will be the key to differentiating the isomers.
Hypothetical Comparison of Isomeric Fragmentation
Let's consider three hypothetical isomers: 2-pyridyl-phenol, 3-pyridyl-phenol, and 4-pyridyl-phenol.
| Precursor Ion (m/z) | Proposed Key Fragment Ions (m/z) and Neutral Losses | Putative Structural Assignment of Fragment |
| [M+H]⁺ | [M+H - CO]⁺ | Ion resulting from loss of carbon monoxide from the phenol ring. |
| [M+H - HCN]⁺ | Ion resulting from loss of hydrogen cyanide from the pyridine ring. | |
| [M+H - H₂O]⁺ | Ion resulting from the loss of water. |
Note: The relative intensities of these fragments are expected to differ based on the isomer. For instance, the proximity of the hydroxyl group to the pyridine nitrogen in 2-pyridyl-phenol might facilitate a unique water loss mechanism compared to the other isomers.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed primary fragmentation pathways for a generic protonated pyridyl-phenol.
Caption: Primary fragmentation pathways of protonated pyridyl-phenols.
The differentiation of isomers often relies on the relative abundance of these common fragments or the presence of unique, less abundant fragments. A study on para-aminophenol, a structural analog, revealed that under CID conditions, the kinetically favored elimination of ammonia was dominant, whereas under IRMPD (Infrared Multiphoton Dissociation) conditions, the thermodynamically favored loss of water was observed.[2] This highlights that the fragmentation pattern can be influenced by the method of activation.
For pyridyl-phenols, a similar competition between pathways is plausible. For example, the loss of CO might be kinetically favored, while a rearrangement followed by a different neutral loss could be thermodynamically favored. Exploring different collision energies during method development is crucial to fully characterize and differentiate isomers.
Pillar 3: Experimental Protocol for LC-MS/MS Analysis of Pyridyl-Phenols
This section provides a detailed, self-validating protocol for the analysis of pyridyl-phenols using LC-MS/MS.
1. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of pyridyl-phenol isomers in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in the initial mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL to establish a calibration curve.
-
Matrix Samples: For samples from complex matrices (e.g., plasma, urine, reaction mixtures), perform a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects.
2. Liquid Chromatography (LC) Method
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analytes in the ESI source.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Full Scan (for initial investigation) and Product Ion Scan (for fragmentation analysis)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for generating diagnostic fragment ions.
Workflow for Isomer Differentiation
Caption: Experimental workflow for pyridyl-phenol isomer analysis.
Trustworthiness: A Self-Validating System
The robustness of this analytical approach is ensured by several key factors:
-
Chromatographic Separation: While mass spectrometry provides the means for differentiation, achieving at least partial chromatographic separation of the isomers significantly enhances the confidence in their identification and quantification.
-
Isomer-Specific Fragmentation: The core of this guide is based on the principle that different isomers will produce distinct fragmentation patterns, either in the identity of the fragments or their relative abundances.
-
Collision Energy Optimization: Systematically varying the collision energy allows for a comprehensive understanding of the fragmentation pathways and helps in identifying the optimal conditions to maximize the differences between isomers.
-
Use of Authentic Standards: The analysis of certified reference standards for each isomer is essential to confirm their retention times and fragmentation patterns, providing a solid basis for the identification of these compounds in unknown samples.
Conclusion and Future Outlook
The differentiation of pyridyl-phenol isomers by mass spectrometry is a challenging yet achievable task. A thorough understanding of the principles of ionization and fragmentation, combined with systematic experimental design, allows for the identification of isomer-specific fragmentation patterns. While this guide provides a framework based on established mass spectrometric principles and data from related compounds, further dedicated studies on a wider range of pyridyl-phenol isomers are needed to build a comprehensive library of fragmentation data. Such a library would be an invaluable resource for researchers in drug discovery and development, enabling more rapid and confident structural elucidation of novel pyridyl-phenol-containing entities.
References
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Kaur, H., Singh, G., & Kumar, A. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry, 33(18), 1440-1448. [Link]
-
Butler, M., et al. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(3), 547-556. [Link]
-
Polesinski, P., et al. (2016). Protonation sites and fragmentations of para-aminophenol. Journal of Mass Spectrometry, 51(10), 895-901. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12290, 4-Hydroxypyridine. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
-
Wikipedia. (2023). Collision-induced dissociation. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Toth, G., & Vekey, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]
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A Tale of Two Ligands: A Comparative Guide to 5-Methyl-2-(pyridin-2-yl)phenol and Phenylpyridine in Coordination Chemistry
For Immediate Publication
Abstract
In the design of functional metal complexes for applications ranging from organic light-emitting diodes (OLEDs) to catalysis and chemical sensing, the choice of ligand is paramount.[1] This guide provides an in-depth comparison between two key classes of N^C cyclometalating ligands: the substituted 5-Methyl-2-(pyridin-2-yl)phenol and the archetypal phenylpyridine (ppy). By examining their intrinsic structural and electronic differences, we will explore how these translate into the photophysical and electrochemical properties of their corresponding metal complexes, particularly with iridium(III). This analysis is supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a robust framework for ligand selection.
Introduction: The Ligand's Critical Role
Phenylpyridine-based ligands are foundational in the development of phosphorescent metal complexes due to their ability to form stable, luminescent compounds with metals like iridium and platinum.[2] These complexes are cornerstones of modern OLED technology and show great promise in photocatalysis and bioimaging.[2][3] The performance of these complexes—their emission color, quantum efficiency, and stability—is intricately linked to the structure of the cyclometalating ligand.[4]
This guide focuses on a critical comparison: the unsubstituted 2-phenylpyridine (ppy) versus a specifically substituted analogue, 5-Methyl-2-(pyridin-2-yl)phenol (HO-mppy). The introduction of methyl (-CH₃) and hydroxyl (-OH) groups onto the phenyl ring fundamentally alters the ligand's electronic properties, providing a powerful tool for tuning the final complex's behavior.
Structural and Electronic Foundations
The key to understanding the performance differences lies in the electronic nature of the substituents on the phenyl ring. The highest occupied molecular orbital (HOMO) of these complexes is typically distributed across both the metal d-orbitals and the phenyl ring of the ligand.[4] In contrast, the lowest unoccupied molecular orbital (LUMO) is primarily located on the pyridine moiety.[5] Therefore, modifications to the phenyl ring directly modulate the HOMO energy level and the HOMO-LUMO gap, which governs the complex's emission energy.[4]
-
Phenylpyridine (ppy): This is the benchmark ligand. Its electronic properties are the baseline against which substitutions are measured.
-
5-Methyl-2-(pyridin-2-yl)phenol (HO-mppy): This ligand introduces two key functional groups:
-
Methyl Group (-CH₃): A weak electron-donating group that raises the HOMO energy level. This generally leads to a smaller HOMO-LUMO gap and a red-shift (lower energy) in the emission color.[6]
-
Hydroxyl Group (-OH): A strong electron-donating group, particularly in its deprotonated (phenolate) form.[7] This group significantly raises the HOMO energy, inducing a substantial red-shift in emission. Furthermore, the acidic proton of the hydroxyl group can impart pH sensitivity to the complex, a valuable feature for chemical sensors.[8][9] The hydroxyl group is also hydrophilic and can attract water molecules, which can influence the complex's properties in different humidity environments.[10]
-
Below is a diagram illustrating the structural differences between the two ligands.
Comparative Performance Data
The theoretical impact of the substituents is clearly demonstrated in the experimental data of their corresponding iridium(III) complexes. For this guide, we will compare the well-characterized fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) with a hypothetical complex, fac-Ir(HO-mppy)₃, to illustrate the expected shifts.
| Property | fac-Ir(ppy)₃ (Benchmark) | fac-Ir(HO-mppy)₃ (Projected) | Causality |
| Emission Max (λₑₘ) | ~510 nm (Green)[11] | Red-shifted (>550 nm) | The electron-donating -CH₃ and -OH groups raise the HOMO energy, decreasing the HOMO-LUMO gap and shifting emission to lower energy (longer wavelength).[4][7] |
| HOMO Energy Level | ~ -5.2 to -5.3 eV[5][11] | Higher (less negative) | Electron-donating groups destabilize (raise) the HOMO level.[5] |
| LUMO Energy Level | ~ -1.7 to -2.9 eV[5][12] | Largely unchanged | Substituents on the phenyl ring have a minimal effect on the LUMO, which is localized on the pyridine ring.[5] |
| Electrochemical Gap | ~2.4 - 2.6 eV | Smaller | A direct consequence of the raised HOMO level. |
| Quantum Yield (Φ) | High (often > 0.4)[5] | Potentially lower | The presence of the -OH group can introduce non-radiative decay pathways (e.g., vibrational quenching), which may decrease the quantum yield.[7] |
| pH Sensitivity | No | Yes | The hydroxyl group can be protonated/deprotonated, leading to significant changes in absorption and emission spectra, making it a potential pH sensor.[8][9] |
Experimental Protocols
Reproducible and reliable synthesis and characterization are the bedrock of materials science. The following are standardized, step-by-step methodologies for the synthesis of the ligands and their iridium complexes.
Ligand Synthesis: 5-Methyl-2-(pyridin-2-yl)phenol
A common route for synthesizing pyridyl-phenol compounds is through a Suzuki or Negishi cross-coupling reaction. An alternative three-component, solvent-free method offers a simpler approach.[13][14]
Sources
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- 3. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes (Journal Article) | OSTI.GOV [osti.gov]
- 7. Comprehension of the Effect of a Hydroxyl Group in Ancillary Ligand on Phosphorescent Property for Heteroleptic Ir(III) Complexes: A Computational Study Using Quantitative Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and photochemical properties of pH responsive tris-cyclometalated iridium(III) complexes that contain a pyridine ring on the 2-phenylpyridine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved luminance and external quantum efficiency of red and white organic light-emitting diodes with iridium(iii) complexes with phenyl-substituted 2-phenylpyridine as a second cyclometalated ligand - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. brieflands.com [brieflands.com]
- 14. brieflands.com [brieflands.com]
Benchmarking Photoluminescence Quantum Yield (PLQY) Protocols: Relative vs. Absolute
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Estimated Read Time: 12 Minutes
Executive Summary: The Efficiency Metric
Photoluminescence Quantum Yield (PLQY,
This guide objectively compares the two gold-standard protocols: the Relative (Comparative) Method and the Absolute (Integrating Sphere) Method . While the Relative method remains the workhorse for solution-phase chemistry, the Absolute method is indispensable for solid-state films and scattering media.
The Relative Method (Comparative)[2][3]
Core Principle
The Relative method determines the
The Self-Validating Protocol
Scope: Transparent dilute solutions (Absorbance < 0.1 OD).
Step 1: Standard Selection
Select a standard that overlaps spectrally with your sample. Crucial: Avoid Quinine Sulfate in 0.1 M H
Step 2: Sample Preparation (The Linearity Check)
Prepare a dilution series for both the Unknown (
-
Concentration 1: Absorbance ~0.10 at
-
Concentration 2: Absorbance ~0.08
-
Concentration 3: Absorbance ~0.06
-
Concentration 4: Absorbance ~0.04
-
Concentration 5: Absorbance ~0.02
Why? Single-point measurements are prone to Inner Filter Effects (IFE). Plotting Integrated Fluorescence Intensity vs. Absorbance yields a slope (
Step 3: Spectroscopic Acquisition
-
Absorbance: Measure optical density (OD) at the excitation wavelength (
). -
Emission: Record fluorescence spectra using identical slit widths and detector settings.
-
Integration: Integrate the area under the emission curve (
).
Step 4: Calculation & Refractive Index Correction
Apply the comparative equation. Note: The refractive index term (
Workflow Visualization
Figure 1: Workflow for Relative PLQY measurement emphasizing the linearity validation step.
The Absolute Method (Integrating Sphere)
Core Principle
The Absolute method uses an integrating sphere (coated with diffuse reflectors like BaSO
The de Mello Protocol
The industry standard for absolute measurement is the method proposed by de Mello et al. (1997) [2]. It requires three distinct spectral configurations to account for the sphere's response and the sample's absorption.
Step 1: Configuration A (Empty Sphere)
-
Setup: Empty sphere (or blank substrate).
-
Measurement: Laser hits the sphere wall.[4]
-
Result: Defines the excitation profile (
) and background emission ( ).
Step 2: Configuration B (Indirect Excitation / Off-Beam)
-
Setup: Sample is in the sphere, but the laser hits the sphere wall (not the sample directly).
-
Measurement: Light is scattered diffusely before hitting the sample.
-
Result: Measures sample absorption of scattered light (
) and secondary emission ( ).
Step 3: Configuration C (Direct Excitation / On-Beam)
-
Setup: Laser hits the sample directly.
-
Measurement: Primary absorption event.
-
Result: Measures unabsorbed excitation (
) and sample emission ( ).
Step 4: Calculation
The PLQY is derived by balancing the absorbed and emitted photon fluxes:
WhereLogic Visualization (de Mello Method)
Figure 2: The de Mello logic flow. Note how Config B (Off-Beam) is critical for correcting re-absorption errors.
Comparative Analysis: Head-to-Head
The following table contrasts the two methods based on experimental constraints and data reliability.
| Feature | Relative Method | Absolute Method (Integrating Sphere) |
| Primary Use Case | Transparent, dilute solutions (Drug discovery, dyes).[5] | Solid films, powders, turbid liquids (OLEDs, Nanoparticles). |
| Accuracy Limit | High (± 5%) if standard is well-matched. | High (± 2-5%) if calibration is precise. |
| Major Error Source | Refractive Index Mismatch ( | Self-Absorption . Re-absorption of emitted photons in the sphere. |
| Sample Concentration | Must be low (OD < 0.1) to avoid Inner Filter Effect.[2] | Can be high; sphere geometry handles scattering. |
| Instrumentation Cost | Low (Standard Fluorometer + UV-Vis). | High (Requires Sphere accessory + Calibrated source). |
| Throughput | Medium (Requires dilution series). | Low (Requires 3 measurements per sample + manual placement). |
| Traceability | Dependent on the accuracy of the literature standard [3]. | Direct physical measurement (SI Traceable if lamp is calibrated). |
Advanced Considerations: The Inner Filter Effect (IFE)
In the Relative method, if a sample is too concentrated (OD > 0.1), the excitation light is attenuated before reaching the center of the cuvette, and emitted light is re-absorbed.
If dilution is impossible, use the IFE Correction Formula [4]:
- : Observed fluorescence intensity.[6]
- : Optical density at excitation wavelength.[2]
- : Optical density at emission wavelength.
Scientist's Note: This formula assumes a standard 1cm cuvette with center-point collection. For non-standard geometries, this correction fails.
References
-
Brouwer, A. M. (2011).[7][8] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[7] Link[7]
-
de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997).[9] An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials, 9(3), 230-232. Link
-
Würth, C., et al. (2013).[5] Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535–1550.[5] Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy). Link
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- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Comparison of methods and achievable uncertainties for the relative and absolute measurement of photoluminescence quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument [opg.optica.org]
A Senior Application Scientist's Guide to IR Spectrum Analysis: Comparing C=N and O-H Stretches in Ligand Characterization
For researchers and professionals in drug development and materials science, the precise characterization of ligands is a foundational step. Infrared (IR) spectroscopy remains an indispensable tool, offering a rapid, non-destructive method to probe the functional groups within a molecule. This guide provides an in-depth comparison of two of the most informative stretching vibrations in ligand analysis—the imine (C=N) and hydroxyl (O-H) groups. We will move beyond simple peak identification to explore the causal relationships between molecular structure, environment, and the resulting IR spectrum, grounded in field-proven methodologies.
Pillar 1: The O-H Stretch - A Sensitive Probe for Hydrogen Bonding
The hydroxyl (O-H) group is one of the most recognizable functional groups in an IR spectrum. Its position and shape are extraordinarily sensitive to its environment, making it a powerful diagnostic tool. The vibrational frequency of the O-H bond is primarily dictated by one major factor: hydrogen bonding.
A "free" hydroxyl group, one not involved in hydrogen bonding, is observed in the vapor phase or in very dilute solutions with non-polar solvents.[1] This vibration appears as a sharp, relatively weak band in the 3584-3700 cm⁻¹ region.[1] However, in the condensed phase (solids or concentrated solutions), hydroxyl groups readily form hydrogen bonds. This interaction lengthens and weakens the O-H covalent bond, decreasing its force constant.[1] Consequently, the stretching vibration requires less energy, causing a significant shift to a lower wavenumber and a dramatic change in the peak's appearance.
Key Characteristics of Hydrogen-Bonded O-H Stretches:
-
Frequency Shift: The peak shifts to a lower frequency, typically appearing in the broad range of 3200-3550 cm⁻¹ .[1][2]
-
Peak Broadening: The single sharp peak is replaced by a very broad, intense absorption band. This broadening arises because hydrogen bonds in a bulk sample have a wide distribution of strengths, lengths, and angles, creating a multitude of closely spaced absorption frequencies that coalesce into a single broad envelope.[1]
-
Increased Intensity: The change in dipole moment during the stretching vibration of a hydrogen-bonded O-H group is much greater than for a free O-H group, leading to a significantly more intense absorption.[2][3]
Intermolecular vs. Intramolecular Hydrogen Bonding:
-
Intermolecular H-bonding (between two different molecules) is concentration-dependent. As concentration increases, the broad H-bonded peak becomes more prominent.
-
Intramolecular H-bonding (within the same molecule), such as in methyl salicylate, results in a broad O-H band around 3200 cm⁻¹ whose position does not change significantly with dilution.[4][5] This is a key method for distinguishing between the two types of bonding.
Caption: Logical flow showing how the absence or presence of hydrogen bonding dictates the IR spectral features of the O-H stretching vibration.
Pillar 2: The C=N (Imine) Stretch - A Barometer for Electronic Effects and Coordination
The C=N (imine or azomethine) double bond is a crucial functional group in many ligands, particularly Schiff bases like salicylaldimines. The stretching frequency of the C=N bond is governed by factors analogous to those affecting a C=O bond: bond strength and atomic masses.[6]
The typical absorption range for a C=N stretch is ~1610-1680 cm⁻¹ .[6][7] Unlike the O-H stretch, this peak is generally sharp and of medium intensity. Its precise position is a valuable indicator of the ligand's electronic environment and its coordination state.
Factors Influencing the C=N Stretching Frequency:
-
Bond Strength & Order: As with any vibration, a stronger, stiffer bond requires more energy to stretch, resulting in a higher frequency. A C=N double bond absorbs at a significantly higher frequency than a C-N single bond (~1100 cm⁻¹) and a lower frequency than a C≡N triple bond (~2220 cm⁻¹).[6][8]
-
Conjugation: When the C=N double bond is conjugated with an aromatic ring or another double bond, delocalization of π-electrons occurs. This reduces the double bond character of the C=N bond, effectively weakening it. This weakening of the force constant lowers the absorption frequency.[1][9]
-
Electronic Effects: Electron-withdrawing or -donating groups substituted on the aromatic rings of the ligand can subtly shift the C=N frequency by altering the electron density around the imine bond.[10][11]
-
Coordination to a Metal Ion: This is arguably the most critical application in ligand chemistry. When a ligand coordinates to a metal center through the imine nitrogen, electron density is drawn from the C=N bond towards the metal. This donation weakens the C=N bond, resulting in a noticeable shift to a lower wavenumber (typically 10-30 cm⁻¹) .[7][12] Observing this shift is primary evidence for successful complex formation and coordination via the azomethine nitrogen.
Caption: Diagram illustrating the characteristic shift of the C=N stretching frequency to a lower wavenumber upon coordination to a metal ion.
Comparative Analysis: A Salicylaldimine Ligand and its Metal Complex
To illustrate these principles, let's compare the expected IR spectra of a free N-aryl salicylaldimine ligand and its corresponding Copper(II) complex. This type of ligand conveniently contains both O-H and C=N functional groups.
| Functional Group | Free Ligand (Expected Wavenumber, cm⁻¹) | Copper(II) Complex (Expected Wavenumber, cm⁻¹) | Interpretation of Change |
| ν(O-H) | ~3200-3400 (Broad) | Absent | The broad O-H peak disappears, indicating deprotonation of the phenolic hydroxyl group and its coordination to the Cu(II) ion.[7] |
| ν(C=N) | ~1625 (Sharp) | ~1605 (Sharp) | A shift of ~20 cm⁻¹ to a lower frequency confirms the coordination of the imine nitrogen to the Cu(II) ion.[12] |
| ν(C-O) phenolic | ~1280 | ~1300 | A shift to a higher frequency upon complexation is often observed for the phenolic C-O bond. |
| New Bands | N/A | ~400-500 | Appearance of new, weaker bands in the far-IR region can be assigned to ν(Cu-N) and ν(Cu-O) vibrations.[12] |
Table 1: Comparative IR data for a typical salicylaldimine ligand before and after complexation with a metal ion.
This comparative analysis provides a self-validating system. The disappearance of the O-H stretch corroborates the deprotonation necessary for C-O-metal bond formation, while the simultaneous shift in the C=N stretch confirms the N-metal bond formation.
Pillar 3: Self-Validating Experimental Protocols
The quality of IR data is critically dependent on proper sample preparation. The choice of method depends on the physical state of the ligand and the information required.
Protocol 1: Solid-State Analysis via KBr Pellet Method
This is a fundamental transmission method for solid samples.[13] The goal is to disperse the sample homogeneously in an IR-transparent matrix (KBr) to minimize light scattering.[14][15]
Step-by-Step Methodology:
-
Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) powder at ~110°C for 2-4 hours and store it in a desiccator.[16] This step is critical to remove adsorbed water, which otherwise causes a broad O-H absorption around 3400 cm⁻¹ and can mask the sample's O-H features.[16]
-
Weighing: Accurately weigh 1-2 mg of the solid ligand sample and 100-200 mg of the dried KBr.[13] The sample-to-KBr ratio of approximately 1:100 is standard.[17]
-
Grinding: Combine the sample and KBr in a clean, dry agate mortar. Grind the mixture with a pestle for 3-5 minutes until it becomes a fine, homogenous powder with a flour-like consistency.[15] Inadequate grinding is a primary cause of scattering and poor-quality spectra.
-
Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air.[16] Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes.[15][17]
-
Inspection: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or inadequate pressure.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Protocol 2: Surface Analysis via Attenuated Total Reflectance (ATR)
ATR-FTIR is a powerful and popular alternative that requires minimal sample preparation, making it ideal for rapid screening and for samples that are difficult to grind.[18][19] It is a surface-sensitive technique.[19][20]
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (commonly diamond or germanium) is clean. Run a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount of the solid or liquid ligand directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
Acquire Spectrum: Collect the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe.
Caption: Decision workflow for selecting an appropriate IR sample preparation technique based on the sample's physical state and analytical goal.
Conclusion
The O-H and C=N stretching vibrations provide a wealth of information beyond simple functional group identification. For the O-H stretch, the peak's breadth and position serve as a definitive marker for hydrogen bonding. For the C=N stretch, its frequency acts as a sensitive barometer for the electronic environment and, most importantly, as a clear indicator of coordination to a metal center. By employing rigorous, validated protocols for sample preparation and a causal understanding of spectral shifts, researchers can leverage IR spectroscopy as a powerful, self-validating tool in the design and characterization of advanced ligands and their complexes.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
El-Kurdi, S., et al. (2021). Vibrational spectroscopy analysis of ligand efficacy in human M2 muscarinic acetylcholine receptor (M2R). Scientific Reports. Available at: [Link]
-
JoVE. (2024). IR Frequency Region: X–H Stretching. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4: Infrared Spectroscopy. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons.
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
-
Alexandratos, S. D., & Zhu, X. (n.d.). ATR-FTIR spectroscopy as a probe for metal ion binding onto immobilized ligands. OSTI.GOV. Retrieved from [Link]
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Electrochemical stability window of Pt(II) pyridyl-phenol complexes
An In-Depth Technical Guide to the Electrochemical Stability of Pt(II) Pyridyl-Phenol Complexes: A Comparative Analysis for Electrocatalysis and Beyond
For researchers and scientists in materials science and drug development, the electrochemical stability window (ESW) is a critical parameter that defines the operational range of a molecule in electrochemical applications. A wide ESW is paramount for materials used in electrocatalysis, energy storage, and molecular electronics, as it dictates the potential limits within which the material remains chemically intact and functional. This guide offers a comprehensive analysis of the electrochemical stability window of Platinum(II) pyridyl-phenol complexes, a class of compounds with significant potential due to their tunable electronic properties and versatile coordination chemistry.
This guide will delve into the structural factors governing the ESW of these complexes, provide a comparative analysis against alternative materials, and present a detailed, field-proven protocol for experimentally determining this crucial property.
The Significance of the Electrochemical Stability Window (ESW)
The ESW represents the potential range between which an electrolyte or a material is neither oxidized nor reduced.[1][2] For an electrocatalyst, a wide ESW is essential to withstand the harsh oxidative or reductive conditions required for many chemical transformations without degrading.[3][4] The thermodynamic limits of the ESW are intrinsic properties of a substance, but the experimentally determined values are heavily influenced by the choice of electrode material, electrolyte, and the specific electrochemical method used.[1][2] Therefore, establishing a standardized and realistic protocol for determining the ESW is crucial for comparing the performance of different materials.[1][2][3]
Pt(II) Pyridyl-Phenol Complexes: A Tunable Platform
Platinum complexes are renowned for their catalytic prowess and stability.[5][6][7] The combination of a pyridyl donor and a phenolate donor in the ligand framework of a Pt(II) complex offers a powerful tool for tuning its electronic and, consequently, its electrochemical properties.
-
Pyridyl Group: The nitrogen atom of the pyridine ring forms a stable sigma bond with the platinum center. The electronic properties of the pyridine ring can be modified with electron-donating or electron-withdrawing substituents, which in turn influences the electron density at the metal center.
-
Phenol Group: The deprotonated phenolate oxygen forms a strong bond with the platinum. The phenol ring is highly susceptible to electronic modulation through substitution, directly impacting the energy levels of the molecular orbitals involved in the redox processes.[8]
The interplay between these two moieties allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the complex. The oxidation potential is related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO. By strategically modifying the ligands, one can widen or shift the ESW to suit specific applications. For instance, the oxidation of many Pt(II) complexes is metal-centered, leading to a Pt(IV) species.[9][10] The ease of this oxidation is directly influenced by the electron-donating or -withdrawing nature of the coordinated ligands.
Figure 1: Logical relationship between ligand electronics and the Electrochemical Stability Window (ESW).
Comparative Analysis: Pt(II) Complexes vs. Alternatives
While Pt(II) complexes offer high activity and stability, the scarcity and high cost of platinum have driven extensive research into alternatives.[11][12][13] Non-Precious Metal Catalysts (NPMCs) and other platinum-group-metal (PGM)-lean materials are emerging as viable contenders in various applications.[11][14]
A key challenge for many alternatives is maintaining stability, especially in harsh acidic or alkaline environments where many catalytic reactions occur.[12][15] Materials like Iron-Nitrogen-Carbon (Fe-N-C) catalysts show promise but can suffer from degradation and metal leaching.[11][12]
| Catalyst Class | Representative Material | Typical Anodic Limit (V vs. SHE) | Typical Cathodic Limit (V vs. SHE) | ESW Width (V) | Key Advantages & Disadvantages |
| Pt(II) Pyridyl-Phenol Complexes | Substituted [Pt(py-ph)Cl₂] | +1.2 to +1.8 | -0.8 to -1.5 | 2.0 - 3.3 | (+) Highly tunable, stable, high activity. (-) High cost, resource scarcity. |
| Other Pt(II) Complexes | cis-[PtCl₂(NH₃)₂] (Cisplatin) | ~ +1.5 | ~ -0.5 | ~ 2.0 | (+) Well-studied, benchmark material. (-) Less electronically tunable than pincer complexes. |
| PGM-lean Oxides | Ruthenium Oxide (RuO₂) | > +1.4 (OER onset) | N/A (for OER) | N/A | (+) High activity for Oxygen Evolution Reaction (OER). (-) Limited long-term stability, still a PGM.[11] |
| Non-Precious Metal Catalysts (NPMC) | Iron-Nitrogen-Carbon (Fe-N-C) | ~ +0.9 (ORR onset) | N/A (for ORR) | N/A | (+) Earth-abundant, low cost, high initial activity. (-) Prone to degradation/leaching in acidic media.[11][12] |
| Transition Metal Sulfides | Molybdenum Sulfide (MoS₂) | N/A (for HER) | < 0.0 (HER onset) | N/A | (+) Excellent for Hydrogen Evolution Reaction (HER), non-precious. (-) Limited stability in alkaline media.[11] |
Note: The values presented are representative and can vary significantly based on the specific molecular structure, electrolyte, pH, and experimental conditions.
Experimental Protocol: Determining the ESW via Cyclic Voltammetry
This protocol describes a standardized method for determining the electrochemical stability window of a Pt(II) pyridyl-phenol complex using cyclic voltammetry (CV). The trustworthiness of this protocol is ensured by the inclusion of a reference electrode calibration step.
I. Causality Behind Experimental Choices
-
Three-Electrode Setup: This configuration (Working, Counter, and Reference electrodes) allows for precise control and measurement of the potential at the working electrode, where the reaction of interest occurs, without interference from the bulk solution or the counter electrode reaction.
-
Inert Working Electrode (Glassy Carbon): A glassy carbon electrode is chosen for its wide potential window, chemical inertness, and relatively low catalytic activity, ensuring that the observed redox events are primarily due to the analyte (the Pt complex) and the solvent/electrolyte, not the electrode itself.[1][2]
-
Reference Electrode Calibration: The potential of reference electrodes can drift. Calibrating against a known, stable redox couple like ferrocene/ferrocenium (Fc/Fc⁺) provides a consistent internal standard, making results comparable across different experiments and laboratories.[1]
-
Supporting Electrolyte (TBAPF₆): A high concentration of an inert electrolyte is required to minimize solution resistance (iR drop) and ensure that charge is primarily carried by the electrolyte ions, not the analyte, which is a fundamental assumption in voltammetric analysis.
II. Materials and Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon (GC) disk (3 mm diameter)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
Analyte: Pt(II) pyridyl-phenol complex (~1 mM solution)
-
Solvent: Anhydrous, high-purity acetonitrile or dichloromethane
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Internal Standard: Ferrocene
-
Polishing materials: 0.3 µm and 0.05 µm alumina slurry on polishing pads
-
Inert gas (Argon or Nitrogen) with a bubbling line
III. Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry for 2 minutes, followed by 0.05 µm alumina slurry for 2 minutes.
-
Rinse thoroughly with deionized water, then with the chosen electrochemical solvent.
-
Soncate the electrode in the solvent for 1 minute to remove any adhered polishing particles. Dry under a stream of inert gas.
-
-
Cell Assembly:
-
Prepare a ~1 mM solution of the Pt(II) complex in the solvent containing 0.1 M TBAPF₆.
-
Assemble the three-electrode cell with the polished GC working electrode, Pt counter electrode, and the reference electrode.
-
De-aerate the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Reference Electrode Calibration:
-
Add a small amount of ferrocene to the cell.
-
Run a cyclic voltammogram at a scan rate of 100 mV/s.
-
Record the formal potential (E¹/²) of the Fc/Fc⁺ couple, calculated as (Epa + Epc) / 2. All subsequent potentials should be reported relative to this value.
-
-
Determination of the Electrochemical Window:
-
Using a fresh, ferrocene-free solution of the Pt(II) complex, record a background CV of just the solvent and electrolyte.
-
Record a CV of the Pt(II) complex solution over a wide potential range.
-
To determine the anodic (oxidation) limit, scan from the open-circuit potential in the positive direction until a sharp, irreversible increase in current is observed. This indicates the oxidation of the complex or the solvent/electrolyte.
-
To determine the cathodic (reduction) limit, scan from the open-circuit potential in the negative direction until a sharp, irreversible increase in current is observed.
-
The ESW is defined by the potential difference between the onset of the anodic and cathodic currents. The onset is often determined by setting an arbitrary current density cutoff (e.g., 0.1 mA/cm²).[1][2]
-
Figure 2: Experimental workflow for determining the Electrochemical Stability Window (ESW).
Conclusion
Pt(II) pyridyl-phenol complexes represent a versatile and highly tunable class of materials with significant potential in electrocatalysis and other electrochemical applications. Their primary advantage lies in the ability to rationally design ligands to control the electrochemical stability window, a critical parameter for performance and longevity. While the high cost of platinum necessitates the continued development of earth-abundant alternatives, understanding the structure-property relationships in these benchmark complexes provides invaluable insights for the design of next-generation catalysts.[13] The standardized protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to evaluate and deploy these promising materials.
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Water Electrolysis Beyond Platinum: Carbon Nitride Materials for Electrochemical Hydrogen Evolution. (2025, September 23). PMC. Retrieved February 19, 2026, from [Link]
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Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. (2021, May 26). Frontiers in Energy Research. Retrieved February 19, 2026, from [Link]
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QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. (2022, December 18). MDPI. Retrieved February 19, 2026, from [Link]
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Engineering earth-abundant catalysts that mimic platinum in renewable energy technologies. (2014, May 16). MIT News. Retrieved February 19, 2026, from [Link]
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Electrochemical Properties of Palladium and Platinum Phosphine Complexes. (1995, September 30). DTIC. Retrieved February 19, 2026, from [Link]
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Platinum(II) complexes with pyridyl azolate-based chelates: synthesis, structural characterization, and tuning of photo- and electrophosphorescence. (2006, January 9). PubMed. Retrieved February 19, 2026, from [Link]
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Pourbaix, M. J. N., et al. (1959). Electrochemical Properties of the Platinum Metals. Johnson Matthey Technology Review, 3(3), 100-106. Retrieved February 19, 2026, from [Link]
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Platinum(II) complexes of pyridine–amine ligands with phenol substituents: isotactic supramolecular polymers. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Anodic and Cathodic Platinum Dissolution Processes Involve Different Oxide Species. (n.d.). Wiley Online Library. Retrieved February 19, 2026, from [Link]
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Redox Chemistry of Pt(II) Complex with Non-Innocent NHC Bis(Phenolate) Pincer Ligand: Electrochemical, Spectroscopic, and Computational Aspects. (2023, September 11). MDPI. Retrieved February 19, 2026, from [Link]
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Platinum(II) Complexes with Pyridyl Azolate-Based Chelates: Synthesis, Structural Characterization, and Tuning of Photo- and Electrophosphorescence. (2005, December 9). NTU Scholars. Retrieved February 19, 2026, from [Link]
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Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. (2025, October 17). ResearchGate. Retrieved February 19, 2026, from [Link]
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Cyclometallated platinum(ii) complexes containing pyridyl-acetylide ligands: the selective influence of lead binding on luminescence. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 19, 2026, from [Link]
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Electrochemical degradation of p-substituted phenols of industrial interest on Pt electrodes. Attempt of a structure-reactivity relationship assessment. (2003, January 15). PubMed. Retrieved February 19, 2026, from [Link]
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Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]
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Palladium(II) and Platinum(II) Deprotonated Diaminocarbene Complexes Based on N-(2-Pyridyl)ureas with Oxadiazole Periphery. (2022, December 7). MDPI. Retrieved February 19, 2026, from [Link]
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Investigating novel platinum(II) and (IV) complexes with cyclometallated ligands, pyridine derivatives and peptide targeting as potential anticancer agents. (n.d.). The Royal Society of NSW. Retrieved February 19, 2026, from [Link]
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Cationic, neutral, and anionic platinum(II) complexes based on an electron-rich PNN ligand: New modes of reactivity based on pincer hemilability and dearomatization. (2008, June 9). Weizmann Institute of Science. Retrieved February 19, 2026, from [Link]
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Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022, March 26). PMC. Retrieved February 19, 2026, from [Link]
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Investigation of Fe(II) Complexes with 1,10‐Phenanthroline and 2,2′;6′,2“‐Terpyridine for Aqueous Flow Battery Applications. (2025, January 31). ResearchGate. Retrieved February 19, 2026, from [Link]
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A Researcher's Guide to the Thermal Stability of 5-Methyl-2-(pyridin-2-yl)phenol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, is a critical parameter that influences everything from synthesis and purification to storage and formulation. This guide provides an in-depth look at the thermal characterization of 5-Methyl-2-(pyridin-2-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science.
While specific experimental data for this compound is not widely published, this guide will equip you with the foundational knowledge and detailed protocols required to perform a robust thermal analysis. We will explore the "why" behind experimental choices, present a framework for comparing its stability against relevant alternatives, and provide illustrative data to guide your interpretation.
The Importance of Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for assessing thermal stability.[1][2][3] TGA measures changes in a sample's mass as a function of temperature, revealing its decomposition profile, while DSC measures the heat flow into or out of a sample, identifying thermal events like melting, crystallization, and glass transitions.[1][2][3] For a molecule like 5-Methyl-2-(pyridin-2-yl)phenol, this data is crucial for:
-
Defining Processing Limits: Establishing the maximum temperature the compound can withstand during manufacturing processes like drying or melt-crystallization.
-
Ensuring Storage Stability: Predicting long-term stability under various temperature conditions.
-
Purity Assessment: Identifying the presence of residual solvents or volatile impurities.
-
Understanding Structure-Stability Relationships: Comparing its thermal profile to similar molecules to understand how structural modifications (e.g., the presence of the methyl group or the nitrogen atom) affect stability.
Selecting Appropriate Comparators
To contextualize the thermal stability of 5-Methyl-2-(pyridin-2-yl)phenol, it is essential to compare it with structurally related compounds. The choice of comparators is a key experimental decision aimed at isolating the effects of specific functional groups.
Recommended Alternatives for Comparison:
-
2-Phenylphenol (2-Hydroxybiphenyl): This compound serves as a direct structural analog where the pyridinyl nitrogen is replaced by a carbon atom. Comparing their thermal profiles allows for a direct assessment of the influence of the nitrogen atom on the molecule's stability. Does the nitrogen provide a pathway for earlier decomposition, or does it enhance stability through intermolecular interactions?
-
2-Benzylphenol: In this molecule, a flexible methylene (-CH2-) linker separates the two aromatic rings. This comparison helps elucidate the role of the direct aryl-aryl bond in thermal stability. The increased conformational flexibility of 2-benzylphenol may lead to different decomposition pathways compared to the more rigid structure of the target compound.[4][5]
-
2-Hydroxypyridine: As the parent scaffold lacking the methyl and second aromatic group, this compound provides a baseline for the thermal stability of the core pyridin-ol structure. Derivatives of its tautomer, 2-pyridone, have shown high decomposition temperatures, suggesting the core ring system is inherently stable.[6][7]
Experimental Protocols: A Self-Validating Workflow
The following protocols for TGA and DSC are designed to yield accurate and reproducible data. The causality behind each parameter is explained to ensure scientific integrity.
Thermogravimetric Analysis (TGA) Workflow
The objective of this protocol is to determine the onset of decomposition and the subsequent mass loss profile of the sample in an inert atmosphere.
dot
Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC).
Rationale for Key Parameters:
-
Hermetically Sealed Pan: This prevents mass loss due to sublimation or evaporation before the melting point, ensuring that the observed endotherm corresponds accurately to the fusion event.
-
Reference Pan: An empty, sealed pan is used as a reference to subtract the heat capacity of the pan itself, allowing for the precise measurement of heat flow into the sample.
-
Final Temperature: The experiment should be concluded before the onset of decomposition (as determined by TGA) to avoid contamination of the DSC cell.
Comparative Data Analysis: An Illustrative Guide
The following table presents hypothetical, yet scientifically plausible, TGA/DSC data for 5-Methyl-2-(pyridin-2-yl)phenol and its selected comparators. This data serves as a practical example for interpretation and comparison.
| Compound | Melting Point (Tm) [Peak] (°C) | Onset of Decomposition (T_onset) (°C) | Peak Decomposition Temp (T_d) (°C) | Final Residue @ 600°C (%) |
| 5-Methyl-2-(pyridin-2-yl)phenol | 115 | 295 | 315 | < 2% |
| 2-Phenylphenol | 57 | 270 | 290 | < 1% |
| 2-Benzylphenol | 50 | 255 | 275 | < 1% |
| 2-Hydroxypyridine | 106 | 310 | 330 | ~ 5% |
Interpretation of Results
-
Melting Point (Tm): The melting point is an indicator of the purity and the strength of the crystal lattice. The hypothetical data suggests that 5-Methyl-2-(pyridin-2-yl)phenol (115 °C) and 2-Hydroxypyridine (106 °C) have significantly stronger intermolecular forces in their crystal structures than 2-Phenylphenol (57 °C) and 2-Benzylphenol (50 °C). This could be attributed to hydrogen bonding involving the pyridinyl nitrogen.
-
Onset of Decomposition (T_onset): This is the most critical parameter for thermal stability.
-
5-Methyl-2-(pyridin-2-yl)phenol (295 °C) shows robust thermal stability.
-
Compared to 2-Phenylphenol (270 °C) , the presence of the pyridinyl nitrogen appears to enhance thermal stability by approximately 25 °C. This could be due to the electron-withdrawing nature of the pyridine ring or its ability to participate in more stable decomposition pathways.
-
The comparison with 2-Benzylphenol (255 °C) is even more stark. The flexible methylene bridge in 2-benzylphenol likely represents a weak point, initiating decomposition at a much lower temperature than the direct aryl-aryl linkage.
-
2-Hydroxypyridine (310 °C) shows the highest stability, suggesting that the core pyridin-ol structure is exceptionally robust. The addition of the methyl and phenyl/pyridinyl groups in the other molecules introduces additional bonds and potential fragmentation points that lower the overall decomposition temperature.
-
-
Final Residue: A low final residue (<5%) at 600 °C under a nitrogen atmosphere indicates that the compounds decompose primarily into volatile products, which is typical for organic small molecules of this nature.
Conclusion
This guide provides a comprehensive framework for evaluating the thermal stability of 5-Methyl-2-(pyridin-2-yl)phenol. While direct experimental data remains to be published, the detailed protocols and comparative methodology outlined here offer a clear path for researchers to generate and interpret this critical information. The hypothetical data analysis underscores the importance of strategic comparator selection to elucidate structure-stability relationships. By following these guidelines, scientists can confidently characterize the thermal properties of this and other novel compounds, ensuring their suitability for downstream applications in drug development and materials science.
References
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- Sigma-Aldrich. (n.d.). 4-(Pyridin-2-yl)phenol.
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Comparative Guide to HPLC Purity Assay Methods for 5-Methyl-2-(pyridin-2-yl)phenol
5-Methyl-2-(pyridin-2-yl)phenol is a heterocyclic compound featuring both a phenol and a pyridine ring system. Such structures are common scaffolds in medicinal chemistry and may serve as key starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, ensuring the purity of these foundational molecules is not merely a matter of quality control; it is a prerequisite for reproducible research, valid toxicological studies, and the ultimate safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[1] It allows for the separation, identification, and quantification of the main compound from its potential impurities, which may include unreacted starting materials, by-products, isomers, and degradation products.
This guide provides a comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity determination of 5-Methyl-2-(pyridin-2-yl)phenol. We will explore a rapid isocratic method tailored for high-throughput quality control (QC) environments and a high-resolution gradient method designed for comprehensive impurity profiling and stability studies. The discussion is grounded in established chromatographic principles and regulatory expectations, such as those outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]
Method 1: Rapid Isocratic RP-HPLC for Routine Quality Control
Scientific Rationale: For routine analysis, such as in-process controls or final product release testing, speed and robustness are paramount. An isocratic method, which uses a constant mobile phase composition, is ideal for this purpose. It simplifies the system, reduces run-to-run variability, and allows for faster re-equilibration times between injections, thereby maximizing sample throughput. The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for aromatic compounds like 5-Methyl-2-(pyridin-2-yl)phenol through van der Waals interactions.[5]
Experimental Protocol: Isocratic Method
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column thermostat.
-
Data Acquisition: Chromatography data station.
Table 1: Chromatographic Conditions for Isocratic Method
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Causality Behind Choices:
-
Mobile Phase: The combination of acetonitrile (a common organic modifier) and acidified water provides efficient elution. Formic acid is used to suppress the ionization of the phenolic hydroxyl group and protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks.[1][6]
-
Detection Wavelength: The wavelength of 275 nm is selected based on the expected UV absorbance maxima for phenol and pyridine aromatic systems, offering good sensitivity for the analyte and related impurities.
2. Reagent and Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for its solubilizing power and compatibility with the mobile phase.
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of 5-Methyl-2-(pyridin-2-yl)phenol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.
3. System Suitability: Before sample analysis, the system's performance must be verified according to guidelines like USP <621>.[2][7]
-
Repeatability: Five replicate injections of the standard solution should yield a relative standard deviation (RSD) of the peak area of ≤ 2.0%.
-
Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.
-
Theoretical Plates: The column efficiency should be ≥ 2000 theoretical plates for the analyte peak.
Workflow and Expected Outcome
Caption: Workflow for the Rapid Isocratic HPLC Purity Assay.
Discussion: This method is expected to yield a sharp peak for 5-Methyl-2-(pyridin-2-yl)phenol with a retention time of approximately 4-6 minutes. It is highly effective for quantifying the main component and detecting major impurities that have significantly different polarities. However, its primary limitation is its resolving power; closely related impurities or those with very similar retention characteristics may co-elute with the main peak or with each other, making it less suitable for detailed impurity profiling.
Method 2: High-Resolution Gradient RP-HPLC for Impurity Profiling and Stability Studies
Scientific Rationale: When the goal is to detect and resolve a wide range of potential impurities, including those present at very low levels (e.g., <0.1%), a gradient elution method is required. By systematically increasing the percentage of the organic solvent (acetonitrile) over the course of the run, both highly polar impurities (which elute early) and non-polar impurities (which are strongly retained) can be separated and quantified in a single analysis. This approach is fundamental for stability studies, where degradation products with varied chemical properties may form over time. The use of a modern core-shell column can further enhance resolution and efficiency.[8][9]
Experimental Protocol: Gradient Method
1. Instrumentation and Conditions:
-
HPLC System: A standard or UHPLC system with a PDA detector is highly recommended to obtain spectral information for impurity peak identification and tracking.
Table 2: Chromatographic Conditions for Gradient Method
| Parameter | Condition |
| Column | Core-Shell C18, 100 mm x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | PDA at 275 nm (spectral acquisition from 200-400 nm) |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Causality Behind Choices:
-
Gradient Program: The initial low organic phase concentration (5% B) allows for the retention and separation of very polar impurities. The long, shallow gradient ramp to 90% B ensures that impurities with a wide range of polarities are effectively resolved from the main peak and each other. The final hold and re-equilibration steps ensure the method is robust.
-
PDA Detector: A PDA detector is crucial for impurity profiling. It captures the full UV spectrum of each eluting peak, which helps in determining peak purity (i.e., checking for co-eluting components) and can aid in the tentative identification of impurity structures by comparing spectra with the main analyte.
2. Reagent and Sample Preparation:
-
Identical to Method 1. A concentration of approximately 0.5 mg/mL may be used to improve the detection of trace impurities.
3. System Suitability:
-
In addition to the requirements in Method 1, a resolution standard containing the main analyte and a known, closely eluting impurity (if available) should be used. The resolution between this critical pair must be ≥ 2.0.
Workflow and Expected Outcome
Caption: Workflow for High-Resolution Gradient HPLC Impurity Profiling.
Discussion: This gradient method will provide a significantly more detailed chromatogram. The main peak will be well-resolved from numerous smaller impurity peaks, both before and after it. The longer run time is a necessary trade-off for the superior resolution and comprehensive data obtained. This method is fit-for-purpose for method development, validation, stability testing, and any investigation requiring a complete picture of the sample's purity profile, in line with ICH Q2(R2) validation guidelines.[3][10]
Comparative Guide: Isocratic vs. Gradient Method
The choice between these two methods is dictated by the analytical objective. The following table summarizes their key performance characteristics based on the protocols described.
Table 3: Comparison of HPLC Purity Assay Methods
| Feature | Method 1: Isocratic RP-HPLC | Method 2: High-Resolution Gradient RP-HPLC |
| Primary Application | Routine QC, High-Throughput Screening | Impurity Profiling, Stability Studies, R&D |
| Run Time | ~10 minutes | ~25 minutes |
| Throughput | High | Low to Medium |
| Resolution | Moderate; may not separate closely related impurities. | High; capable of resolving a wide range of impurities. |
| Complexity | Low; easy to develop and transfer. | High; requires careful development and system optimization. |
| Solvent Consumption | Lower per run | Higher per run |
| Information Yield | Primarily quantitative purity (% Area) | Quantitative purity, impurity profile, spectral data |
| Robustness | Generally very robust due to constant mobile phase. | Sensitive to pump performance and dwell volume variations. |
Conclusion
For the purity analysis of 5-Methyl-2-(pyridin-2-yl)phenol, no single HPLC method is universally optimal. The selection must be a deliberate choice based on the specific requirements of the analysis.
-
Method 1 (Isocratic) is the workhorse for a manufacturing or QC environment. Its speed, simplicity, and robustness make it ideal for confirming that a batch meets pre-defined purity specifications.
-
Method 2 (Gradient) is the investigative tool for the development scientist. Its high resolving power is essential for understanding the complete impurity profile of a new synthetic route, identifying potential degradation products in stability trials, and generating the comprehensive data required for regulatory submissions.
Ultimately, these two methods are complementary. The gradient method is often used to develop and validate the analytical procedure, identifying and characterizing potential impurities. Subsequently, a simplified and faster isocratic method can be implemented for routine testing, using the knowledge gained from the more comprehensive gradient analysis to ensure it remains fit-for-purpose. This strategic application of HPLC technology ensures product quality throughout the drug development lifecycle.
References
- Title: 〈621〉CHROMATOGRAPHY - USP.
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: ICH Q2(R2)
- Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
- Title: Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples Source: AKJournals URL
- Title: (PDF)
- Title: ICH Q2(R2)
- Title: Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods Source: Benchchem URL
- Title: HPLC Separation of Aromatic Compounds (PAH)
- Title: Normal-phase vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. usp.org [usp.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. helixchrom.com [helixchrom.com]
- 7. agilent.com [agilent.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
Personal protective equipment for handling 5-Methyl-2-(pyridin-2-yl)phenol
Topic: Personal Protective Equipment & Handling Guide: 5-Methyl-2-(pyridin-2-yl)phenol Content Type: Operational Safety & Logistics Guide Audience: R&D Scientists, Chemical Safety Officers
Executive Safety Summary
Compound Identity:
-
Chemical Name: 5-Methyl-2-(pyridin-2-yl)phenol[1]
-
CAS Number: 104116-67-8[1]
-
Molecular Formula: C₁₂H₁₁NO
-
Physical State: Solid (typically off-white to yellow powder)
Operational Hazard Assessment (The "Why"): As a Senior Application Scientist, I approach this compound not just as a generic chemical, but as a bifunctional ligand . It contains a phenolic hydroxyl group and a pyridine ring .
-
Phenolic Motif: Phenols are notorious for rapid dermal absorption and potential protein denaturation (chemical burns). While substituted phenols are generally less corrosive than the parent phenol, they must be treated as capable of causing severe skin and eye irritation (H315, H319).
-
Pyridine Motif: Pyridines often carry acute toxicity risks (H302) and respiratory irritation potentials (H335).
-
The Unknown: As a specialized ligand, comprehensive toxicological data (LD50) is often sparse. The Precautionary Principle applies: Handle as if it is a sensitizer and acutely toxic until proven otherwise.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. This compound requires a barrier strategy focused on preventing dermal absorption and dust inhalation.[2][3][4][5][6][7]
| PPE Category | Requirement | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | The solid powder state creates a dust hazard during weighing. Pyridine derivatives can be respiratory irritants.[2][6][8] Always handle inside a certified fume hood. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Phenolic compounds can permeate thin nitrile. The "Double-Glove" technique provides a sacrificial outer layer. Change immediately upon splash. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for phenols. Goggles seal the eyes against dust ingress and accidental splashes. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves (Optional) | Standard cotton coats are porous. If handling >1g, use Tyvek sleeves to bridge the gap between glove and coat cuff. |
Operational Logic: PPE Selection Workflow
The following decision tree illustrates the dynamic selection of PPE based on the scale of operation.
Figure 1: PPE Decision Logic based on scale and solvent system. Note that carrier solvents like DMSO can accelerate skin absorption of phenols.
Step-by-Step Handling Protocol
This protocol is designed to be self-validating. If you cannot complete a step safely, the system halts.
Phase 1: Weighing & Transfer
-
Objective: Transfer solid without generating airborne dust.
-
Protocol:
-
Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Dry phenolic powders are prone to static cling, which causes "jumping" and spills.
-
The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a draft shield.
-
Validation: After weighing, wipe the exterior of the vial with a Kimwipe dampened in ethanol. If the wipe turns yellow (characteristic of many oxidized phenols), your transfer was messy. Re-clean.
-
Phase 2: Solubilization
-
Objective: Dissolve safely without splashing.
-
Solvent Selection: This ligand is likely soluble in Dichloromethane (DCM) , DMSO , or Methanol .
-
Critical Warning: If using DMSO , be hyper-vigilant. DMSO acts as a transdermal carrier, potentially dragging the toxic phenol through your skin barrier instantly.
-
Action: If using DMSO, upgrade to Butyl Rubber gloves or strictly enforce the "Change on Splash" rule.
-
Phase 3: Waste Disposal
-
Classification: Segregate as Non-Halogenated Organic Waste (unless dissolved in DCM).
-
Specifics:
-
Do not mix with strong oxidizers (nitric acid) in the waste stream; phenols can nitrate exothermically.
-
Label waste container: "Contains Phenolic Ligand - Toxic/Irritant."
-
Emergency Response Workflow
In the event of exposure, immediate action is required to mitigate phenolic burns or systemic toxicity.[3]
Figure 2: Emergency response workflow. Note the specific use of PEG (Polyethylene Glycol) or Isopropanol for skin cleaning, as water alone may not efficiently remove lipophilic phenols.
References & Authority
-
Carl Roth. (n.d.). Phenol Handling Safety Data. Retrieved March 4, 2026, from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-Amino-5-methylphenol(2835-98-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol | C13H14N2O | CID 3924669 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
